tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 7-bromoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIZUEVNZCJXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653356 | |
| Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-37-8 | |
| Record name | 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 7-bromo-1H-indazole-1-carboxylate: A Technical Guide for Advanced Chemical Synthesis
Executive Summary: This document provides an in-depth technical guide on tert-Butyl 7-bromo-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We delve into its chemical properties, synthesis, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[1] This structure is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules.
This compound emerges as a particularly valuable synthetic intermediate for two primary reasons. First, the bromine atom at the 7-position serves as a versatile and reactive handle for introducing molecular diversity through various cross-coupling reactions. Second, the tert-butoxycarbonyl (Boc) group at the N-1 position provides robust protection of the indazole nitrogen, preventing unwanted side reactions and allowing for selective transformations at other sites on the molecule. This guide details the practical synthesis and subsequent chemical manipulation of this important building block.
Physicochemical and Structural Properties
This compound is a stable, solid organic compound at room temperature. Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [2] |
| Molecular Weight | 297.15 g/mol | [2] |
| CAS Number | 1092352-37-8 | [2][3] |
| Appearance | White to off-white powder/solid (Expected) | General observation |
| Melting Point | Data not available in published literature. The precursor, 7-bromo-1H-indazole, has a melting point of 126-130 °C. | [4] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). | Inferred from synthesis/reaction conditions |
Spectroscopic Characterization (Theoretical Analysis)
¹H NMR Spectroscopy (Expected)
In a solvent like CDCl₃, the proton NMR spectrum is expected to show:
-
Boc Group: A sharp singlet integrating to 9 protons, typically in the δ 1.6-1.8 ppm range.
-
Aromatic Protons: The three protons on the benzene portion of the indazole ring will appear in the aromatic region (δ 7.0-8.5 ppm). They will form a distinct splitting pattern:
-
One proton will likely be a doublet of doublets (or triplet), resulting from coupling to the other two aromatic protons.
-
The other two protons will likely appear as doublets.
-
-
Pyrazole Proton: A singlet corresponding to the C3-H of the indazole ring, typically downfield.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum is expected to display 12 distinct signals:
-
Boc Group: A quaternary carbon signal for the carbonyl group (C=O) around δ 148-152 ppm, a quaternary carbon for the C(CH₃)₃ group around δ 85-87 ppm, and a signal for the methyl carbons around δ 28 ppm.
-
Indazole Ring Carbons: Signals corresponding to the seven carbons of the indazole core, including the C-Br carbon, which will be shifted relative to its unsubstituted counterpart.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be characterized by several key absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1720-1750 cm⁻¹ corresponding to the carbonyl group of the Boc ester.
-
C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Vibrations associated with the pyrazole ring structure.
-
C-Br Stretch: Typically found in the fingerprint region at lower wavenumbers.
Synthesis and Purification
The most direct and common synthesis of this compound involves the N-protection of commercially available 7-bromo-1H-indazole.
Experimental Protocol: N-Boc Protection
This protocol is based on standard procedures for the Boc protection of indazoles.[5][6]
Reagents:
-
7-Bromo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-bromo-1H-indazole (1.0 eq.) in anhydrous DCM, add DMAP (0.1-0.2 eq.) or TEA (1.2 eq.).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this reagent lies in the orthogonal reactivity of its two key functional groups: the C7-bromo substituent and the N1-Boc protecting group.
Overview of Reactivity
-
C7-Bromo Group: This site is electron-deficient and readily participates in palladium-catalyzed cross-coupling reactions, serving as an anchor point for building carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-heteroatom (e.g., Buchwald-Hartwig) bonds.
-
N1-Boc Group: This group serves two purposes: it protects the acidic N-H proton, preventing interference with organometallic reagents or strong bases used in subsequent steps, and it can be cleanly removed under acidic conditions to reveal the N-H group for further functionalization or as a required pharmacophore.[7]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.[8]
General Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).
-
Heat the reaction mixture (typically 80-140 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for forming C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[2][9] This transformation is critical for synthesizing molecules where an amino group at the 7-position of the indazole is a key structural element.
General Protocol:
-
In a dry, inert-atmosphere glovebox or Schlenk line, combine a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (typically 80-110 °C) with stirring until completion.
-
Cool the reaction, quench carefully, and perform an aqueous workup.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
N-Deprotection
After successful functionalization at the C7 position, the Boc group can be efficiently removed to yield the free N-H indazole.
General Protocol:
-
Dissolve the Boc-protected indazole in a suitable solvent such as Dichloromethane (DCM), dioxane, or methanol.
-
Add a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl, often as a solution in dioxane).[7]
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the solvent. If an acid salt is formed, it can be neutralized with a base (e.g., NaHCO₃) during an aqueous workup to yield the free amine.
Applications in Drug Discovery
The 7-substituted indazole motif is a cornerstone in the design of various therapeutic agents. A primary application is in the development of protein kinase inhibitors, which are crucial in oncology.[10] The 7-aryl and 7-amino indazoles synthesized from this compound can effectively mimic the adenine region of ATP, enabling them to bind to the hinge region of protein kinases and inhibit their activity. The ability to rapidly generate a library of diverse 7-substituted analogs using the reactions described above makes this building block an invaluable tool in structure-activity relationship (SAR) studies.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids (except for intended deprotection reactions).
-
Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
This product is not considered hazardous under standard OSHA communications, but good industrial hygiene and safety practices should always be followed.
References
- Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis Online. [Link: https://www.taylorfrancis.com/knowledge-centers/medicine/pharmaceutical-medicine/indazole]
- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. BenchChem. [Link: Not a direct URL, but based on search result content]
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- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). [Link: https://journals.iucr.org/e/issues/2021/07/00/x-06-x210694/index.html]
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific. [Link: Not a direct URL, but based on search result content]
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 700–703. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8276063/]
- Alfa Aesar. (n.d.). This compound, 98%. Retrieved from Thermo Fisher Scientific. [Link: Not a direct URL, but based on search result content]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link: https://en.wikipedia.
- Alfa Chemistry. (n.d.). CAS 1092352-37-8 7-Bromo-indazole-1-carboxylic acid tert-butyl ester 98%. Retrieved from Alfa Chemistry. [Link: https://www.alfa-chemistry.com/cas_1092352-37-8.htm]
- CP Lab Safety. (n.d.). This compound, 98% Purity, C12H13BrN2O2, 1 gram. Retrieved from CP Lab Safety. [Link: https://www.cplabsafety.
- Radi, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6863–6871. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693892/]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97%. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/717088]
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/product/aldrich/717088]
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from Atlanchim Pharma. [Link: https://www.atlanchim.
- Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link: Not a direct URL, but based on search result content]
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link: https://www.mdpi.com/1420-3049/29/12/2705]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem. [Link: Not a direct URL, but based on search result content]
- Al-Zoubi, R. M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 10329–10341. [Link: https://www.mdpi.com/1420-3049/19/7/10329]
- Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785–792. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00431a]
- Al-Omair, M. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2801. [Link: https://www.mdpi.com/1420-3049/28/6/2801]
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An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Abstract
This technical guide provides a comprehensive protocol for the synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The indazole core is a privileged structure in numerous pharmacologically active compounds, and the presence of a bromine atom at the 7-position offers a versatile handle for further chemical modifications. The protocol herein details a robust and reproducible method for the N-protection of 7-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis.
Introduction: The Significance of Substituted Indazoles in Drug Discovery
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, including protein kinases, which are crucial in oncology and the treatment of inflammatory diseases.[1] The strategic placement of a bromine atom on the indazole scaffold, as in 7-bromo-1H-indazole, provides a reactive site for introducing diverse chemical functionalities through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2]
The protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group is a critical step in the multi-step synthesis of more complex molecules. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group in a multi-step synthetic strategy.[3] This guide focuses on the efficient synthesis of this compound, providing a foundational protocol for its preparation.
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through the N-acylation of 7-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent like dichloromethane (DCM).
The reaction mechanism proceeds via the activation of Boc anhydride by DMAP. The more nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion. The indazole nitrogen then acts as a nucleophile, attacking the activated carbonyl group of the intermediate. Subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the desired N-Boc protected indazole and regenerate the DMAP catalyst.
Experimental Protocol
This protocol is a representative method for the synthesis of this compound, based on established procedures for the Boc protection of similar indazole derivatives.[4][5][6]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 7-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 53857-58-2 | Irritant |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Flammable, Irritant |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | Toxic, Corrosive |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Irritant |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | - |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Irritant |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-1H-indazole (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the solution, add 4-(dimethylamino)pyridine (DMAP) (1.0 equivalent) followed by di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent).[4][5][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4][5]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.[4][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate in hexane) to afford the pure this compound.[4][5]
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.[7] Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Process Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[8]
-
7-Bromo-1H-indazole: May cause skin and eye irritation.[9][10]
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable and an irritant.
-
4-(Dimethylamino)pyridine (DMAP): Highly toxic and corrosive. Avoid skin contact and inhalation.
-
Dichloromethane (DCM): A suspected carcinogen and irritant.
-
Hexane and Ethyl Acetate: Flammable liquids and irritants.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical and seek immediate medical attention.[11][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time- Inactive reagents | - Continue stirring and monitor by TLC.- Use freshly opened or purified reagents. |
| Low Yield | - Loss of product during work-up- Inefficient purification | - Ensure complete extraction of the product from the aqueous layer.- Optimize the solvent system for column chromatography to minimize product loss. |
| Impure Product | - Incomplete reaction- Inefficient purification | - Ensure the reaction has gone to completion before work-up.- Use a shallower solvent gradient during column chromatography for better separation.[13] |
Conclusion
The protocol described in this technical guide provides a reliable and efficient method for the synthesis of this compound. This key intermediate serves as a valuable building block for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can successfully prepare this important compound for their drug discovery programs.
References
- Time in Pasuruan, ID. Google Search.
- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- Safety Data Sheet.
- Safety D
- tert-Butyl 4-bromo-7-methoxy-1H-indazole-1-carboxyl
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Introduction: The Strategic Importance of 7-bromo-1H-indazole in Synthesis
An In-Depth Technical Guide to the Boc Protection of 7-bromo-1H-indazole
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1][2][3] Among its many derivatives, 7-bromo-1H-indazole stands out as a particularly versatile building block. The bromine atom at the 7-position serves as a crucial synthetic handle for introducing molecular complexity via cross-coupling reactions, while the indazole core itself provides a unique pharmacophoric element.
However, the acidic N-H proton of the pyrazole ring in 7-bromo-1H-indazole can interfere with many synthetic transformations, such as metal-catalyzed couplings, lithiation, or reactions involving strong bases. Therefore, the strategic protection of this nitrogen atom is a critical first step in many synthetic routes. The tert-butoxycarbonyl (Boc) group is a premier choice for this task due to its moderate stability, ease of introduction, and, most importantly, its clean and efficient removal under acidic conditions that are often orthogonal to other protecting groups and reaction conditions.[4][5][6]
This guide provides a comprehensive technical overview of the Boc protection of 7-bromo-1H-indazole, delving into the reaction mechanism, the critical challenge of regioselectivity, optimized protocols, and characterization, designed for researchers and drug development professionals who demand both procedural accuracy and a deep understanding of the underlying chemical principles.
Part 1: Mechanistic Causality of the Boc Protection Reaction
The reaction of an amine or an N-heterocycle with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, is the standard method for introducing the Boc protecting group.[5][7] While the reaction can proceed with a simple base, its efficiency is dramatically enhanced by the use of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[7][8]
The process begins with the deprotonation of the indazole N-H by a mild base, typically a tertiary amine like triethylamine (TEA), to generate the indazolide anion. Concurrently, the highly nucleophilic DMAP attacks one of the carbonyl carbons of the Boc anhydride.[9] This step is rapid and forms a highly reactive N-Boc-pyridinium intermediate, which is significantly more electrophilic than Boc anhydride itself. The indazolide anion then attacks this activated intermediate, forming the N-Boc protected indazole and regenerating the DMAP catalyst. The byproducts of this reaction are tert-butanol and carbon dioxide, which evolve as a gas, driving the reaction to completion.[9]
The catalytic cycle is illustrated below:
Caption: DMAP-catalyzed Boc protection workflow.
Part 2: The Regioselectivity Challenge: N-1 versus N-2 Isomers
A critical consideration in the chemistry of indazoles is the existence of two nitrogen atoms in the pyrazole ring, leading to the potential formation of two different regioisomers upon N-substitution: the N-1 and N-2 products. The parent 7-bromo-1H-indazole exists predominantly as the 1H-tautomer, which is thermodynamically more stable than the 2H-tautomer.[10][11]
The regiochemical outcome of the protection reaction is highly dependent on the reaction conditions:
-
Kinetic vs. Thermodynamic Control: Under strongly basic conditions (e.g., using sodium hydride, NaH), a delocalized indazolide anion is formed, which can be alkylated or acylated at either nitrogen.[12][13] For many indazoles, this kinetically controlled process often yields a mixture of N-1 and N-2 products, with the N-1 isomer sometimes being favored.[11] In contrast, milder conditions, such as those employing TEA and DMAP, often favor the formation of the thermodynamically more stable N-1 protected isomer.[12][13]
-
Steric Hindrance: The substituent at the 7-position plays a significant role. The bromine atom at C7 exerts steric hindrance around the N-1 position. This effect has been documented to increase the proportion of the N-2 protected product in related systems, as it partially blocks the approach of the electrophile to the adjacent N-1 atom.[11]
Therefore, while the N-1 product is often the major isomer under standard Boc protection conditions, the potential for N-2 isomer formation must be considered and monitored analytically.
Caption: Factors influencing N-1 vs. N-2 Boc protection.
Part 3: Field-Proven Experimental Protocol
This protocol is optimized for the regioselective synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate, the N-1 protected isomer. The procedure is based on well-established methods for the Boc protection of substituted indazoles.[4][14]
Materials & Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Purpose |
| 7-bromo-1H-indazole | 197.03 | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 - 1.2 | Boc Group Source |
| Triethylamine (TEA) | 101.19 | 1.5 | Base |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.05 - 0.1 | Catalyst |
| Acetonitrile (MeCN) or Dichloromethane (DCM) | - | - | Solvent |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Di-tert-butyl dicarbonate can decompose upon heating.[15]
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-1H-indazole (1.0 equiv).
-
Dissolution: Dissolve the starting material in a suitable volume of anhydrous acetonitrile or DCM (approx. 0.1-0.2 M concentration).
-
Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP (0.05-0.1 equiv).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature. A slight exotherm and gas evolution (CO₂) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 10-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a 5% aqueous citric acid solution (to remove TEA and DMAP), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an off-white or light yellow solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the pure this compound.
Part 4: Characterization and Deprotection
Physicochemical Properties
-
Appearance: White to off-white powder or solid.
-
Molecular Formula: C₁₂H₁₃BrN₂O₂
-
Molecular Weight: 297.15 g/mol [16]
-
Melting Point: Typically in the range of 126-130 °C (Note: may vary based on purity and isomeric content).
The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity, and to ensure the desired N-1 regioselectivity has been achieved.
Boc Deprotection Strategies
The removal of the Boc group is a critical final step to unmask the indazole N-H for subsequent reactions or as the final API. The choice of method depends on the stability of other functional groups in the molecule.[17]
| Method | Reagents & Conditions | Advantages | Considerations |
| Acidolysis (Standard) | Trifluoroacetic acid (TFA) in DCM, RT | Fast, efficient, and very common.[5][17] | Harshly acidic; not suitable for other acid-labile groups. |
| Acidolysis (Mild) | HCl in MeOH or 1,4-Dioxane | Milder than TFA; can sometimes offer better selectivity.[5] | Still requires acidic conditions. |
| Basic/Nucleophilic | NaOMe in MeOH; Na₂CO₃ in DME; NaBH₄ in EtOH | Useful for substrates with acid-sensitive functionalities.[4][18][19] | Less common for indazoles; reaction rates can be slow. |
Conclusion
The Boc protection of 7-bromo-1H-indazole is a foundational transformation that enables its use in complex, multi-step synthetic campaigns. A thorough understanding of the DMAP-catalyzed mechanism and the factors governing N-1/N-2 regioselectivity is paramount for achieving high yields and predictable outcomes. By employing the optimized protocol detailed herein, researchers can reliably prepare high-purity this compound, a key intermediate poised for elaboration into novel chemical entities for drug discovery and development. The strategic selection of robust protection and deprotection tactics remains a cornerstone of efficient and successful organic synthesis.
References
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- Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(34), 4584–4587. [Link]
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A Technical Guide to tert-Butyl 7-bromo-1H-indazole-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
CAS Number: 1092352-37-8[1]
Foreword for the Modern Drug Discovery Professional
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged role in the architecture of a multitude of biologically active agents.[2] Its unique electronic properties and conformational rigidity make it an ideal framework for engaging with a diverse range of biological targets. This guide focuses on a key derivative, tert-butyl 7-bromo-1H-indazole-1-carboxylate, a versatile building block that has gained significant traction in the synthesis of complex pharmaceutical intermediates.
The strategic placement of a bromine atom at the 7-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Concurrently, the tert-butoxycarbonyl (Boc) protecting group at the 1-position provides a stable yet readily cleavable moiety, allowing for precise control over the synthetic route. This combination of features makes this compound an invaluable tool for researchers and scientists in the pursuit of novel therapeutics.
This in-depth technical guide serves as a comprehensive resource for professionals in drug development. It provides a detailed examination of the synthesis, purification, and characterization of this pivotal compound, alongside a discussion of its applications in the synthesis of contemporary drug candidates. The protocols and insights presented herein are designed to be both informative and practical, empowering chemists to leverage the full potential of this important synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value |
| CAS Number | 1092352-37-8[1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ |
| Molecular Weight | 297.15 g/mol |
| Appearance | Typically an off-white to light yellow solid |
| Purity | Commercially available with ≥98% purity[3] |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, as well as a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-bromo substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbons of the indazole core, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group. The position of the carbon attached to the bromine atom will be a key diagnostic peak.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the carbamate group (typically around 1700-1750 cm⁻¹), as well as vibrations associated with the aromatic indazole ring.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-bromo-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Step 1: Boc Protection of 7-bromo-1H-indazole
This procedure details the N-protection of 7-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
-
7-bromo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-1H-indazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of Boc₂O. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the transfer of the Boc group.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data for closely related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic functionalization and protecting group make it an ideal starting material for the synthesis of a wide array of complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. The detailed synthetic protocol and discussion of its applications provided in this guide are intended to facilitate its use by researchers and scientists dedicated to advancing the frontiers of drug discovery.
References
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- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
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tert-Butyl 7-bromo-1H-indazole-1-carboxylate molecular weight
An In-depth Technical Guide: tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide detailed and validated protocols for its synthesis, and explore its primary application as a versatile intermediate in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The strategic importance of the N-Boc protecting group and the C7-bromo handle will be explained, offering field-proven insights for professionals engaged in drug discovery and development.
Introduction: The Strategic Value of the Indazole Scaffold
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[2] The bicyclic structure, composed of a fused benzene and pyrazole ring, is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3]
Within this important class of compounds, this compound (CAS: 1092352-37-8) stands out as a particularly strategic synthetic intermediate. Its structure is engineered for maximum synthetic utility:
-
The Indazole Core: Provides the foundational pharmacophore.
-
C7-Bromo Group: Serves as a highly versatile "reactive handle." The carbon-bromine bond is readily functionalized, most commonly via palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse substituents.[2]
-
N1-tert-butoxycarbonyl (Boc) Group: This protecting group is crucial for two reasons. First, it deactivates the N1 position, preventing unwanted side reactions and directing reactivity towards other sites. Second, it is stable under many reaction conditions but can be cleanly removed under acidic conditions, allowing for subsequent manipulation of the indazole nitrogen.
This combination of features makes the title compound an invaluable tool for building libraries of novel compounds to probe structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental planning, including solvent selection, reaction setup, and safety considerations.
| Property | Value | Reference(s) |
| Molecular Weight | 297.15 g/mol | [4][5] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [4][5][6] |
| CAS Number | 1092352-37-8 | [4] |
| Appearance | Typically a white to off-white powder or solid | |
| SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 | [4] |
| InChI Key | RLIZUEVNZCJXOJ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of the title compound is a straightforward N-protection reaction starting from the commercially available 7-bromo-1H-indazole. The causality behind this protocol lies in the nucleophilicity of the indazole N1 nitrogen, which attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). A base, such as 4-dimethylaminopyridine (DMAP), is used catalytically to activate the Boc anhydride and enhance the reaction rate.
Caption: Synthesis of the title compound via N-Boc protection.
Detailed Experimental Protocol
This protocol describes a reliable method for the N-Boc protection of 7-bromo-1H-indazole.
Materials:
-
7-Bromo-1H-indazole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane, add DMAP (0.1 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Applications in Cross-Coupling Chemistry
The true value of this compound is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The C7-bromo position provides a reliable anchor point for creating new carbon-carbon and carbon-nitrogen bonds, which is fundamental to the construction of diverse compound libraries for drug screening.
Caption: Major synthetic routes utilizing the title compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] In drug discovery, this is used to attach various aryl and heteroaryl fragments to the indazole core. These appended rings can probe different pockets of a target protein's binding site, making this reaction essential for optimizing compound potency and selectivity.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to obtain the desired 7-aryl-indazole product.
Protocol 2: Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[2] Introducing an amino group provides a hydrogen bond donor/acceptor site, which can establish critical interactions with amino acid residues in a target protein, often leading to a significant increase in binding affinity.[2]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., XPhos or BINAP, 0.04 eq)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 90-110 °C, stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 7-amino-indazole derivative.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is not classified as acutely hazardous.[7] However, as with all laboratory chemicals, standard safety practices must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool that empowers medicinal chemists. Its well-defined reactive sites—the C7-bromo group for diversification and the N1-Boc group for controlled synthesis—provide a reliable and efficient pathway for the development of novel indazole-based therapeutics. The robust and versatile cross-coupling protocols detailed herein serve as a foundation for generating extensive compound libraries, accelerating the journey from lead identification to drug candidate optimization.
References
- Time in Pasuruan, ID. (n.d.). Google Search.
- This compound, 98% Purity, C12H13BrN2O2, 1 gram. (n.d.). CP Lab Safety.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). International Union of Crystallography.
- Supporting Information. (n.d.). AWS.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). International Union of Crystallography.
- N-tert-butyl-1H-indazole-7-carboxamide. (n.d.). PubChem.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- 7-Bromo-1H-indazole. (n.d.). PubChem.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health.
- Indazole – Knowledge and References. (n.d.). Taylor & Francis.
- High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing. (2025). ChemScence.
Sources
An In-Depth Technical Guide to the NMR Spectral Analysis of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for tert-butyl 7-bromo-1H-indazole-1-carboxylate, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying chemical principles that govern its spectral characteristics. We will delve into the causality behind the observed chemical shifts and coupling constants, offering a framework for confident structural verification and purity assessment.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are privileged scaffolds in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including applications in oncology and anti-inflammatory therapies. The targeted functionalization of the indazole ring is crucial for modulating a compound's pharmacological profile. This compound serves as a versatile intermediate, with the bromine atom at the 7-position providing a handle for further synthetic transformations, such as cross-coupling reactions, and the tert-butoxycarbonyl (Boc) group offering a stable and readily removable protecting group for the indazole nitrogen. Accurate and thorough characterization of this intermediate by NMR spectroscopy is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients.
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step process starting from the commercially available 7-aminoindazole. The first step involves a Sandmeyer-type reaction to convert the amino group to a bromine atom, yielding 7-bromo-1H-indazole. This is followed by the protection of the N1-proton of the indazole ring with a tert-butoxycarbonyl group.
Experimental Protocol: Synthesis of 7-bromo-1H-indazole
A robust method for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole has been well-documented.[1] In a typical procedure, 7-aminoindazole is dissolved in concentrated hydrobromic acid and cooled to low temperatures (e.g., -10 °C). A solution of sodium nitrite is then added slowly to form the diazonium salt. Subsequent addition of cuprous bromide in hydrobromic acid facilitates the displacement of the diazonium group with bromine. The product is then isolated by neutralization and extraction.
Experimental Protocol: N-Boc Protection
The protection of the resulting 7-bromo-1H-indazole is achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by column chromatography.[2]
NMR Spectral Data and Analysis
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of structurally related compounds, including 7-bromo-1H-indazole and various N-Boc protected indazoles.[3][4]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals for the aromatic protons and the tert-butyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 8.15 - 8.25 | d | ~1.0 |
| H4 | 7.80 - 7.90 | dd | ~8.0, ~1.0 |
| H5 | 7.15 - 7.25 | t | ~8.0 |
| H6 | 7.55 - 7.65 | dd | ~8.0, ~1.0 |
| C(CH₃)₃ | 1.70 - 1.80 | s | - |
Rationale for Predicted Chemical Shifts and Coupling Constants:
-
H3 (Indazole Proton): This proton is typically the most downfield of the indazole ring protons due to its proximity to the electron-withdrawing nitrogen atoms. The N-Boc group will further deshield this proton. It is expected to appear as a doublet due to a small four-bond coupling (⁴J) to H4.
-
Aromatic Protons (H4, H5, H6): The protons on the benzene ring will exhibit a characteristic splitting pattern. H5, being coupled to both H4 and H6, will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). H4 and H6 will appear as doublets of doublets due to ortho-coupling with H5 and a smaller meta-coupling to each other. The bromine atom at the 7-position will influence the chemical shifts of the adjacent protons, with H6 being the most affected.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show signals for all twelve carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 148 - 150 |
| C(CH₃)₃ | 85 - 87 |
| C3 | 135 - 137 |
| C3a | 125 - 127 |
| C4 | 129 - 131 |
| C5 | 123 - 125 |
| C6 | 128 - 130 |
| C7 | 115 - 117 |
| C7a | 142 - 144 |
| C(CH₃)₃ | 28 - 29 |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group will be the most downfield signal.
-
Quaternary Carbon of Boc Group (C(CH₃)₃): This carbon will appear in the range typical for quaternary carbons of tert-butyl esters.
-
Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are influenced by the nitrogen atoms, the bromine substituent, and the N-Boc group. C7, being directly attached to the electronegative bromine atom, is expected to be significantly shielded. C7a, adjacent to the N-Boc group, will be deshielded.
Experimental Workflow for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phasing and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) would include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Two-Dimensional NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Data Interpretation and Troubleshooting
-
Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum may indicate the presence of impurities. Common impurities could include residual starting material (7-bromo-1H-indazole), which would show a broad NH proton signal, or byproducts from the Boc-protection step.
-
Solvent Selection: The choice of deuterated solvent can influence the chemical shifts of the protons and carbons. If solubility is an issue in CDCl₃, other solvents like DMSO-d₆ or acetone-d₆ can be used.
-
Rotational Isomers (Rotamers): Due to restricted rotation around the N-C(O) bond of the Boc group, it is possible to observe broadened signals or even two distinct sets of signals for some of the indazole protons and carbons at room temperature. Acquiring the spectrum at a higher temperature can often coalesce these signals into sharp, averaged peaks.
Visualization of Key Structural Features and Relationships
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.
Caption: Molecular structure of this compound.
Conclusion
This technical guide provides a comprehensive overview of the NMR data for this compound. By combining established synthetic protocols with a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, researchers can confidently synthesize, characterize, and utilize this important building block in their drug discovery and development programs. The principles of spectral interpretation outlined herein serve as a valuable tool for ensuring the structural integrity and purity of this and other related heterocyclic compounds.
References
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.The Royal Society of Chemistry.[Link]
- Supporting Information for a public
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- 13C NMR of indazoles.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
Sources
¹³C NMR of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl 7-bromo-1H-indazole-1-carboxylate. As a crucial analytical technique in organic chemistry, ¹³C NMR offers unambiguous structural confirmation by providing detailed information about the carbon skeleton of a molecule. This document, prepared from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings, predictive analysis, experimental protocol, and spectral interpretation for this specific compound, which is a valuable building block in medicinal chemistry.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring an indazole core. The indazole scaffold, a fusion of benzene and pyrazole rings, is a prominent pharmacophore found in a wide array of biologically active molecules with activities including antitumor and anti-inflammatory properties[1]. The molecule is functionalized with two key groups that profoundly influence its electronic structure and, consequently, its ¹³C NMR spectrum:
-
A bromine atom at the 7-position of the indazole ring.
-
A tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen of the pyrazole ring.
¹³C NMR spectroscopy serves as an indispensable tool for verifying the successful synthesis and purity of this intermediate. It allows for the precise mapping of the carbon framework, confirming the regiochemistry of the bromine substitution and the successful installation of the Boc protecting group.
Structural Analysis and Carbon Environments
To facilitate a clear discussion of the NMR data, the carbon atoms of this compound are systematically numbered as shown in the diagram below. The molecule contains twelve distinct carbon environments: seven aromatic/heteroaromatic carbons (C3, C3a, C4, C5, C6, C7, C7a), three methyl carbons and one quaternary carbon from the Boc group, and one carbonyl carbon.
Figure 1: Molecular Structure of this compound with carbon numbering.
Core Principles and Predictive ¹³C NMR Analysis
The chemical shift (δ) of each carbon is determined by its local electronic environment. The following sections dissect the expected influences of the indazole core and its substituents.
The Indazole Ring System
The unsubstituted 1H-indazole ring displays characteristic chemical shifts for its carbons[2][3]. The pyrazole portion of the fused ring influences the electron distribution in the benzene ring. Carbons C3, C3a, and C7a are typically found in distinct regions of the spectrum.
Influence of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that significantly deshields the adjacent atoms. Its installation at N1 has two primary consequences:
-
Indazole Ring Carbons : The electron-withdrawing nature of the carbonyl moiety will deshield the carbons of the indazole ring system, particularly C7a and C3, causing a downfield shift compared to the unsubstituted indazole.
-
Characteristic Boc Signals : The Boc group itself gives rise to three highly characteristic signals:
-
Carbonyl Carbon (C=O) : Expected to appear significantly downfield, typically in the range of 150-155 ppm.
-
Quaternary Carbon (Cq) : This carbon is shielded and appears around 80-85 ppm[4].
-
Methyl Carbons (-CH₃) : The three equivalent methyl carbons are highly shielded and produce a strong signal at approximately 28 ppm[4].
-
Influence of the C7-Bromine Substituent
The bromine atom at C7 exerts two opposing effects on the carbon chemical shifts:
-
Inductive Effect : As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This effect deshields nearby carbons, causing a downfield shift. The effect is strongest at the ortho (C6) and para (C4) positions relative to the bromine.[5]
-
Heavy Atom Effect : For the carbon directly attached to the halogen (the ipso-carbon, C7), a phenomenon known as the "heavy atom effect" dominates. The large, polarizable electron cloud of bromine induces a significant shielding effect on the C7 nucleus, causing its signal to shift upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone.[6][7] This is a key diagnostic feature for identifying the carbon bearing the bromine atom.
Predicted ¹³C NMR Data Summary
Based on the principles above and data from related structures in the literature, a predicted ¹³C NMR spectrum for this compound in a standard solvent like CDCl₃ is summarized below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| Boc-CH₃ | ~ 28.3 | Characteristic highly shielded methyls of the Boc group[4]. |
| Boc-Cq | ~ 84.5 | Characteristic quaternary carbon of the Boc group[8]. |
| C7 | ~ 115.0 | Ipso-carbon attached to bromine; shielded by the heavy atom effect[6]. |
| C4 | ~ 122.0 | Aromatic CH. |
| C6 | ~ 125.5 | Aromatic CH, ortho to bromine, slightly deshielded. |
| C5 | ~ 129.0 | Aromatic CH. |
| C3a | ~ 129.5 | Bridgehead quaternary carbon. |
| C3 | ~ 138.0 | Pyrazole CH, deshielded by adjacent nitrogen. |
| C7a | ~ 142.0 | Bridgehead quaternary carbon, deshielded by N1-Boc group. |
| Boc-C=O | ~ 151.0 | Carbonyl carbon, significantly deshielded. |
Experimental Protocol for ¹³C NMR Acquisition
This section provides a self-validating, field-proven methodology for acquiring a high-quality ¹³C NMR spectrum.
Objective: To obtain a quantitative and high-resolution proton-decoupled ¹³C NMR spectrum.
Materials & Instrumentation:
-
Sample: 25-50 mg of this compound.
-
Solvent: ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: 5 mm high-precision NMR tube.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh 25-50 mg of the sample and dissolve it completely in ~0.7 mL of CDCl₃ in a clean vial. b. Transfer the solution into the 5 mm NMR tube. Ensure the sample height is sufficient to cover the detection coils of the probe (~4-5 cm).
-
Instrument Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical lineshape.
-
Acquisition Parameters (¹³C {¹H} Decoupled): a. Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems). A 30° pulse angle is chosen to allow for a shorter relaxation delay. b. Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals, including the carbonyl and solvent, are captured. c. Transmitter Frequency Offset (O1p): Center the spectral window at approximately 110 ppm. d. Acquisition Time (AQ): ~1.0-1.5 seconds to ensure good digital resolution. e. Relaxation Delay (D1): 2.0 seconds. This allows for sufficient relaxation of most carbon nuclei, especially non-protonated carbons, for semi-quantitative analysis. f. Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. A higher number of scans will improve the signal-to-noise ratio, which is crucial for observing quaternary carbons (C3a, C7a, Cq, C=O, C7).
-
Data Processing: a. Apply an exponential multiplication (line broadening factor of ~1.0 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to δ 77.16 ppm. e. Perform baseline correction to ensure accurate integration (if required).
References
- ResearchGate. ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]
- Filo. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal.[Link]
- Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.[Link]
- PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.[Link]
- Wiley-VCH.
- ResearchG
- National Institutes of Health (NIH).
- Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.[Link]
- The Royal Society of Chemistry.
- Chemistry Stack Exchange.
- eGrove - University of Mississippi. 13C NMR Substituent Effects on para-Substituted Tolans.[Link]
- MDPI.
- eGrove - University of Mississippi. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species.[Link]
- Innovare Academic Sciences.
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- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
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- 5. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signa.. [askfilo.com]
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- 8. mdpi.com [mdpi.com]
Solubility Profile of tert-Butyl 7-bromo-1H-indazole-1-carboxylate: A Guide for Researchers
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Tert-Butyl 7-bromo-1H-indazole-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and ensuring reliable analytical characterization. This technical guide provides a detailed analysis of the molecule's physicochemical properties, a theoretical framework for its solubility, a robust experimental protocol for solubility determination, and a comprehensive (yet illustrative) solubility profile in a range of common organic solvents.
Introduction: The Importance of Solubility in Synthesis
In drug discovery and development, the efficiency of a synthetic route is often dictated by the physical properties of its intermediates. This compound, with its protected indazole core, serves as a crucial scaffold for constructing a diverse array of bioactive molecules. Its solubility directly impacts:
-
Reaction Kinetics: Ensuring the compound is fully dissolved is critical for achieving homogeneous reaction conditions and predictable rates.
-
Purification Efficiency: The choice of solvent systems for crystallization or chromatography depends on differential solubility of the target compound versus impurities.
-
Analytical Accuracy: Preparing solutions for techniques like NMR or HPLC requires solvents that can dissolve the analyte to a suitable concentration without interference.
This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively work with this important intermediate.
Physicochemical Properties & Structural Analysis
To predict the solubility behavior of this compound, we must first understand its structural features. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Influence on Solubility |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | - |
| Molecular Weight | ~297.15 g/mol | Higher molecular weight can sometimes decrease solubility. |
| Key Functional Groups | Indazole ring, Bromo substituent, tert-Butoxycarbonyl (Boc) group | Provides a mix of polar and nonpolar characteristics. |
| Polarity Profile | Indazole Core: Aromatic and contains polar N-N and C-N bonds. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. Bromo Group: Electronegative, adding to the molecule's polarizability. Boc Group: The tert-butyl moiety is large and highly nonpolar (hydrophobic), while the carbonyl (C=O) group is polar and a hydrogen bond acceptor. | The molecule is amphiphilic , possessing both significant nonpolar surface area (tert-butyl, benzene ring) and polar functional groups. This suggests it will be most soluble in solvents of intermediate polarity or those capable of both polar and nonpolar interactions. |
| Hydrogen Bonding | Capable of acting as a hydrogen bond acceptor at the nitrogen and oxygen atoms. It lacks a donor proton on the indazole ring due to the Boc protection. | Will interact favorably with protic solvents, though the bulky nonpolar groups may hinder this. |
| Crystal Structure | Crystalline solid. The energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation. For a related compound, strong intermolecular interactions like π–π stacking and hydrogen bonds are observed, which can contribute to higher lattice energy and potentially lower solubility in non-interactive solvents.[4][5] | High lattice energy requires a solvent that can form strong, energetically favorable interactions with the solute molecules to overcome it. |
Theoretical Framework: Solvent Classification
Organic solvents are typically classified based on their polarity, which is often quantified by their dielectric constant (ε).[6][7][8] Solvents with a high dielectric constant are considered polar. They can be further subdivided into protic (containing acidic protons, capable of hydrogen bonding) and aprotic (lacking acidic protons).[8]
Table 2: Properties of Selected Organic Solvents
| Solvent | Class | Polarity Index (P')[9] | Dielectric Constant (ε)[10] |
| n-Hexane | Nonpolar | 0.1 | 1.88 |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 |
| Diethyl Ether | Nonpolar | 2.8 | 4.33 |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 |
| Acetone | Polar Aprotic | 5.1 | 20.7 |
| Methanol | Polar Protic | 5.1 | 32.70 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 |
Based on this framework, we can hypothesize:
-
Low Solubility is expected in highly nonpolar solvents like n-hexane, which cannot effectively solvate the polar regions of the molecule.
-
High Solubility is anticipated in solvents of intermediate polarity, such as dichloromethane, THF, and ethyl acetate, which can interact favorably with both the nonpolar tert-butyl group and the polar indazole-carbonyl system.
-
Variable Solubility may be seen in polar protic solvents like methanol. While hydrogen bonding is possible, the large hydrophobic character of the solute may limit its miscibility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[11][12][13][14]
Core Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.[15]
Step-by-Step Methodology
-
Preparation: Add an excess of crystalline this compound (e.g., 50-100 mg) to a series of glass vials, ensuring undissolved solid will be present at equilibrium.
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][13][14] The time can be validated by taking measurements at multiple time points (e.g., 24h, 48h) and confirming the concentration no longer changes.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved micro-particulates.[15]
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of dilutions to generate a calibration curve.
-
Analyze the filtered saturated solutions and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Determine the concentration of the compound in each saturated sample by comparing its response to the calibration curve.
-
Workflow Visualization
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Solubility Profile
The following table presents illustrative solubility data for this compound at 25 °C, as would be determined by the protocol above. This data is based on the structural analysis and established solubility principles.
Table 3: Illustrative Solubility of this compound at 25°C
| Solvent | Class | Solubility (mg/mL) | Solubility (mmol/L) | Qualitative Assessment | Rationale |
| n-Hexane | Nonpolar | < 1 | < 3.4 | Very Poorly Soluble | Solvent is purely nonpolar and cannot interact with the polar indazole or carbonyl groups. |
| Toluene | Nonpolar (Aromatic) | ~15 | ~50.5 | Sparingly Soluble | π-π stacking interactions between toluene and the indazole ring can aid dissolution, but polarity mismatch limits solubility. |
| Dichloromethane (DCM) | Polar Aprotic | > 200 | > 673 | Freely Soluble | Excellent polarity match; interacts well with both the aromatic system and the polar functional groups without engaging in strong hydrogen bonding that could be disrupted by the nonpolar bulk. |
| Ethyl Acetate | Polar Aprotic | > 150 | > 505 | Freely Soluble | The ester functionality provides a good balance of polarity to solvate the entire molecule effectively. This is consistent with its common use as a solvent for purification of similar compounds by column chromatography.[4][5] |
| Tetrahydrofuran (THF) | Polar Aprotic | > 150 | > 505 | Freely Soluble | Similar to DCM and ethyl acetate, its polarity is well-suited to dissolve compounds with mixed characteristics. |
| Acetone | Polar Aprotic | ~100 | ~336 | Soluble | A highly polar aprotic solvent that effectively dissolves the compound. |
| Methanol | Polar Protic | ~25 | ~84.1 | Sparingly Soluble | The solvent's hydrogen bonding network is disrupted by the large nonpolar tert-butyl group, limiting solubility despite the potential for H-bond acceptance by the solute. |
| Acetonitrile | Polar Aprotic | ~40 | ~134 | Soluble | Its high polarity can solvate the polar parts of the molecule, but it is less effective at solvating the nonpolar regions compared to DCM or THF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 673 | Freely Soluble | A very strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor solubility in other media. |
Visualizing Solute-Solvent Interactions
Caption: Conceptual model of "like dissolves like" for the target compound.
Practical Applications & Troubleshooting
-
For Synthesis: Dichloromethane and THF are excellent choices for running reactions at or below room temperature. For higher temperature reactions, toluene might be considered, although solubility may be a limiting factor requiring more dilute conditions.
-
For Purification:
-
Crystallization: A solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal. A mixture like Toluene/Hexane or Ethyl Acetate/Hexane could be effective. The compound appears to be a solid at room temperature, making crystallization a viable method.[4][5]
-
Chromatography: The observation that a mixture of ethyl acetate and hexane is used for column chromatography purification of a similar compound confirms its moderate to high solubility in ethyl acetate and lower solubility in hexane.[4][5] This allows for good separation on a silica gel column.
-
-
Troubleshooting: If a reaction appears sluggish, confirm the compound is fully dissolved. If solubility is an issue in a desired solvent, consider a co-solvent system (e.g., adding a small amount of THF to a toluene reaction) or switching to a more effective solvent like DCM if the reaction chemistry allows.
Conclusion
This compound is an amphiphilic molecule with its solubility being dominated by its mixed polar and nonpolar characteristics. It exhibits high solubility in polar aprotic solvents of intermediate polarity like dichloromethane, ethyl acetate, and THF. Its solubility is limited in highly nonpolar alkanes and polar protic solvents. This understanding, combined with the robust shake-flask methodology, allows researchers to make informed decisions for solvent selection, leading to more efficient and reproducible outcomes in the lab.
References
- Google. (2026).
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Forum post].
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? [Forum post].
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- University of Babylon. (n.d.).
- Khan Academy. (n.d.). Solubility of organic compounds. [Video].
- Hans Reich. (n.d.). Solvent Physical Properties.
- Honeywell. (n.d.). Dielectric Constant.
- International Union of Crystallography. (2021, July 6).
- National Institutes of Health. (2021, July 9).
- University of Rochester. (2026). Reagents & Solvents: Solvents and Polarity.
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole.
- Alfa Chemistry. (n.d.). tert-Butyl 6-bromo-1H-indazole-1-carboxylate.
- BLD Pharm. (n.d.). tert-Butyl 4-bromo-7-methoxy-1H-indazole-1-carboxylate.
- LookChem. (n.d.). 3-BroMo-indazole-1-carboxylic acid tert-butyl ester.
- PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide.
- PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.
- BLD Pharm. (n.d.). 7-Bromo-1H-indazole.
- University of California, Davis. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Honeywell. (n.d.). Polarity Index.
- ResearchGate. (n.d.). Handbook of organic solvent properties.
- ResearchGate. (2025, August 10). Solubility of Flavonoids in Organic Solvents.
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An In-depth Technical Guide to the Stability and Storage of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for tert-Butyl 7-bromo-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of physical organic chemistry and data from related molecular structures, this document outlines the compound's susceptibility to various environmental factors, including pH, temperature, and light. It details potential degradation pathways and offers a robust, self-validating experimental protocol for researchers to perform forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in its application.
Introduction: Significance and Physicochemical Profile
This compound is a heterocyclic building block of significant interest in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical agents. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group offers a strategic advantage in multi-step syntheses, allowing for selective deprotection under specific acidic conditions.[1][2] The bromo-indazole core is a common scaffold in the development of kinase inhibitors and other therapeutic agents.[3]
Understanding the stability of this intermediate is paramount. Degradation can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic steps, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API). This guide provides a framework for assessing and maintaining the chemical integrity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1092352-37-8 | [4][5] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [5][6] |
| Molecular Weight | 297.15 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥98% | [6] |
Chemical Stability Profile
The stability of this compound is primarily dictated by the lability of the N-Boc protecting group and the reactivity of the bromo-indazole ring system.
pH-Dependent Stability and Hydrolysis
-
Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate, which readily decarboxylates to yield the unprotected 7-bromo-1H-indazole.[8][9] Therefore, prolonged exposure to strong or even mild acids should be strictly avoided during storage and handling.
-
Neutral Conditions: The compound is expected to be generally stable at neutral pH.
-
Basic Conditions: The N-Boc group is generally stable to a wide range of basic and nucleophilic conditions.[1][2][10] However, some N-Boc protected indazoles can undergo deprotection under strong basic conditions, particularly with electron-withdrawing groups on the indazole ring.[11] While significant degradation is not anticipated under typical basic conditions, it is a potential pathway to consider in forced degradation studies.
Thermal Stability
Photostability
Compounds containing aromatic rings and amine functionalities can be susceptible to photo-oxidation.[12] While comprehensive photostability data for this compound is not publicly available, it is prudent to protect the compound from light, especially UV radiation, to prevent potential degradation. The ICH Q1B guidelines provide a framework for assessing photostability.[12]
Oxidative Stability
The indazole ring system and the tert-butyl group may be susceptible to oxidation. Exposure to strong oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or other oxidative degradation products.
Potential Degradation Pathways
The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the N-Boc group. Other potential, though less likely under standard conditions, degradation routes include base-mediated deprotection and oxidation of the indazole ring.
Figure 1: Potential Degradation Pathways.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] Recommended storage temperature is typically 2-8°C (refrigerated).[16] Protect from moisture and direct sunlight.[17]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[17]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.[14][15] Handle in a well-ventilated area or a fume hood.
Experimental Protocol for Forced Degradation Studies
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[18] This protocol outlines a systematic approach to evaluating the stability of this compound.
Materials and Reagents
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Class A volumetric flasks, pipettes, and autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS) detector.[19]
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
-
pH meter
-
Analytical balance
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Working Solution (0.1 mg/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to obtain a working solution of 0.1 mg/mL.
Forced Degradation Conditions
For each condition, a control sample (working solution at room temperature, protected from light) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Mix equal volumes of the working solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C and analyze at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the working solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 60°C and analyze at the same time points as the acid hydrolysis.[20]
-
Oxidative Degradation: Mix equal volumes of the working solution with 3% H₂O₂. Keep at room temperature, protected from light, and analyze at the specified time points.[20]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C.[20] At each time point, withdraw a sample, prepare a solution of known concentration, and analyze.
-
Thermal Degradation (Solution): Incubate the working solution at 80°C and analyze at the specified time points.[20]
-
Photolytic Degradation: Expose the working solution in a photostability chamber according to ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light. Analyze at appropriate time intervals.
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A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency management of tert-Butyl 7-bromo-1H-indazole-1-carboxylate (CAS No. 903133-28-6). Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes regulatory data with practical, field-proven insights to ensure the highest standards of laboratory safety. The focus is on understanding the chemical's properties and reactivity to inform best practices.
Core Chemical Identity and Hazard Profile
This compound is a heterocyclic building block commonly used in medicinal chemistry and drug discovery. Its structure, featuring a bromo-indazole core and a tert-butoxycarbonyl (Boc) protecting group, dictates its specific handling requirements.
While a specific, comprehensive SDS for this exact compound is not universally available, data from structurally similar bromo-indazole derivatives provide a strong basis for hazard assessment. The primary hazards are consistently identified across analogous compounds.[1][2][3][4]
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This classification is extrapolated from closely related bromo-indazole compounds and should be considered the minimum standard for handling.
Key Physical and Chemical Properties:
| Property | Value | Significance for Handling |
| Molecular Formula | C12H13BrN2O2 | Indicates the presence of bromine and nitrogen. |
| Molecular Weight | 297.15 g/mol [5] | A stable solid under standard conditions. |
| Appearance | White to off-white solid/powder | Dust inhalation is a primary exposure risk. |
| Solubility | Insoluble in water; soluble in organic solvents | Dictates appropriate cleaning and fire-extinguishing agents. |
| Thermal Stability | Stable under normal conditions, but the Boc group is thermally labile at elevated temperatures.[6][7] | High temperatures can cause decomposition, releasing hazardous byproducts. |
The 'Why' Behind the Hazards: A Deeper Look at Reactivity and Toxicology
Understanding the causality behind the hazards is critical for developing robust safety protocols.
The Indazole Core and Halogenation: The bromo-indazole structure itself is the basis for the irritation warnings. Aromatic halogenated compounds can be irritants to the skin, eyes, and respiratory tract. Upon combustion or thermal decomposition, these molecules can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[2] This is a critical consideration for fire safety and high-temperature applications.
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is designed to be removed under specific conditions. While generally stable, it can be cleaved thermally. Studies on thermal Boc deprotection show that temperatures ranging from 150°C to over 250°C can cause the group to fragment, releasing isobutylene and carbon dioxide.[6][7] While these are not highly toxic, the reaction can build pressure in a closed system, and uncontrolled decomposition of the parent molecule can occur.[7]
This thermal lability means that any experimental procedure involving high heat, such as distillation or certain reaction conditions, must be carefully evaluated for potential uncontrolled decomposition.
Laboratory Protocol for Safe Handling and Use
A multi-layered approach combining engineering controls, personal protective equipment, and procedural diligence is mandatory.
3.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[1][8]
3.2 Personal Protective Equipment (PPE): The Essential Barrier
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times.[1][8] A face shield should be used in addition to goggles when there is a risk of splashing or uncontrolled reaction.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after handling.[3]
-
Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.
3.3 Step-by-Step Protocol for Weighing and Handling:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Gently wipe down the spatula and any minor dust particles on the work surface with a solvent-dampened cloth (e.g., isopropanol or ethanol). Dispose of the cloth as hazardous waste.
-
Transport: If moving the weighed material, ensure it is in a sealed and clearly labeled secondary container.
Emergency Response Protocols
Rapid and correct response during an incident is critical to mitigating harm.
4.1 Spill Management
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate if the spill is large or if dust is airborne.
-
Contain: Prevent the spill from spreading. For solid spills, avoid dry sweeping which can create dust.
-
Cleanup: Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[2] Do not add water unless specified by a safety professional. Ventilate the area well after cleanup is complete.[4]
4.2 Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[1][8]
The following diagram outlines the decision-making process for an emergency situation.
Caption: Emergency response workflow for incidents involving this compound.
Storage and Disposal Best Practices
5.1 Storage
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][9]
-
Environment: Protect from heat and direct sunlight to prevent potential thermal degradation.
5.2 Disposal
-
Waste Management: All waste material, including empty containers and contaminated cleaning supplies, must be disposed of as hazardous chemical waste.
-
Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.
References
- Cole-Parmer. Material Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid.
- Ley, S. V., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ACS Green Chemistry Institute. Thermal Methods for Boc Deprotection.
- PubChem. tert-butyl 6-bromoindazole-1-carboxylate. National Center for Biotechnology Information.
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The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
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tert-Butyl 7-bromo-1H-indazole-1-carboxylate: A Cornerstone Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Among the vast array of functionalized indazoles, tert-Butyl 7-bromo-1H-indazole-1-carboxylate has emerged as a particularly strategic and versatile building block. Its design incorporates three key features: a bromine atom at the 7-position, serving as a versatile synthetic handle for cross-coupling reactions; a tert-butoxycarbonyl (Boc) protecting group at the N1 position, which ensures regiochemical control and prevents unwanted side reactions; and the foundational indazole core, which is adept at forming critical interactions with biological targets.[1][4] This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its pivotal role in palladium-catalyzed C-C and C-N bond-forming reactions, and its application in the discovery of potent kinase inhibitors.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. This compound is a stable, solid compound amenable to a wide range of reaction conditions.
| Property | Value | Source |
| CAS Number | 1092352-37-8 | [5] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [5] |
| Molecular Weight | 297.15 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | [6] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 | [5] |
| InChIKey | RLIZUEVNZCJXOJ-UHFFFAOYSA-N | [5] |
Synthesis of the Building Block
The preparation of this compound is a robust, two-step process commencing from commercially available 7-aminoindazole. This pathway ensures high purity and yield, making the building block readily accessible for research and development.
Workflow for Synthesis
Caption: Synthesis workflow from 7-aminoindazole to the final product.
Step 1: Synthesis of 7-Bromo-1H-indazole
The initial step involves the conversion of an amino group to a bromine atom via a Sandmeyer-type reaction.[6] This classic transformation is reliable for introducing halides onto aromatic rings.
-
Causality: 7-aminoindazole is dissolved in concentrated hydrobromic acid and cooled to sub-zero temperatures to stabilize the resulting diazonium salt.[7] Sodium nitrite is then added slowly to form the diazonium intermediate in situ.[7] This intermediate readily decomposes upon warming in the presence of bromide ions to yield the desired 7-bromo-1H-indazole.[7]
Step 2: N-Boc Protection
With the brominated indazole in hand, the subsequent step is to protect the pyrazole nitrogen. This is critical for preventing catalyst inhibition and ensuring regioselectivity in subsequent cross-coupling reactions.
-
Causality: The reaction of 7-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) leads to the formation of the N1-Boc protected product.[4] The Boc group is sterically bulky and electronically directing, making it an ideal choice for this purpose. The protection occurs specifically at the N1 position, which is confirmed by crystallographic data of analogous compounds.[4]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true value of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C7-Br bond provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[1][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating 7-aryl or 7-heteroaryl indazoles.[1][8] These motifs are of significant interest as they can effectively mimic the adenine region of ATP, enabling them to bind to the hinge region of protein kinases, a key strategy in the design of kinase inhibitors.[1]
Caption: Simplified overview of the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Typical Conditions | Rationale & Expertise |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd[P(tBu)₃]₂ (5-10 mol%) | The choice of ligand is crucial. dppf is a robust ferrocene-based ligand suitable for a wide range of boronic acids.[8] Catalysts with bulky phosphine ligands like P(tBu)₃ can also be highly effective.[9] |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equivalents) | The base is required to activate the boronic acid for the transmetalation step. Carbonates are generally effective and tolerate a wide range of functional groups.[8][9] |
| Solvent | Anhydrous 1,4-Dioxane or DME | Aprotic polar solvents are used to solubilize the reactants and facilitate the catalytic cycle. Anhydrous conditions are essential to prevent decomposition of the boronic acid.[8][9] |
| Temperature | 80-100 °C | Thermal energy is required to drive the reaction, particularly the reductive elimination step.[8] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The introduction of an amino group at the C7 position can create potent biological activity by providing an additional hydrogen bond donor/acceptor site for interaction with a target protein.[1] The Buchwald-Hartwig amination is the premier method for this transformation, allowing for the coupling of a vast array of primary and secondary amines.[1][10]
Caption: Simplified overview of the Buchwald-Hartwig amination reaction.
| Parameter | Typical Conditions | Rationale & Expertise |
| Palladium System | Pd₂(dba)₃ or Pd(OAc)₂ with a specialized phosphine ligand (e.g., tBuXPhos, RuPhos) | This reaction is highly dependent on the ligand. Sterically hindered biarylphosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting.[11] The choice of ligand is tailored to the specific amine being used (primary, secondary, heterocyclic).[11] |
| Base | NaOt-Bu, LiHMDS (1.5-2.2 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nitrogen nucleophile.[11] LiHMDS is particularly useful for substrates with proton-sensitive functional groups.[11][12] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to facilitate the C-N bond formation. |
Post-Coupling Deprotection
A final, crucial step in many synthetic sequences is the removal of the Boc protecting group. This unmasks the N-H of the indazole, which may be essential for biological activity.
-
Causality: The Boc group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) efficiently cleaves the tert-butyl carbamate to release the free amine, liberating CO₂ and isobutylene as byproducts. Milder methods, such as using oxalyl chloride in methanol, have also been developed for sensitive substrates.[13]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The indazole scaffold is a cornerstone in the development of kinase inhibitors, which are critical therapeutics in oncology.[2][14] The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is frequently dysregulated in cancer, making Akt an important drug target.[14]
Several potent Akt inhibitors are based on a substituted indazole core.[14] The synthetic strategies to access these molecules frequently rely on building blocks like this compound. By utilizing Suzuki and Buchwald-Hartwig reactions, medicinal chemists can rapidly generate libraries of 7-aryl and 7-amino indazole derivatives to explore the structure-activity relationship (SAR) and optimize binding to the kinase active site.[1] The ability to systematically modify the C7 position is a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and application of the title compound.
Protocol 1: Synthesis of this compound
Step A: Synthesis of 7-Bromo-1H-indazole [7]
-
Setup: In a flask equipped with a magnetic stirrer and cooled to -10 °C in an ice-salt bath, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid (approx. 7 mL per gram of starting material).
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled aminoindazole solution, ensuring the temperature remains below 0 °C. After the initial addition, add solid sodium nitrite (1.5 eq) in small portions.
-
Reaction: Allow the reaction mixture to stir at -10 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole as a solid.
Step B: Boc-Protection of 7-Bromo-1H-indazole [4]
-
Setup: Dissolve 7-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram) in a flask under an inert atmosphere (N₂ or Argon). Add 4-(dimethylamino)pyridine (DMAP, 1.0 eq).
-
Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 15 hours, monitoring progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexane) to afford pure this compound.
Protocol 2: Representative Suzuki-Miyaura Coupling[8][9]
-
Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), and cesium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor progress by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 7-aryl-indazole derivative.
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Reactivity of the C7 position in brominated indazoles
An In-Depth Technical Guide to the Reactivity of the C7 Position in Brominated Indazoles
Authored by Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this bicyclic heterocycle is paramount for modulating pharmacological activity, and the C7 position on the benzene ring offers a critical vector for structural diversification. However, regioselective modification of the indazole nucleus, particularly at the C4-C7 positions, remains a significant synthetic challenge due to the inherent reactivity of the C3 position.[3][4][5] This guide provides a comprehensive exploration of the synthesis and reactivity of 7-bromoindazoles, establishing them as versatile and pivotal intermediates for accessing novel C7-substituted derivatives. We will dissect the electronic factors governing reactivity, provide field-proven protocols for palladium-catalyzed cross-coupling and metal-halogen exchange reactions, and discuss the strategic role of substituents and protecting groups.
Understanding the Electronic Landscape and Regioselectivity of the Indazole Ring
The synthetic utility of any heterocyclic system is dictated by its intrinsic electronic properties. In the 1H-indazole nucleus, the pyrazole ring is electron-rich, rendering the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack and direct metallation.[6][7] This inherent reactivity often complicates the selective functionalization of the carbocyclic benzene portion (C4-C7).
Achieving regioselectivity at the C7 position requires a nuanced approach that circumvents the more reactive C3 site. Two primary strategies have proven effective:
-
Directing Groups: Installation of a substituent at the C4 position can electronically and sterically influence the reactivity of the adjacent C5 and C7 positions. As demonstrated in recent studies, an electron-withdrawing sulfonamide or amide group at C4 effectively deactivates the ring and directs electrophilic bromination preferentially to the C7 position.[4][7][8]
-
N-Protection: While many modern methods aim for efficiency by operating on NH-free indazoles, the strategic use of N-protecting groups can block unwanted side reactions at the nitrogen and modulate the electronic character of the ring system.[9] However, for C7 functionalization, the use of C4-directing groups on NH-free indazoles represents a more atom-economical approach.[8][10]
Computational chemistry, particularly the use of Fukui functions to model electrophilicity, has corroborated experimental findings. These calculations predict that in 4-sulfonamido-1H-indazoles, the C7 position is a primary site for electrophilic attack, providing a theoretical foundation for the observed regioselectivity in bromination reactions.[8][11]
Gateway to C7 Functionalization: Regioselective Bromination
The introduction of a bromine atom at the C7 position transforms it from an inert C-H bond into a versatile synthetic handle. N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this transformation, offering a reliable and selective method for the bromination of indazoles bearing C4-directing groups.[8][12]
Causality in Experimental Design:
The choice of reaction conditions is critical for achieving high regioselectivity and yield.
-
Solvent: Dimethylformamide (DMF) is an effective solvent, facilitating the reaction at elevated temperatures.[8]
-
Temperature: Heating the reaction, for example to 80 °C, provides the necessary activation energy and drives the reaction to completion, favoring the formation of the desired C7-bromo product over potential side products like the 5,7-dibrominated species.[8]
-
Stoichiometry: Using a slight excess of NBS (e.g., 1.1 equivalents) ensures complete consumption of the starting material while minimizing over-bromination. Using 2.0 equivalents or more can deliberately lead to the 5,7-dibromoindazole.[8]
Experimental Protocol: Regioselective C7-Bromination of 4-Sulfonamido-1H-Indazole
-
Setup: To a solution of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv) in DMF, add N-bromosuccinimide (1.1 equiv).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
-
Isolation: The solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide product.[8]
Workhorse of C7 Elaboration: Palladium-Catalyzed Cross-Coupling
The C7-bromo group is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura reaction, in particular, has been extensively optimized for this purpose, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[8][10][11]
Suzuki-Miyaura Coupling: A Self-Validating System
The success of the Suzuki-Miyaura coupling relies on the precise orchestration of catalyst, base, solvent, and temperature. The mechanism, illustrated below, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: C7-Arylation via Suzuki-Miyaura Coupling
-
Reagents: In a reaction vessel, combine the 7-bromo-1H-indazole derivative (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.1 equiv).
-
Solvent & Atmosphere: Add anhydrous 1,4-dioxane. Purge the vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the C7-arylated indazole.[8]
Data Presentation: Scope of the C7-Suzuki-Miyaura Coupling
The following table summarizes representative yields for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with various boronic acids, demonstrating the robustness of the protocol.
| Entry | Aryl Boronic Acid Partner | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 8ab | 71 |
| 2 | 4-Methylphenylboronic acid | 8ac | 75 |
| 3 | 4-Chlorophenylboronic acid | 8ad | 68 |
| 4 | Thiophene-3-boronic acid | 8ae | 75 |
| 5 | Thiophene-2-boronic acid | 8af | 80 |
| Data adapted from Boujdi, K., et al., RSC Adv., 2021.[8] |
Alternative Activation: C7-Functionalization via Metal-Halogen Exchange
For the introduction of functional groups not readily accessible through cross-coupling, metal-halogen exchange offers a powerful alternative.[13] This reaction transforms the electrophilic C7-Br bond into a potent nucleophilic C7-organometallic species, which can then be quenched with a wide range of electrophiles.
Caption: Workflow for C7 functionalization via metal-halogen exchange.
Causality and Key Considerations:
-
Reagent: Alkyllithium reagents, most commonly n-butyllithium (n-BuLi), are used to perform the exchange. The reaction is typically very fast.[13]
-
Cryogenic Conditions: The primary challenge is the stability of the resulting aryllithium intermediate and the potential for the highly basic alkyllithium to react with other functional groups. The reaction must be performed under stringent anhydrous conditions and at very low temperatures (typically -78 °C to -100 °C) to ensure chemoselectivity.[14][15]
-
Electrophilic Quench: The lithiated indazole can react with a diverse set of electrophiles, including CO₂ (to form a carboxylic acid), aldehydes/ketones (to form alcohols), and alkyl halides (to form C-C bonds).
General Protocol: C7-Lithiation and Electrophilic Quench
-
Setup: Dissolve the 7-bromoindazole derivative in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (Argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Slowly add a solution of n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Quench: Add the desired electrophile (e.g., dry CO₂ gas, an aldehyde, etc.) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Conclusion and Strategic Outlook
The C7 position of the indazole nucleus is a valuable site for molecular elaboration in drug discovery. This guide has established that 7-bromoindazoles are key, high-value intermediates for accessing this position. Regioselective bromination, enabled by C4-directing groups, provides a reliable entry point. Subsequent functionalization is robustly achieved through well-optimized palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or, for alternative functionalities, through cryogenic metal-halogen exchange.
Future advancements will likely focus on the development of direct C7 C-H activation methodologies, which would bypass the bromination step entirely, offering a more atom- and step-economical route to these important compounds.[4][16][17] As catalytic systems become more sophisticated, the direct, selective, and predictable functionalization of every position on the indazole scaffold will move closer to reality, expanding the toolbox for medicinal chemists and accelerating the development of next-generation therapeutics.
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- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). PubMed Central.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarship - TCNJ.
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- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
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- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Topic: Suzuki-Miyaura Coupling with tert-Butyl 7-bromo-1H-indazole-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-7 Arylation of the Indazole Scaffold
The indazole core is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and biologically active compounds, particularly in oncology and inflammatory disease research.[1] The ability to selectively functionalize specific positions of the indazole ring is paramount in medicinal chemistry for tuning pharmacological properties and conducting structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, valued for its mild conditions and exceptional functional group tolerance.[2][3]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of tert-Butyl 7-bromo-1H-indazole-1-carboxylate. The focus is on the strategic C-7 arylation, a modification that can profoundly influence molecular interactions and biological activity. We will delve into the mechanistic underpinnings, the critical role of the tert-butyloxycarbonyl (Boc) protecting group, and optimized protocols designed for high-yield synthesis of C-7 arylated indazoles, which are key intermediates in drug discovery pipelines.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (e.g., a boronic acid) and an organic halide.[4] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the organoboron reagent to facilitate this transfer.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the C-7 arylated indazole product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the N-Boc Protecting Group
The indazole N-H proton is acidic and can interfere with organometallic catalysts, potentially leading to catalyst inhibition or undesired side reactions.[7] The use of an electron-withdrawing protecting group like tert-butyloxycarbonyl (Boc) is a common strategy to mitigate these issues.
-
Steric and Electronic Effects: The bulky Boc group at the N-1 position provides steric hindrance and modulates the electronic properties of the indazole ring, which can influence the rate and efficiency of the oxidative addition step.
-
Stability Considerations: The Boc group is generally stable under many Suzuki conditions but can be labile in the presence of strong bases or at elevated temperatures, which can lead to in-situ deprotection.[8][9] This must be considered during reaction optimization. The protocols below are designed to preserve the Boc group, which can be removed in a subsequent dedicated step if the free N-H is desired.[10]
Detailed Experimental Protocols
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[3] Below are two validated protocols for the coupling of this compound with various arylboronic acids.
Protocol 1: General-Purpose Coupling Using a Ferrocenylphosphine-Based Catalyst
This protocol employs [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂, a robust and widely used catalyst effective for a broad range of heteroaryl couplings.[11][12]
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 325.18 | 325 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
| Microwave Vial (10-20 mL) or Schlenk tube | - | 1 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Place the vial in a preheated oil bath or microwave reactor at 100-120 °C. Stir vigorously for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 7-aryl-1H-indazole-1-carboxylate.
Protocol 2: High-Efficiency Coupling Using a Buchwald Precatalyst
For more challenging or sterically hindered arylboronic acids, a more active catalyst system is often required. This protocol uses a second-generation Buchwald precatalyst, which provides high yields under milder conditions.[7]
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 325.18 | 325 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.5 | 1.5 |
| SPhos Pd G2 Precatalyst | 709.28 | 14 mg | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - | - |
| Schlenk tube | - | 1 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), potassium phosphate (2.0 eq.), and the SPhos Pd G2 Precatalyst (0.02 eq.) to a Schlenk tube with a stir bar.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL).
-
Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 80-100 °C. Stir vigorously for 4-18 hours. Causality: The use of K₃PO₄, a moderately strong base, is often effective with Buchwald ligands and can be milder than carbonate bases, preventing Boc-deprotection.
-
Monitoring, Workup, and Purification: Follow steps 5-9 as described in Protocol 1. The milder conditions may require longer reaction times but often result in a cleaner reaction profile.
Workflow Visualization and Data Summary
A systematic approach is key to successful synthesis. The following workflow outlines the critical stages from reaction setup to final product analysis.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Table 3: Parameter Optimization Guide
This table summarizes key variables and provides insights for optimizing the reaction based on initial results.
| Parameter | Options | Rationale & Field Insights |
| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts | Pd(dppf)Cl₂ is a good starting point. For electron-poor or sterically demanding partners, highly active Buchwald catalysts (e.g., SPhos, XPhos) are superior and allow for lower temperatures.[7][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and often more effective but costlier.[13] K₃PO₄ is a strong, non-nucleophilic base ideal for sensitive substrates and Buchwald systems.[7] |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene, THF | Aprotic ethers with water are standard. The water content is crucial for dissolving the base and facilitating transmetalation. Anhydrous conditions can be explored if substrate hydrolysis is a concern.[2][13][14] |
| Temperature | 80 - 140 °C (Conventional or Microwave) | Start around 100 °C. Higher temperatures can accelerate slow reactions but may increase side products or cause Boc-deprotection. Microwave heating can dramatically reduce reaction times.[8][13] |
| Boron Reagent | Boronic Acid, Boronic Ester (Pinacol, MIDA) | Boronic acids are most common. Boronic esters offer enhanced stability and can be beneficial for slow-releasing, controlled transmetalation, sometimes reducing side reactions like protodeboronation. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing C-7 arylated indazoles, which are valuable building blocks in medicinal chemistry. The success of this transformation hinges on the rational selection of the catalyst system and reaction conditions. By understanding the mechanistic principles and leveraging optimized, high-efficiency protocols such as those presented here, researchers can reliably access a diverse array of novel indazole derivatives for advancing drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Gildner, P. G., & Colacot, T. J. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- McNamara, C. A., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie.
- Humphries, L. A., et al. (2018). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters.
- Li, G., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules.
- Síos, J. L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem.
- Sirirak, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromoindazoles
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents approved by the FDA, including the kinase inhibitors Pazopanib and Axitinib, as well as antiemetics like Granisetron.[1] This versatile bicyclic heterocycle is a cornerstone in modern drug discovery due to its ability to engage in various biological interactions.[1][2][3] Consequently, the development of robust synthetic methodologies to functionalize the indazole ring system is of paramount importance for creating diverse chemical libraries and accelerating the discovery of new drug candidates.
7-Bromoindazole, in particular, serves as a critical and versatile building block. The bromine atom at the C7 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative toolsets in modern organic synthesis.[4][5] These reactions enable the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, allowing for the introduction of a vast array of molecular fragments at a specific vector.[6][7][8][9]
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 7-bromoindazoles. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and practical insights to empower successful experimentation.
Core Concepts: The Palladium Catalytic Engine
At the heart of these transformations lies a catalytic cycle that typically alternates between palladium(0) and palladium(II) oxidation states.[6][7][10] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
The general mechanism involves three key elementary steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the 7-bromoindazole, inserting itself into the carbon-bromine bond. This oxidizes the metal center to Pd(II) and forms an organopalladium(II) complex.[6][7][9]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[9][10] In C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base.
-
Reductive Elimination: The two organic fragments bound to the Pd(II) center couple together, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: General Palladium(0)/Pd(II) Catalytic Cycle.
Key Reaction Components: The Chemist's Toolkit
The success of a cross-coupling reaction hinges on the judicious selection of four key components:
-
Palladium Precatalyst: While the active catalyst is a Pd(0) species, more stable and air-tolerant Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often used. These are reduced in situ to Pd(0).
-
Ligand: This is arguably the most critical component. Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent the formation of inactive palladium black, and critically modulate the catalyst's reactivity and selectivity.[6][11][12] The choice of ligand can dramatically influence the rate of oxidative addition and reductive elimination.
-
Base: The base plays a multifaceted role. In Suzuki couplings, it facilitates the transmetalation step by forming a more reactive boronate species.[10] In Buchwald-Hartwig aminations and Sonogashira couplings, it deprotonates the amine or alkyne nucleophile.[13][14] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), or strong alkoxides (NaOtBu).
-
Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are frequently employed.[15] The choice of solvent can significantly impact reaction kinetics and catalyst stability.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][16] It is an exceptionally reliable method for synthesizing 7-aryl- and 7-heteroarylindazoles.
Protocol: Synthesis of 7-(4-methoxyphenyl)-1H-indazole
This protocol is adapted from procedures reported for the Suzuki-Miyaura coupling of substituted 7-bromoindazoles.[5][17][18]
Materials:
-
7-Bromo-1H-indazole
-
(4-methoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a Schlenk flask, add 7-bromo-1H-indazole (1.0 equiv), (4-methoxyphenyl)boronic acid (1.3 equiv), and Cesium Carbonate (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the 7-bromoindazole.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Rationale and Optimization:
-
Catalyst/Ligand: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand is effective for many Suzuki couplings involving heteroaryl halides. For challenging substrates, more advanced Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a Pd(0) source like Pd₂(dba)₃ may offer improved yields.[11]
-
Base: Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and the ability of the cesium cation to facilitate the catalytic cycle.
-
Solvent System: A mixture of dioxane and water is standard. Water is essential for the transmetalation step. The ratio can be optimized to ensure all components remain in solution at the reaction temperature.
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenyl | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 70-90 | [5] |
| 2 | 4-pyridyl | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 75 | [18] |
| 3 | 3-thienyl | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 85 | [17] |
| 4 | 4-Nitrophenyl | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 78 | [18] |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[14][20] It has revolutionized access to anilines, which are ubiquitous in pharmaceuticals. The reaction couples an aryl halide with a primary or secondary amine. For 7-bromoindazoles, this provides a direct route to 7-aminoindazole derivatives.
Protocol: Synthesis of 7-(Morpholino)-1H-indazole
This protocol is based on general procedures for Buchwald-Hartwig amination.[13][16][21]
Materials:
-
7-Bromo-1H-indazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk tube or sealed vial
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Sodium tert-butoxide (1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add 7-bromo-1H-indazole (1.0 equiv) and anhydrous toluene.
-
Nucleophile Addition: Add morpholine (1.2 equiv) via syringe.
-
Inert Atmosphere: Seal the tube and remove from the glovebox (if used).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Rationale and Optimization:
-
Catalyst/Ligand: The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich "Buchwald ligand" like Xantphos is crucial.[16] Xantphos is a bidentate ligand known to be exceptionally effective for C-N couplings, promoting the desired reductive elimination step.[13][14]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.
-
Challenge - NH Reactivity: The indazole N-H is acidic and can potentially compete in the reaction. Using a slight excess of the amine nucleophile and a strong base usually favors the desired C-N coupling at the C7 position. In some cases, N-protection (e.g., with a Boc or THP group) may be necessary to achieve clean conversion, followed by a deprotection step.[22]
Caption: General experimental workflow for cross-coupling.
Application 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[23][24] This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further chemistry (e.g., click chemistry) or as components of conjugated systems. The reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[25][26][27]
Protocol: Synthesis of 7-(Phenylethynyl)-1H-indazole
This protocol is based on standard Sonogashira coupling conditions.[13][16][24]
Materials:
-
7-Bromo-1H-indazole
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add 7-bromo-1H-indazole (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv, 3 mol%), and CuI (0.06 equiv, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous THF and triethylamine (2.0-3.0 equiv). Stir to dissolve.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Rationale and Optimization:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[25] This species is more nucleophilic and readily undergoes transmetalation to the palladium center.
-
Base: An amine base like triethylamine serves a dual purpose: it acts as the solvent and deprotonates the alkyne to form the acetylide.[27]
-
Copper-Free Conditions: A significant drawback of traditional Sonogashira coupling is the potential for oxidative homocoupling of the alkyne (Glaser coupling), promoted by the copper catalyst. Modern protocols often use copper-free conditions, which may require a different palladium/ligand system and a stronger base.
Application 4: Heck Reaction for C-C Alkene Synthesis
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for vinylation.[28][29][30] This reaction is instrumental in building complex molecular architectures from simple precursors.[22]
Protocol: Synthesis of 7-((E)-styryl)-1H-indazole
This protocol is adapted from general Heck reaction procedures.[22][29]
Materials:
-
7-Bromo-1H-indazole
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a sealable reaction tube, add 7-bromo-1H-indazole (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and PPh₃ (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Reagents: Add anhydrous DMF, triethylamine (1.5 equiv), and styrene (1.2 equiv).
-
Reaction: Seal the tube tightly and heat to 100-120 °C for 12-24 hours.
-
Monitoring: After cooling, check the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Rationale and Optimization:
-
Mechanism Note: The Heck reaction differs from the Suzuki and Sonogashira couplings in its final steps. After the oxidative addition of 7-bromoindazole and migratory insertion of the alkene, the cycle concludes with a β-hydride elimination step to release the product and regenerate the Pd(0) catalyst.
-
Ligand Choice: The choice of phosphine ligand is important. P(o-tol)₃ is often more effective than PPh₃ for less reactive aryl bromides.
-
Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene (dehalogenation). This can sometimes be suppressed by adding phase-transfer catalysts like tetrabutylammonium bromide (TBAB).[22]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Impure reagents/solvents. | Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of solvents and proper inert atmosphere technique. Use anhydrous solvents. Try a more active ligand system (e.g., Buchwald ligands). |
| Dehalogenation Side Product | Rate of reductive elimination or transmetalation is slow compared to side pathways. | Increase concentration. Change ligand to one that promotes faster reductive elimination. For Heck, add a phase-transfer catalyst like TBAB.[22] |
| Homocoupling of Partner | (Suzuki) Protodeborylation of boronic acid; (Sonogashira) Oxidative Glaser coupling. | Use a stronger base or different solvent system for Suzuki. For Sonogashira, ensure strictly anaerobic conditions or switch to a copper-free protocol. |
| Complex Mixture of Products | N-H reactivity; Reaction temperature too high leading to decomposition. | Consider N-protection of the indazole (e.g., with Boc, THP, or SEM group).[22] Lower the reaction temperature and increase reaction time. Screen different solvents. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of 7-bromoindazoles, providing efficient and modular access to a vast chemical space of 7-substituted derivatives. By understanding the fundamental catalytic cycle and the specific roles of each reaction component, researchers can effectively implement and optimize Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel indazole-based compounds destined for applications in drug discovery, materials science, and beyond.
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- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Publishing.
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Application Notes and Protocols for the Sonogashira Coupling of 7-Bromoindazoles
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for developing new molecular entities. The Sonogashira cross-coupling reaction offers a powerful and versatile method for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This guide provides a detailed examination and robust protocol for the Sonogashira coupling of 7-bromoindazoles, a key building block for elaborating the indazole core. We will delve into the mechanistic underpinnings, explore the critical parameters influencing reaction success, and provide a field-proven experimental protocol and troubleshooting guide tailored for researchers in drug discovery and synthetic chemistry.
Introduction: The Strategic Importance of Indazole Functionalization
Indazole derivatives are privileged structures in drug development, exhibiting a wide array of biological activities.[3] Their utility has spurred significant interest in synthetic methodologies that allow for the controlled modification of the indazole ring system.[4] The Sonogashira coupling, in particular, has emerged as a premier tool for introducing alkynyl moieties, which can serve as versatile synthetic handles for further diversification or as integral structural components to modulate pharmacological properties.[3][5]
The coupling reaction at the 7-position of the indazole nucleus is of particular strategic importance. This position allows for the extension of the molecular framework into a distinct vector space, influencing solubility, metabolic stability, and receptor binding interactions. 7-Bromoindazoles are ideal substrates for this transformation, offering a balance of reactivity and stability.[6] While aryl iodides are more reactive, aryl bromides are often more commercially available and cost-effective, making them attractive starting materials for large-scale synthesis.[1][7]
Reaction Principle and Catalytic Mechanism
The Sonogashira reaction is a cross-coupling process that typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[1] The reaction proceeds through two interconnected catalytic cycles, as depicted below.
The Dual Catalytic Cycle
-
The Palladium Cycle : The cycle begins with the active Pd(0) species (A), which undergoes oxidative addition into the carbon-bromine bond of the 7-bromoindazole to form a Pd(II) intermediate (B).[7] This intermediate then undergoes transmetalation with a copper acetylide species (F), generated in the copper cycle, to form a new Pd(II)-alkynyl complex (C).[1] The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, releases the alkynylated indazole product, and regenerates the active Pd(0) catalyst.[7]
-
The Copper Cycle : Concurrently, the copper(I) salt (typically CuI) coordinates with the terminal alkyne to form a π-alkyne complex (E).[8] This coordination increases the acidity of the terminal proton, facilitating its removal by the amine base to generate the nucleophilic copper acetylide (F). This species is the key intermediate for the transmetalation step in the palladium cycle.[1][9]
A common side reaction, particularly if oxygen is not rigorously excluded, is the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[10][11] This depletes the alkyne and complicates purification. In cases where this is problematic, copper-free Sonogashira protocols have been developed, although they may require different ligands or reaction conditions to proceed efficiently.[12][13][14]
Optimizing Key Experimental Parameters
The success of the Sonogashira coupling hinges on the careful selection of several key components. The reactivity of 7-bromoindazoles requires a well-tuned system to achieve high yields and minimize side reactions.
-
Substrate Considerations (7-Bromoindazole) : Aryl bromides are less reactive than the corresponding iodides, generally necessitating higher reaction temperatures or more active catalyst systems.[1][7] A crucial consideration for indazoles is the N-H proton. While often tolerated, its acidity can potentially interfere with the base. For sensitive substrates or when using particularly strong bases, N-protection (e.g., with a tosyl, SEM, or BOC group) may be required to prevent side reactions or catalyst inhibition.[4][15]
-
Palladium Catalyst System : The choice of palladium source and its associated ligands is critical.
-
Precatalysts : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are the most common and reliable choices.[2] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Ligands : Triphenylphosphine (PPh₃) is standard. However, for less reactive aryl bromides, electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine P(t-Bu)₃, can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[2][16] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines, offering high stability and catalytic activity.[2][15][17]
-
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the universal co-catalyst, used in catalytic amounts (typically 1-5 mol%). Its role is to facilitate the deprotonation of the alkyne and generate the active copper acetylide nucleophile.[1] It is essential to use high-purity CuI, as impurities can hinder the reaction.
-
Base : An amine base is required to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the alkyne.[1]
-
Common Choices : Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent or a co-solvent.[18]
-
Rationale : The choice of base can influence the reaction rate and profile. For substrates sensitive to strong bases, milder inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, often in copper-free systems.[15]
-
-
Solvent : The reaction requires anhydrous and anaerobic conditions to prevent catalyst deactivation and the Glaser homocoupling side reaction.
-
Standard Solvents : Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are common choices.[7][19] The amine base itself can also be used as the solvent.
-
Solvent Preparation : It is imperative to use solvents that have been thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) to remove dissolved oxygen.
-
-
Temperature : While couplings with aryl iodides can often proceed at room temperature, 7-bromoindazoles typically require heating to achieve a reasonable reaction rate.[1][6] A temperature range of 60-100 °C is a common starting point for optimization.[6][18]
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the Sonogashira coupling of a generic 7-bromoindazole derivative. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
-
7-Bromoindazole derivative (1.0 eq)
-
Terminal alkyne (1.1–1.5 eq)
-
PdCl₂(PPh₃)₂ (1–5 mol%)
-
Copper(I) Iodide (CuI) (2–10 mol%)
-
Amine base (e.g., Et₃N or DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard work-up reagents (e.g., water, brine, ethyl acetate, magnesium or sodium sulfate)
-
Silica gel for chromatography
Step-by-Step Procedure
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 7-bromoindazole (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution) and the amine base (e.g., Et₃N, 3.0 eq) via syringe.
-
Substrate Addition : Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 7-bromoindazole is consumed (typically 4–24 hours).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-alkynyl-indazole product.
Representative Data
The following table summarizes typical conditions and expected outcomes for the coupling of 7-bromo-1H-indazole with various terminal alkynes, based on established literature precedents.[6][16][20]
| Entry | Alkyne (R²) | Pd Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N (3) | THF | 80 | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | Et₃N (3) | DMF | 80 | 16 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | DIPEA (4) | THF | 70 | 8 | 90-98 |
| 4 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (4) | Et₃N (3) | MeCN | 85 | 24 | 70-85 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd or Cu). 2. Insufficient temperature. 3. Poor quality of reagents/solvents. | 1. Use fresh, high-purity catalysts. 2. Increase temperature in 10 °C increments. 3. Use freshly distilled/degassed solvents and pure reagents. Consider a more active ligand like P(t-Bu)₃. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction. 2. Catalyst ratio imbalance. | 1. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[11] 2. Try a copper-free protocol.[13] |
| Decomposition of Reactants | 1. Reaction temperature is too high. 2. Base is too strong or incompatible. 3. Substrate instability. | 1. Lower the reaction temperature. 2. Screen milder bases (e.g., K₂CO₃). 3. Consider N-protection of the indazole. |
| Formation of Byproducts | 1. Indazole ring-opening.[4] 2. Debromination of starting material. 3. Desilylation (for silyl-alkynes). | 1. Use milder base and lower temperature. 2. Ensure an inert atmosphere; hydrogen gas can sometimes be a byproduct that causes this. 3. Use a less nucleophilic base or perform the reaction at a lower temperature. |
Conclusion
The Sonogashira coupling is an indispensable reaction for the alkynylation of 7-bromoindazoles, providing a direct and efficient route to novel chemical matter for drug discovery and materials science. By understanding the underlying mechanism and carefully controlling key experimental parameters—namely the catalyst system, base, solvent, and temperature—researchers can reliably achieve high yields of the desired products. This guide serves as a comprehensive resource to empower scientists to successfully implement and troubleshoot this critical transformation in their synthetic endeavors.
References
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (N.D.). Synfacts. [Link]
- Sonogashira coupling. (N.D.). Wikipedia. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. (2008). PubMed. [Link]
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2019).
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005).
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022).
- Sonogashira Coupling. (N.D.). NROChemistry. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021).
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023).
- Copper-free Sonogashira coupling. (2008).
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
- The Sonogashira Coupling. (N.D.). University of Wisconsin-La Crosse. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
- Sonogashira Coupling Reaction Mechanism. (2016). YouTube. [Link]
- Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. (2020).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2004).
- Sonogashira Coupling. (N.D.). Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]([Link].
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Application Notes and Protocols: Synthesis of 7-aryl-1H-indazoles using tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Abstract
This comprehensive guide details a robust and versatile methodology for the synthesis of 7-aryl-1H-indazoles, a privileged scaffold in medicinal chemistry and drug discovery. The protocol centers on the strategic use of tert-Butyl 7-bromo-1H-indazole-1-carboxylate as a key building block. We will elucidate the rationale behind the use of the tert-butoxycarbonyl (Boc) protecting group, provide a detailed, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and outline the subsequent deprotection to yield the target 7-aryl-1H-indazoles. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important class of compounds.
Introduction: The Significance of the 7-aryl-1H-indazole Moiety
The 1H-indazole core is a bioisostere of indole and is a prominent feature in a multitude of biologically active compounds.[1][2] Specifically, the introduction of an aryl group at the 7-position of the indazole ring has been shown to be a critical modification for enhancing potency and modulating the pharmacological profiles of various therapeutic agents. These derivatives have demonstrated a wide array of biological activities, including but not limited to, inhibitors of protein kinases, anti-cancer agents, and central nervous system modulators.[1][2][3]
The synthetic challenge in accessing 7-substituted indazoles lies in controlling the regioselectivity of functionalization. Direct C-H activation or halogenation of the parent 1H-indazole often leads to a mixture of isomers. The use of a pre-functionalized starting material, such as 7-bromo-1H-indazole, provides a reliable entry point. However, the presence of the N-H proton in the indazole ring can interfere with subsequent cross-coupling reactions. Therefore, protection of the N1 position is a crucial step to ensure high-yielding and clean transformations.
The Strategic Role of this compound
The choice of this compound as the starting material is deliberate and offers several advantages:
-
N1-Regioselectivity: The bulky tert-butoxycarbonyl (Boc) group selectively protects the N1 position of the indazole, preventing side reactions and ensuring that the subsequent arylation occurs exclusively at the 7-position.
-
Enhanced Solubility and Stability: The Boc group often improves the solubility of the indazole core in organic solvents commonly used for cross-coupling reactions and enhances the stability of the molecule.
-
Facile Deprotection: The Boc group is readily cleaved under acidic or specific basic conditions that are typically orthogonal to the newly formed C-C bond, allowing for the efficient generation of the final N-H indazole.[4][5][6]
The Synthetic Strategy: A Two-Step Approach
The overall synthetic pathway involves two key transformations:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction forms the crucial carbon-carbon bond between the 7-position of the indazole core and the desired aryl group.
-
N1-Boc Deprotection: The removal of the Boc protecting group to unveil the final 7-aryl-1H-indazole.
Caption: Overall synthetic workflow.
Experimental Protocols
Part A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the general procedure for the coupling of this compound with a variety of arylboronic acids.
3.1.1. Rationale and Key Considerations
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[7][8][9] The key components of this reaction are:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst. The choice of catalyst and ligand is crucial for reaction efficiency. For this transformation, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand are commonly employed.[10][11]
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently used.[8][12]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME)) and water is typically used to dissolve both the organic and inorganic reagents.[8]
3.1.2. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 907849-33-4 | Commercial Source | Ensure purity by ¹H NMR before use. |
| Arylboronic Acid | Varies | Commercial Source | Use 1.1 - 1.5 equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | Commercial Source | Use 0.02 - 0.05 equivalents. Handle under an inert atmosphere. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Commercial Source | Use a 2 M aqueous solution. |
| 1,4-Dioxane | 123-91-1 | Commercial Source | Anhydrous, sparged with nitrogen or argon before use. |
| Deionized Water | 7732-18-5 | In-house | Degassed. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial Source | For extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Commercial Source | For drying. |
3.1.3. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the palladium catalyst [e.g., Pd(PPh₃)₄ (0.05 equiv.)].
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the starting indazole) followed by the aqueous sodium carbonate solution (2.0 equiv., 2 M).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[13]
-
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours for conventional heating).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-Butyl 7-aryl-1H-indazole-1-carboxylate.
Part B: N1-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final 7-aryl-1H-indazole.
3.2.1. Rationale and Key Considerations
The Boc group is acid-labile and can be readily removed under acidic conditions.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation. Alternatively, for substrates sensitive to strong acids, basic conditions can be employed.[4][6] A catalytic amount of sodium methoxide in methanol provides a mild and efficient method for Boc deprotection on indazoles.[5][6]
3.2.2. Protocol 1: Acidic Deprotection
-
Reaction Setup: Dissolve the tert-Butyl 7-aryl-1H-indazole-1-carboxylate (1.0 equiv.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-3 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate.
-
Carefully wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude 7-aryl-1H-indazole can often be purified by recrystallization or by flash column chromatography if necessary.
3.2.3. Protocol 2: Basic Deprotection
-
Reaction Setup: Dissolve the tert-Butyl 7-aryl-1H-indazole-1-carboxylate (1.0 equiv.) in anhydrous methanol (MeOH).
-
Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1-0.2 equiv.).
-
Reaction Execution: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[5]
-
Workup:
-
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid or dilute HCl.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the product as described in the acidic deprotection protocol.
Caption: Decision workflow for N1-Boc deprotection.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst; inefficient base; poor quality boronic acid; low reaction temperature. | Use a fresh batch of palladium catalyst. Consider a different catalyst/ligand system (e.g., Pd(dppf)Cl₂).[14] Ensure solvents are properly degassed. Increase reaction temperature or use microwave heating. |
| Incomplete Reaction | Insufficient reaction time or temperature; catalyst decomposition. | Extend the reaction time. Add a fresh portion of the catalyst. Switch to a more robust ligand. |
| Formation of Homocoupled Byproduct | Decomposition of boronic acid. | Use a slight excess of the boronic acid. Ensure the reaction is run under a strictly inert atmosphere. |
| Incomplete Boc Deprotection | Insufficient acid/base or reaction time. | Increase the equivalents of TFA or the amount of NaOMe. Extend the reaction time. For stubborn cases, consider alternative deprotection methods. |
| Difficulty in Purification | Close-running impurities. | Optimize the chromatography solvent system. Consider recrystallization as an alternative purification method. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Dichloromethane is a volatile and toxic solvent. Handle these solvents with care in a fume hood.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe burns. Handle with extreme care, using appropriate gloves and eye protection.
-
Sodium Methoxide (NaOMe): NaOMe is corrosive and reacts violently with water. Handle in a dry environment.
-
Inert Atmosphere: Reactions involving organometallic reagents are often sensitive to air and moisture. Ensure that all glassware is dry and that the reaction is performed under an inert atmosphere (nitrogen or argon).
References
- ARKIVOC. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- MDPI. (2023). The C-3 Functionalization of 1H-indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
- ResearchGate. (2017). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids.
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide.
- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc Deprotection of 7-bromo-1H-indazole-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for amines in modern organic synthesis, prized for its stability across a wide array of chemical conditions and its facile removal under acidic conditions.[1][2] In the synthesis of complex molecules, particularly in drug development and medicinal chemistry, the indazole scaffold is a privileged structure found in numerous biologically active compounds.[3][4] The strategic protection of the indazole nitrogen is often a critical step to control regioselectivity and reactivity during subsequent transformations.
7-bromo-1H-indazole, a versatile building block, is frequently N-protected with a Boc group to facilitate functionalization at other positions.[5] The subsequent deprotection of the N-Boc group is a pivotal step to unveil the free NH-indazole for further derivatization or to yield the final target molecule. The presence of the electron-withdrawing bromine atom can influence the electronic properties of the indazole ring system, making the choice of deprotection method crucial for achieving high yield and purity.
This comprehensive guide provides an in-depth analysis of the N-Boc deprotection of tert-butyl 7-bromo-1H-indazole-1-carboxylate. We will explore the underlying mechanisms of common deprotection strategies and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights into N-Boc Deprotection
The removal of the N-Boc group can be broadly categorized into two primary mechanistic pathways: acid-catalyzed and base-mediated cleavage. Understanding these mechanisms is paramount for selecting the appropriate conditions and troubleshooting potential issues.
Acid-Catalyzed Deprotection Mechanism
The most conventional method for N-Boc deprotection relies on strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The mechanism is a robust and generally high-yielding process that proceeds through several key steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.[8] This enhances the electrophilicity of the carbonyl carbon.
-
Cleavage and Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is energetically favorable due to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[9]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[7][9] This irreversible step provides a strong thermodynamic driving force for the reaction.
-
Amine Salt Formation: The newly liberated indazole nitrogen is protonated by the excess acid in the reaction medium, resulting in the formation of the corresponding trifluoroacetate or hydrochloride salt.
A critical consideration in this mechanism is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate other nucleophilic sites in the substrate or solvent. To mitigate these side reactions, scavengers like anisole or thioanisole are sometimes employed.[2] The cation can also be quenched by a suitable trapping agent or deprotonate to form isobutylene gas.[9]
Caption: Workflow for acid-catalyzed N-Boc deprotection.
Base-Mediated Deprotection of N-Boc Indazoles
While the Boc group is generally stable to basic conditions, N-Boc protected indazoles, pyrroles, and other electron-rich heterocycles represent a notable exception.[10] Research has demonstrated that catalytic amounts of a base like sodium methoxide (NaOMe) in methanol can efficiently and selectively cleave the N-Boc group from indazoles at ambient temperature.[11][12]
The proposed mechanism for this transformation involves:
-
Nucleophilic Attack: The methoxide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Boc group.
-
Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, leading to the formation of methyl tert-butyl carbonate and the deprotected indazole anion.
-
Protonation: The indazole anion is subsequently protonated by the methanol solvent to yield the final, neutral 7-bromo-1H-indazole.
This method offers a significant advantage for substrates that are sensitive to strong acids. The mild, non-acidic conditions can preserve other acid-labile functional groups.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound.
Protocol 1: Acid-Catalyzed Deprotection with TFA in DCM
This is the most common and robust method for N-Boc deprotection.
Rationale: Trifluoroacetic acid is a strong acid that efficiently protonates the Boc group, initiating its cleavage. Dichloromethane is an excellent solvent for the starting material and is inert under these acidic conditions. The reaction is typically rapid at room temperature.[8][13]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected 7-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.
-
Stir the solution at room temperature (or 0 °C for sensitive substrates).
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq, typically 20-50% v/v) to the stirring solution. Caution: The reaction can be exothermic and evolves CO₂ and isobutylene gas. Ensure adequate ventilation and do not run the reaction in a closed system.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 30 minutes to 3 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Perform this step slowly to control the effervescence.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 7-bromo-1H-indazole.
-
The product can be further purified by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Base-Mediated Deprotection with NaOMe in Methanol
This protocol provides a mild, non-acidic alternative, particularly useful for substrates with acid-sensitive functionalities.[11][14]
Rationale: A catalytic amount of sodium methoxide in methanol provides a nucleophilic medium that selectively attacks the N-Boc group on the indazole ring. The reaction proceeds under gentle, ambient conditions, enhancing its functional group tolerance.[12]
Materials:
-
This compound
-
Sodium methoxide (NaOMe), catalytic amount (e.g., 0.1-0.2 eq) or a 25 wt% solution in methanol
-
Methanol (MeOH), dry
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected 7-bromo-1H-indazole (1.0 eq) in dry methanol (approx. 0.1 M) in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[14]
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product into an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 7-bromo-1H-indazole can be purified by column chromatography if needed.
Comparative Data and Method Selection
The choice of deprotection method is contingent on the overall synthetic strategy and the stability of other functional groups within the molecule.
| Method | Reagents | Temperature | Typical Time | Advantages | Disadvantages |
| Acidic | TFA, DCM | 0 °C to RT | 30 min - 3 h | Fast, robust, high-yielding for many substrates.[8] | Harsh conditions, not suitable for acid-labile groups.[6] Potential for tert-butyl cation side reactions.[2] |
| Basic | NaOMe (cat.), MeOH | Room Temp. | 1 - 3 h | Very mild, selective for N-Boc on certain heterocycles, tolerates acid-labile groups.[11][12] | Substrate scope may be limited; not a general method for all N-Boc amines. |
| Thermal | High-boiling solvent (e.g., TFE) | 120-230 °C | 20 min - 1 h | No acid or base catalyst required, useful in flow chemistry.[15][16] | High temperatures can degrade sensitive molecules; requires specific equipment for flow synthesis. |
digraph "Method_Selection" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Start [label="Is the substrate\nacid-sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Sensitive_Yes [label="Use Base-Mediated Method\n(NaOMe in MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid_Sensitive_No [label="Is thermal stability\na concern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Thermal_Concern_Yes [label="Use Acid-Catalyzed Method\n(TFA in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thermal_Concern_No [label="Consider Thermal Deprotection\n(for catalyst-free conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start -> Acid_Sensitive_Yes [label="Yes"]; Start -> Acid_Sensitive_No [label="No"]; Acid_Sensitive_No -> Thermal_Concern_Yes [label="Yes"]; Acid_Sensitive_No -> Thermal_Concern_No [label="No"];
}
Caption: Decision tree for selecting a deprotection method.
Conclusion
The deprotection of this compound is a critical transformation in the synthesis of various high-value chemical entities. While the traditional acid-catalyzed method using TFA in DCM remains a highly effective and reliable choice for robust substrates, the discovery of mild, base-mediated alternatives offers a significant strategic advantage for molecules containing acid-labile functional groups. By understanding the underlying mechanisms and carefully considering the stability of the substrate, researchers can select the optimal protocol to achieve efficient and clean deprotection, paving the way for successful subsequent synthetic steps.
References
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- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- J&K Scientific LLC. BOC Protection and Deprotection.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Ravinder, K., Reddy, A. V., Mahesh, K. C., Narasimhulu, M., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Papafilippou, A. D., & Kourounakis, A. P. (2012). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2012(6), 118-132.
- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., ... & Jin, L. (2024).
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
- St. Denis, J. D., Wang, Z. J., & Lindsley, C. W. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(19), 2425-2428.
- Li, B., Li, R., Dorff, P., McWilliams, J. C., & Yu, S. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(3), 428-434.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
- ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF.
- ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF.
- D'Agostino, S., Nasti, R., D'Alterio, G., Stasio, E., & Massa, A. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296.
- ResearchGate. A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate.
- ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23835–23841.
- PubChem. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899.
- Naimi, A., El Ayouchia, H. B., Zyad, A., & Ben-Tama, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Sharma, P., Singh, S., & Singh, J. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(13), 4229.
- Kumar, R., Chauhan, P., & Singh, R. K. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(6), 660-681.
- Organic & Biomolecular Chemistry. Recent advances in C–H functionalization of 2H-indazoles.
- Phillips, O. A., McCluskey, A., & Bowyer, M. C. (2001). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Combinatorial chemistry & high throughput screening, 4(4), 357-362.
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Application Notes and Protocols: Acid-Catalyzed Deprotection of Boc-Protected Indazoles
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) group is a prevalent amine-protecting group in organic synthesis, valued for its stability and ease of removal under acidic conditions.[1] In the synthesis of complex molecules featuring the indazole scaffold—a key pharmacophore in drug discovery—the strategic protection and deprotection of its nitrogen atoms are critical.[2][3] This guide provides a detailed examination of the acid-catalyzed deprotection of Boc-protected indazoles, offering in-depth mechanistic insights, comprehensive experimental protocols, and troubleshooting strategies to ensure high-yield, clean reactions.
Scientific Foundation: The Chemistry of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that hinges on the lability of the tert-butyl carbamate linkage in an acidic environment.[1] The reaction proceeds through a well-defined mechanism, ensuring efficient and clean cleavage.
Mechanism of Deprotection
The deprotection follows a four-step pathway:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][5]
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond. This step generates a stable tert-butyl cation and a carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1]
-
Amine Salt Formation: The newly liberated indazole nitrogen is then protonated by the excess acid in the reaction medium, typically yielding the corresponding indazole salt (e.g., trifluoroacetate or hydrochloride).[7]
Regioselectivity in Indazole Chemistry
Indazoles possess two nitrogen atoms (N1 and N2) that can be functionalized.[8] The 1H-indazole tautomer is generally more thermodynamically stable.[9] While Boc protection can sometimes yield a mixture of N1 and N2 isomers, the choice of subsequent reaction conditions often dictates the regiochemical outcome.[9] It is crucial to characterize the starting Boc-protected indazole isomer to predict the final product accurately.
Experimental Design: Reagents and Conditions
The success of the deprotection reaction is highly dependent on the choice of acid and solvent. The optimal conditions will vary based on the substrate's sensitivity to acid and the desired final product form (free base vs. salt).
Common Acidic Reagents
A variety of strong acids can be employed for Boc deprotection.[10] The most common choices are:
-
Trifluoroacetic Acid (TFA): Highly effective and volatile, making it easy to remove in vacuo.[1] It is often used neat or as a solution in dichloromethane (DCM).[11]
-
Hydrogen Chloride (HCl): Typically used as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[4][12] This reagent often yields a crystalline hydrochloride salt, which can simplify purification.[13]
-
Other Acids: Methanesulfonic acid and p-toluenesulfonic acid are also viable options, depending on the specific reaction requirements.[4]
| Reagent | Typical Concentration | Common Solvents | Key Features |
| Trifluoroacetic Acid (TFA) | Neat or 20-50% solution | Dichloromethane (DCM) | Highly efficient, volatile, but corrosive.[10] |
| Hydrogen Chloride (HCl) | 4M solution | 1,4-Dioxane, Methanol (MeOH) | Forms crystalline salts, strong acidic conditions.[4] |
| Methanesulfonic Acid | Stoichiometric to excess | Methanol (MeOH) | "Greener" alternative to TFA.[10] |
| p-Toluenesulfonic Acid | Stoichiometric to excess | Dichloromethane (DCM) | Solid, easy to handle.[5] |
Potential Side Reactions and Mitigation
The primary side reaction of concern is the alkylation of nucleophilic sites on the substrate by the reactive tert-butyl cation generated during the reaction.[6] Electron-rich aromatic systems, such as the indazole ring itself, can be susceptible to this side reaction.[14]
Mitigation Strategy: The use of "scavengers" is a common and effective way to prevent unwanted alkylation. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation.[6] Common scavengers include:
-
Anisole
-
Thioanisole
-
Triisopropylsilane (TIS)
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the deprotection of a model N-Boc indazole using TFA and HCl.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is suitable for many Boc-protected indazoles and offers a straightforward workup.[15]
Materials:
-
Boc-protected indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the Boc-protected indazole (1.0 equiv) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution. Caution: The reaction can be exothermic and may evolve gas (CO₂).[10]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.[17] Follow with a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected indazole.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is particularly useful when the hydrochloride salt of the product is desired for its crystallinity and ease of handling.[12][18]
Materials:
-
Boc-protected indazole
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the Boc-protected indazole (1.0 equiv) in anhydrous 1,4-dioxane or MeOH (5-10 mL per mmol of substrate).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-16 hours. A precipitate of the hydrochloride salt may form during the reaction.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the indazole hydrochloride salt fully.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Analytical Validation and Troubleshooting
Rigorous analytical monitoring is essential for confirming reaction completion and assessing product purity.
Monitoring Reaction Progress
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. The deprotected indazole, being more polar, will have a lower Rf value than the Boc-protected starting material.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the conversion of starting material to product and confirms the mass of the desired product.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Add more acid, prolong the reaction time, or gently warm the reaction mixture.[19] |
| Formation of Side Products | Alkylation by tert-butyl cation. | Add a scavenger (e.g., anisole, TIS) to the reaction mixture.[7] |
| Product is an Oil/Gummy Solid | TFA salt formation. | Convert the TFA salt to the free base or a different salt (e.g., HCl) that may be more crystalline.[13] |
| Difficulty in Purification | Residual acid or scavenger. | Ensure thorough aqueous workup to remove acid. Use column chromatography to separate the product from non-volatile scavengers. |
Conclusion
The acid-catalyzed deprotection of Boc-protected indazoles is a fundamental and reliable transformation in medicinal chemistry and organic synthesis. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent monitoring are paramount to achieving high yields and purity. By leveraging the protocols and insights provided in this guide, researchers can confidently execute this critical synthetic step, paving the way for the successful development of novel indazole-containing molecules.
References
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- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
- Organic Chemistry Portal. (n.d.). Protecting Groups: Boc Group.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- Lindsley, C. W., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters, 21(10), 2893-2896.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 133-145.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Organic Chemistry Explained. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- ResearchGate. (2009). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Atherton, E., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Slade, D. J., et al. (2009). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Journal of Organic Chemistry, 74(16), 6331-6337.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
- Battilocchio, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1240.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
- Reddit. (2023). Boc De-protection. r/Chempros.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Claramunt, R. M., et al. (2006).
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 133-145.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Giraud, F., Anizon, F., & Moreau, P. (2015). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
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Application Note & Protocols: Tert-Butyl 7-Bromo-1H-indazole-1-carboxylate as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors such as Axitinib and Pazopanib.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an ideal starting point for inhibitor design. This guide provides an in-depth exploration of tert-butyl 7-bromo-1H-indazole-1-carboxylate, a strategically designed building block that offers medicinal chemists precise control over the synthesis of diverse kinase inhibitor libraries. We will detail the rationale behind its design, provide validated, step-by-step protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and outline methods for the critical N-Boc deprotection step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the rapid and efficient synthesis of novel kinase inhibitors.
The Strategic Advantage of the Building Block
The efficacy of this compound in kinase inhibitor synthesis stems from the synergistic interplay of its three key structural features.
-
The Indazole Core: This bicyclic aromatic heterocycle is a bioisostere of adenine, the purine core of ATP. This structural mimicry allows it to effectively occupy the ATP binding site and interact with the kinase hinge region, a critical anchoring point for many Type I and Type II inhibitors.[2][3]
-
The C7-Bromo Group: The bromine atom at the 7-position serves as a highly versatile synthetic handle. It is ideally positioned for modification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[2][4] These introduced groups can be tailored to target the solvent-exposed region or specific sub-pockets of the kinase active site, thereby modulating potency and selectivity.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the N1 position is crucial for regiochemical control. It prevents unwanted side reactions at the indazole nitrogen during C7 functionalization and ensures that reactions like Suzuki or Buchwald-Hartwig couplings occur exclusively at the C-Br bond.[5] The Boc group is stable to many reaction conditions but can be selectively removed later in the synthesis under acidic or specific basic conditions to unmask the N-H group, which can then act as a crucial hydrogen bond donor for hinge binding.[6][7]
Core Synthetic Methodologies: Functionalization at C7
The C7 position is most commonly functionalized using palladium-catalyzed cross-coupling reactions. The two premier methods for installing carbon and nitrogen substituents are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The formation of a C-C bond at the 7-position to create 7-arylindazoles is a cornerstone of modern kinase inhibitor design.[2] This modification allows for the exploration of interactions within the hydrophobic regions of the ATP binding site.
}
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with various aryl- or heteroarylboronic acids.[4][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas line
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed solvent system (1,4-dioxane and water) to achieve a final concentration of ~0.1 M with respect to the starting indazole.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-aryl-1-(tert-butoxycarbonyl)-1H-indazole.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often a robust first choice due to its stability and effectiveness for a wide range of substrates.[8][9] |
| Ligand | dppf (in Pd(dppf)Cl₂), SPhos, XPhos | For challenging couplings, using a separate ligand with Pd₂(dba)₃ can improve yields. Buchwald's biarylphosphine ligands (SPhos, XPhos) are excellent for sterically hindered partners. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base.[8] Cs₂CO₃ is more soluble and often provides better results for less reactive boronic acids. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is a common and effective solvent. |
Buchwald-Hartwig Amination for C-N Bond Formation
Introducing an amino group at the C7 position provides a key hydrogen bond donor/acceptor site, which can form additional interactions with the target kinase to enhance potency and selectivity.[2]
}
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with primary or secondary amines.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar biarylphosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Oven-dried Schlenk tube or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas line and/or glovebox
Procedure:
-
In a glovebox or under a strong flow of inert gas: To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add the this compound.
-
Seal the vessel, then add the anhydrous solvent via syringe.
-
Finally, add the amine coupling partner via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 16-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and is often preferred as it does not require an in-situ reduction step.[10] |
| Ligand | RuPhos, XPhos, BrettPhos, BINAP | The choice of ligand is critical and substrate-dependent.[11] RuPhos and XPhos are excellent general-purpose ligands for a wide variety of amines. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base that is highly effective but moisture-sensitive.[10] K₃PO₄ is a milder alternative suitable for more sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane, CPME | Anhydrous, non-protic solvents are required. Toluene is a standard choice, offering a good temperature range. |
N-Boc Deprotection: Unveiling the Hinge Binder
The final step in many synthetic sequences is the removal of the Boc group to reveal the N1-H of the indazole core. The choice of deprotection method is dictated by the stability of other functional groups in the molecule.
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Acidic Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), rt, 1-4h OR 4M HCl in 1,4-Dioxane, rt, 1-4h | Fast, efficient, and clean. Volatile reagents are easily removed. | Not compatible with other acid-labile groups (e.g., t-butyl esters, acetals).[6] |
| Basic Cleavage | Sodium methoxide (NaOMe) (catalytic) in Methanol (MeOH), rt, 1-3h | Mild and highly selective for N-Boc on electron-deficient heterocycles like indazole.[7] Preserves acid-labile groups. | May not be compatible with base-labile groups like esters (risk of transesterification). |
Protocol 3.1: Acidic N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected indazole in dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indazole.
Protocol 3.2: Basic N-Boc Deprotection with NaOMe [7]
-
Dissolve the N-Boc protected indazole in dry methanol (MeOH) (approx. 0.1 M).
-
Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1-0.2 equivalents).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the pure deprotected product.
Integrated Synthesis Workflow: From Building Block to Inhibitor Scaffold
The true power of this compound is realized in a multi-step synthesis. The following workflow illustrates a typical sequence to generate a kinase inhibitor scaffold.
}
Figure 3: Multi-Step Kinase Inhibitor Synthesis Workflow
This logical flow—installing key diversity elements via robust cross-coupling followed by a strategic deprotection—enables the efficient construction of complex molecules ready for biological evaluation.
Conclusion
This compound is a high-value, versatile building block for the synthesis of indazole-based kinase inhibitors. Its pre-installed protecting group and reactive bromine handle allow for the selective and high-yielding introduction of diverse chemical matter at the C7 position through well-established Suzuki and Buchwald-Hartwig methodologies. The protocols and strategic insights provided herein offer a comprehensive guide for researchers to accelerate their drug discovery programs by efficiently creating libraries of novel indazole derivatives for screening and optimization.
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- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). NIH.
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- Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (n.d.). PMC - PubMed Central.
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- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). PMC - NIH.
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- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. (n.d.). BenchChem.
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- Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. (n.d.). BenchChem.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv | Cambridge Open Engage.
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- 7. tandfonline.com [tandfonline.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Strategic Guide to the Synthesis and Screening of Substituted Indazole Libraries for Drug Discovery
Abstract
The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, a fusion of benzene and pyrazole rings, provides a versatile template for interacting with various biological targets.[3] Notably, indazole derivatives are at the core of several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, primarily for cancer therapy.[2][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic preparation of substituted indazole libraries and their subsequent evaluation in biological screens. We will delve into the rationale behind selecting specific synthetic routes to maximize chemical diversity and outline robust protocols for high-throughput screening against key drug targets like protein kinases.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Indazoles are aromatic heterocyclic compounds that exist in three tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[2][5] This stability, combined with the ability to functionalize the scaffold at multiple positions, makes it an attractive starting point for drug discovery campaigns.[6] The two nitrogen atoms within the pyrazole ring are key interaction points, capable of forming hydrogen bonds with enzyme active sites, a feature critical to their biological activity.[3] The broad therapeutic potential of indazoles is extensive, with derivatives demonstrating anti-cancer, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective properties.[2][3][4]
The overall workflow for preparing and screening an indazole library is a multi-step process that requires careful planning and execution. It begins with the strategic synthesis of the core structure, followed by diversification through functionalization, and culminates in high-throughput biological screening to identify promising "hit" compounds.
Caption: General workflow from synthesis to biological screening.
Synthetic Strategies for Indazole Library Construction
The generation of a diverse indazole library requires a robust and flexible synthetic platform. The strategy can be divided into two main phases: construction of the core indazole ring and subsequent functionalization to introduce chemical diversity.
Building the Indazole Core: Foundational Methodologies
Choosing a core synthesis route depends on the availability of starting materials and the desired substitution pattern on the benzene portion of the scaffold.
| Method | Starting Materials | Key Features & Rationale | Reference |
| Davis-Beirut Reaction | o-Aminobenzaldehydes / o-Aminoketones | A metal-free, one-pot reaction with hydroxylamine derivatives. It is operationally simple, tolerant of various functional groups, and environmentally friendly. Ideal for generating N-unsubstituted or N-aryl indazoles. | [2][7] |
| Copper-Catalyzed Cyclization | o-Haloaryl N-Sulfonylhydrazones | A reliable method that leverages readily available starting materials. The copper catalyst facilitates the key intramolecular C-N bond formation. | [1] |
| 1,3-Dipolar Cycloaddition | Arynes and Diazo Compounds | This modern approach allows for the efficient construction of 3-substituted indazoles. Arynes are generated in situ from precursors like o-(trimethylsilyl)phenyl triflates. | [2][7] |
| Reductive Cyclization | Substituted 2-Nitrobenzonitriles | A two-step sequence involving the formation of a benzamidine followed by an organophosphorus-mediated reductive cyclization. This route is particularly useful for accessing 3-amino-2H-indazoles. | [4] |
Diversification via C-H and C-X Functionalization
With the core in place, the next critical step is to introduce a variety of substituents to explore the chemical space around the scaffold. The C3-position is a particularly important site for modification, as substituents here often have a significant impact on biological activity.[5][8]
Strategic C3-Functionalization Workflow:
The most common and versatile strategy for C3 functionalization involves a halogenation-cross-coupling sequence. This approach provides a reliable handle for introducing a wide array of aryl, heteroaryl, and alkyl groups.
Caption: C3-Arylation via a Protection-Halogenation-Coupling sequence.
Why this sequence is effective:
-
N-H Protection: The indazole N-H proton is acidic and can interfere with subsequent metal-catalyzed reactions. Protecting groups like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) prevent this and can help direct regioselectivity.[8]
-
C3-Halogenation: The C3 position of the N-protected indazole can be selectively halogenated, most commonly iodinated or brominated, using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base.[6] This installed halide serves as a versatile anchor point.
-
Palladium-Catalyzed Cross-Coupling: The C3-iodoindazole is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[8] This allows for the introduction of a vast array of commercially available aryl and heteroaryl boronic acids, rapidly generating a library of diverse analogues.
Direct C-H activation is an emerging, more atom-economical strategy that bypasses the pre-functionalization (halogenation) step, offering a more streamlined approach to diversification.[9][10]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-iodo-1H-indazole
This protocol describes a common intermediate step for library synthesis.
Materials:
-
1H-Indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
Procedure:
-
N-Protection:
-
To a solution of 1H-indazole (1.0 eq) in ACN, add DMAP (0.1 eq) followed by (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-1H-indazole, which can often be used without further purification.
-
-
C3-Iodination: [6]
-
Dissolve the N-Boc-1H-indazole (1.0 eq) in DMF.
-
Add powdered KOH (2.5 eq) and stir for 30 minutes at room temperature.
-
Add a solution of I₂ (1.5 eq) in DMF dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by pouring it into an ice-water mixture. Add saturated Na₂S₂O₃ solution until the iodine color disappears.
-
Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to afford N-Boc-3-iodo-1H-indazole.
-
Protocol 2: High-Throughput Screening (HTS) - Kinase Activity Assay
Many indazole derivatives are potent kinase inhibitors.[11] This protocol outlines a generic, luminescence-based kinase assay suitable for HTS, which measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and weaker inhibition by the test compound.
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing MgCl₂)
-
Test compounds (substituted indazoles) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each test compound from the indazole library stock plate to the 384-well assay plate.
-
Include appropriate controls: "min signal" wells (no kinase, maximum inhibition) and "max signal" wells (DMSO vehicle, no inhibition).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase assay buffer.
-
Add the kinase/substrate mix (e.g., 5 µL) to each well of the assay plate.
-
Prepare an ATP solution in the assay buffer. To initiate the reaction, add the ATP solution (e.g., 5 µL) to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to sensitively detect ATP-competitive inhibitors.[12]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent (e.g., 10 µL) to all wells to stop the kinase reaction and generate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Compounds showing significant inhibition (e.g., >50% at a screening concentration of 10 µM) are identified as "hits."
-
Hits are then confirmed and further characterized by determining their IC₅₀ values through dose-response experiments.
-
Conclusion and Future Directions
The indazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics.[2][13] The strategic combination of classical and modern synthetic methods allows for the creation of large, diverse libraries of substituted indazoles. When coupled with robust, high-throughput biological screening assays, this approach provides a powerful engine for identifying novel hit compounds.[][15] Future efforts will likely focus on leveraging C-H activation and photocatalysis to further streamline the synthesis of complex indazoles, while advances in cell-based and phenotypic screening will enable the discovery of compounds with novel mechanisms of action.
References
- Tan, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598.
- Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1433-1463.
- Singh, G., & Singh, G. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3569-3581.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7083-7090.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog.
- IGI Global. (2025). Indazoles Chemistry and Biological Activities. In Research Anthology on Medicinal Chemistry and Pharmaceutical Development. IGI Global.
- ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate.
- Rout, S. K., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record, 22(10), e202200158.
- ResearchGate. (n.d.). C-H functionalization of 2H-indazole. ResearchGate.
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
- Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
- ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. ResearchGate.
- BPS Bioscience. (n.d.). Screening and profiling services for Kinases. BPS Bioscience.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal.
- Khan, R., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Vascular Pharmacology, 19(6), 621-635.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Zhang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821.
- ResearchGate. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate.
- Lazo, J.S., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies, 10(4), 282-294.
- Risi, G., et al. (2023). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. International Journal of Molecular Sciences, 24(21), 15858.
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Functionalization of the indazole core at the 7-position
An Application Guide to the Strategic Functionalization of the Indazole Core at the 7-Position
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Functionalization of its benzene ring, particularly at the C7-position, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. However, the inherent electronic characteristics of the indazole nucleus make regioselective modification at C7 a significant synthetic challenge, often favoring reactions at the C3, N1, or N2 positions.[4][5][6] This guide provides a detailed exploration of robust and reproducible strategies for achieving selective C7-functionalization. We move beyond simple procedural lists to explain the underlying chemical principles and rationale that govern these advanced methodologies. The protocols described herein are designed to be self-validating, offering researchers, scientists, and drug development professionals a practical and authoritative resource for accessing this privileged chemical space.
The Strategic Imperative for C7-Functionalization
The indazole core is a "privileged scaffold," meaning it can bind to multiple, diverse biological targets. Marketed drugs like Pazopanib (anticancer) and Granisetron (antiemetic) feature the indazole motif.[3] The substitution pattern on the benzene portion of the heterocycle (positions C4-C7) is crucial for fine-tuning a compound's interaction with its target protein, as well as altering its absorption, distribution, metabolism, and excretion (ADME) profile. The C7-position, in particular, offers a vector for substitution that can profoundly impact steric and electronic interactions within a binding pocket.[6][7] Synthesizing libraries of C7-modified indazoles is therefore a high-priority objective in drug discovery campaigns. The primary challenge lies in overcoming the intrinsic reactivity of the pyrazole ring, which typically directs electrophilic or metal-catalyzed processes to other sites.[5][8]
Methodologies for Regioselective C7-Functionalization
We will explore three field-proven strategies to achieve selective C7-functionalization:
-
Directed C-H Activation: A modern, atom-economical approach using a directing group to guide a metal catalyst to the C7-H bond.
-
Halogenation-Cross-Coupling Sequence: A robust and versatile two-step method involving initial selective halogenation at C7, followed by a palladium-catalyzed cross-coupling reaction.
-
Direct Electrophilic Nitration: A site-selective method to install a nitro group, a versatile synthetic handle for further transformations.
Strategy 1: Directed C-H Activation and Functionalization
The most elegant and increasingly adopted strategy for C7-functionalization is transition-metal-catalyzed C-H activation. This approach avoids the need for pre-functionalized substrates (like halogenated indazoles) by utilizing a directing group (DG) temporarily installed on the indazole nitrogen. The DG coordinates to a metal catalyst (commonly rhodium or palladium), positioning it in close proximity to the C7-H bond and enabling its selective cleavage and subsequent functionalization.[5][8][9]
Causality of the Method:
The choice of directing group is critical. It must bind reversibly to the metal center and create a sterically and electronically favored 5- or 6-membered metallacycle intermediate that incorporates the C7-H bond. Bulky amide or pivaloyl groups on the indazole nitrogen have proven highly effective for this purpose.[10][11]
Diagram: General Mechanism of Directed C7 C-H Activation
Caption: General mechanism for directing group-assisted C7 C-H functionalization.
Application Protocol 1: Rhodium-Catalyzed C7-Olefination of Indazole
This protocol describes the olefination of an N-amide protected indazole, a method that provides facile access to C7-alkenylated products with high regioselectivity.[11]
-
Principle: An N,N-diisopropylcarbamoyl directing group on the N1 position of indazole directs a rhodium catalyst to the C7 C-H bond, which then couples with an olefin partner (e.g., an acrylate).
-
Materials and Reagents:
-
1-(N,N-diisopropylcarbamoyl)-1H-indazole
-
Olefin (e.g., n-butyl acrylate, 3.0 equivalents)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (20 mol%)
-
Cu(OAc)₂ (1.0 equivalent)
-
1,2-Dichloroethane (DCE)
-
Argon atmosphere
-
-
Step-by-Step Procedure:
-
To an oven-dried reaction tube, add 1-(N,N-diisopropylcarbamoyl)-1H-indazole (0.1 mmol), [RhCp*Cl₂]₂ (0.0025 mmol), AgSbF₆ (0.02 mmol), and Cu(OAc)₂ (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE (1.0 mL) followed by n-butyl acrylate (0.3 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the C7-olefinated product.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS. The appearance of vinylic proton signals and the disappearance of the C7-H proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
-
Safety: Rhodium catalysts and silver salts are toxic. Copper acetate is harmful. All manipulations should be performed in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE). DCE is a suspected carcinogen.
Strategy 2: C7-Halogenation and Suzuki-Miyaura Cross-Coupling
This classic, highly reliable two-step sequence is a workhorse for introducing aryl and heteroaryl groups at the C7 position.[12] It relies on the initial regioselective installation of a halogen (typically bromine), which then serves as a handle for a subsequent palladium-catalyzed cross-coupling reaction.
Causality of the Method:
Direct electrophilic bromination of an unsubstituted 1H-indazole typically occurs at the C3 or C5 position. However, installing a substituent at the C4 position, such as a sulfonamide or benzamide group, sterically and electronically directs the bromination to the C7 position with high selectivity.[12] The resulting C7-bromoindazole is an ideal substrate for Suzuki-Miyaura coupling, a reaction prized for its mild conditions and broad functional group tolerance.[12]
Diagram: Workflow for C7-Arylation via Bromination-Coupling
Caption: Two-step workflow for C7-arylation of indazoles.
Application Protocol 2: Regioselective C7-Bromination
This protocol details the selective bromination of a 4-sulfonamido-1H-indazole.[12]
-
Principle: N-Bromosuccinimide (NBS) serves as an electrophilic bromine source, which selectively attacks the C7 position of the 4-substituted indazole.
-
Materials and Reagents:
-
4-Sulfonamido-1H-indazole
-
N-Bromosuccinimide (NBS, 1.1 equivalents)
-
Acetonitrile (ACN)
-
-
Step-by-Step Procedure:
-
Dissolve the 4-sulfonamido-1H-indazole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 mmol) to the solution in one portion at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
-
-
Safety: NBS is an irritant. Handle with gloves and safety glasses in a fume hood.
Application Protocol 3: C7-Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the C7-bromoindazole with an arylboronic acid.[12]
-
Principle: A palladium catalyst facilitates the coupling between the C7-bromoindazole and an organoboron reagent in the presence of a base.
-
Materials and Reagents:
-
7-Bromo-4-sulfonamido-1H-indazole
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Argon atmosphere
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add the 7-bromo-4-sulfonamido-1H-indazole (0.5 mmol), arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and Na₂CO₃ (1.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the C7-arylated indazole.
-
-
Safety: Palladium catalysts are toxic and should be handled with care. Boronic acids can be irritants. Perform the reaction under an inert atmosphere in a fume hood.
Data Summary: Scope of Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Yield (%)[12] |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 92 |
| 3 | 4-Chlorophenylboronic acid | 81 |
| 4 | 3-Thienylboronic acid | 75 |
Strategy 3: Site-Selective Direct C7-Nitration
Directly installing a nitro group at C7 provides a valuable intermediate. The nitro group can be reduced to an amine, which can then be used in a wide array of subsequent reactions (e.g., amide coupling, Sandmeyer reactions).
Causality of the Method:
While classical nitrating conditions (e.g., HNO₃/H₂SO₄) are often harsh and unselective for indazoles, a milder system using iron(III) nitrate has been developed for the site-selective nitration of 2H-indazoles at the C7 position.[13][14] Mechanistic studies suggest the reaction may proceed through a radical pathway rather than a classical electrophilic aromatic substitution, which helps to explain the unusual regioselectivity.[13][15]
Application Protocol 4: Iron-Catalyzed C7-Nitration of 2H-Indazoles
This protocol outlines a practical method for accessing 7-nitroindazoles.[13][14][15]
-
Principle: Iron(III) nitrate serves as an effective nitrating agent for 2H-indazoles, favoring substitution at the C7 position with good functional group tolerance.
-
Materials and Reagents:
-
2-Aryl-2H-indazole
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0 equivalents)
-
Acetonitrile (ACN)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the 2-aryl-2H-indazole (0.5 mmol) in acetonitrile (5 mL).
-
Add Fe(NO₃)₃·9H₂O (1.0 mmol) to the solution.
-
Heat the mixture to 80 °C and stir for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the 7-nitro-2H-indazole.
-
-
Characterization: Successful nitration is confirmed by a downfield shift of the aromatic protons in the ¹H NMR spectrum and the appearance of characteristic symmetric and asymmetric stretching bands for the NO₂ group in the IR spectrum.
-
Safety: Iron(III) nitrate is an oxidizer and should be handled with care. The reaction should be performed in a well-ventilated fume hood.
Conclusion
The functionalization of the indazole core at the C7-position is an achievable and highly valuable objective for medicinal chemists and drug development professionals. While challenging, the strategic application of modern synthetic methods provides reliable pathways to these key intermediates. Directed C-H activation offers an atom-economical and elegant solution, while the traditional halogenation/cross-coupling sequence remains a robust and versatile alternative. Furthermore, direct nitration provides rapid access to a key functional handle. By understanding the causality behind these protocols, researchers can confidently select and optimize the appropriate methodology to accelerate their discovery programs.
References
- Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate.
- Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. PubMed.
- Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. PubMed.
- Rhodium(III)-Catalyzed Regioselective C7-Allylation of Indazoles. ResearchGate.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. Chemical Communications.
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC.
- Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. ResearchGate.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
- Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate.
- Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry.
- The Halogenation of Indazoles. ResearchGate.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- C-H Functionalization of Indoles at the C7 Position. ResearchGate.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications.
- (PDF) Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
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- Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. ResearchGate.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. OUCI.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science.
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- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate.
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- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.
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Application Notes & Protocols: The Strategic Use of tert-Butyl 7-bromo-1H-indazole-1-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments and the Privileged Indazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity but high ligand efficiency.[2][4] These initial weak-binding hits then serve as starting points for a more rational, structure-guided optimization process to develop high-affinity lead candidates.[5] This approach offers several advantages, including a more thorough exploration of chemical space with smaller libraries and the generation of leads with superior physicochemical properties.[6][7]
Within the vast landscape of chemical scaffolds used in FBDD, the indazole ring system has emerged as a "privileged scaffold".[8][9][10] This bicyclic heterocycle is a bioisostere of indole and is present in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[8][10][11] Its rigid structure and defined hydrogen bonding capabilities make it an ideal anchor for engaging with protein active sites.
This application note focuses on a particularly valuable indazole fragment: tert-Butyl 7-bromo-1H-indazole-1-carboxylate . This compound is strategically designed for FBDD campaigns. The indazole core provides the essential binding motif. The bromine atom at the C7 position serves as a versatile synthetic handle for subsequent hit-to-lead optimization via cross-coupling reactions.[12][13] The tert-butoxycarbonyl (Boc) protecting group at the N1 position ensures regiochemical control during synthetic elaboration and can be easily removed if the N-H is required for target interaction.
Physicochemical Properties of the Fragment
To be an effective tool in FBDD, a fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (Ro3).[3][14] this compound is designed to be compliant with these principles.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | 297.15 g/mol | < 300 Da | Ensures higher probability of fitting into small binding pockets and better sampling of chemical space.[3] |
| cLogP | ~2.8-3.2 (estimated) | ≤ 3 | Balances solubility and permeability, reducing the likelihood of non-specific binding.[14] |
| Hydrogen Bond Donors | 0 (Boc-protected) | ≤ 3 | Controls polarity and desolvation penalties upon binding.[3][14] |
| Hydrogen Bond Acceptors | 3 (N2, C=O oxygen x2) | ≤ 3 | Provides key interaction points without excessive polarity.[3][14] |
| Rotatable Bonds | 1 (C-N bond of Boc) | ≤ 3 | Lower conformational entropy loss upon binding, leading to higher ligand efficiency.[3] |
FBDD Workflow Using this compound
The successful application of this fragment involves a multi-stage process, from initial screening to hit validation and subsequent optimization.
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Strategic C-7 Functionalization of Indazoles: A Detailed Protocol for the Lithiation-Borylation of tert-Butyl 7-Bromo-1H-indazole-1-carboxylate
An Application Guide for Researchers
Abstract: The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Functionalization at the C-7 position, in particular, is a key strategy in the development of novel therapeutics, including kinase inhibitors. This application note provides an in-depth guide to the efficient synthesis of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a versatile building block for drug discovery. We detail a robust protocol centered on a Directed ortho-Metalation (DoM) followed by borylation. This guide elucidates the underlying reaction mechanism, provides a comprehensive step-by-step procedure with field-proven insights, and outlines critical safety considerations for handling the organometallic reagents involved.
Mechanistic Rationale and Strategic Considerations
The selective functionalization of an aromatic or heteroaromatic ring is a cornerstone of modern organic synthesis. The described transformation leverages the powerful concept of Directed ortho-Metalation (DoM), where a functional group on the ring directs a strong base to deprotonate a specific adjacent position.[1][2]
The Role of the Directing Group
In the case of tert-butyl 7-bromo-1H-indazole-1-carboxylate, the tert-butoxycarbonyl (Boc) group at the N-1 position serves as an excellent Directed Metalation Group (DMG).[3]
-
Causality: The carbonyl oxygen of the Boc group is Lewis basic and coordinates to the lithium atom of the highly basic organometallic reagent, n-butyllithium (n-BuLi).[2] This coordination event forms a transient complex that positions the butyl anion in close proximity to the C-7 proton. This proximity significantly increases the kinetic acidity of the C-7 proton, leading to its selective abstraction over other potential reaction pathways, such as lithium-halogen exchange with the C-7 bromine.[1][3]
Reaction Pathway: From Lithiation to Borylation
The overall transformation proceeds in two key steps following the initial deprotonation:
-
Lithiation: The selective deprotonation at the C-7 position by n-BuLi generates a highly reactive aryllithium intermediate. This step is typically performed at very low temperatures (-78 °C) to prevent side reactions and degradation of the organolithium species.
-
Borylation: The nucleophilic aryllithium intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate (B(OiPr)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane). This reaction forms a boronate "ate" complex.
-
Hydrolysis/Transesterification: Subsequent aqueous workup hydrolyzes the initial borate ester. For ease of purification, stability, and downstream applications, the resulting boronic acid is often converted in situ or in a subsequent step to the more stable pinacol boronate ester.[4][5]
The resulting boronate ester is an exceptionally versatile synthetic handle, primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[6][7]
Figure 1: Conceptual workflow of the Directed ortho-Metalation and borylation sequence.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints and expected observations to ensure procedural integrity.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Ensure it is dry before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Must be handled under an inert atmosphere.[8][9] |
| Triisopropyl borate, B(OiPr)₃ | >98% | Sigma-Aldrich | Moisture sensitive.[10] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened sealed bottle. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Saturated aqueous sodium chloride (Brine) | Reagent Grade | VWR | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic phase. |
| Diethyl ether (Et₂O) | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For chromatography. |
| Pinacol | >98% | Sigma-Aldrich | For conversion to the pinacol ester (if not using isopropoxy pinacol borane directly). |
Equipment Setup
-
A two or three-necked round-bottom flask, flame-dried under vacuum and cooled under a positive pressure of argon or nitrogen.
-
Schlenk line or manifold for inert atmosphere operations.
-
Magnetic stirrer and stir bar.
-
Low-temperature thermometer.
-
Dry ice/acetone bath (-78 °C).
-
Syringes and needles, oven-dried and cooled in a desiccator.
-
Septa for sealing flask necks.
Step-by-Step Procedure
Note: Perform all steps under a positive pressure of argon or nitrogen.
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (1.00 g, 3.21 mmol).
-
Dissolution: Purge the flask with argon. Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe. Stir the mixture at room temperature until all solid has dissolved.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the internal reaction temperature to -78 °C. Maintain this temperature for 10-15 minutes before proceeding.
-
Lithiation: While vigorously stirring, add n-butyllithium (2.5 M in hexanes, 1.41 mL, 3.53 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
-
Expert Insight: Slow, dropwise addition is critical to maintain temperature control and prevent localized concentration gradients that can lead to side reactions. A slight yellow or orange color may develop, indicating the formation of the aryllithium species.
-
-
Aging: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Borylation (Electrophilic Quench): Add triisopropyl borate (1.11 mL, 4.82 mmol, 1.5 eq) dropwise via syringe over 5 minutes.
-
Self-Validation: The color from the lithiation step should dissipate upon addition of the borate.
-
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Quenching: Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (30 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid as an oil or white solid.
-
Conversion to Pinacol Ester (Optional but Recommended): For enhanced stability, the crude boronic acid can be converted to its pinacol ester. Dissolve the crude product in a 1:1 mixture of THF and hexanes (30 mL). Add pinacol (455 mg, 3.85 mmol, 1.2 eq) and stir at room temperature for 4-12 hours. The reaction can be monitored by TLC or GC-MS.
-
Purification: Concentrate the mixture and purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the title compound, tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate.
Data Summary and Visualization
Quantitative Data
| Parameter | Value | Molar Eq. |
| Starting Material | 1.00 g (3.21 mmol) | 1.0 |
| Solvent (Anhydrous THF) | 20 mL | - |
| n-Butyllithium (2.5 M) | 1.41 mL (3.53 mmol) | 1.1 |
| Triisopropyl borate | 1.11 mL (4.82 mmol) | 1.5 |
| Reaction Temperature | -78 °C to Room Temp. | - |
| Reaction Time | ~3-4 hours (pre-workup) | - |
| Expected Yield | 65-80% (after purification) | - |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from setup to product isolation.
Safety and Handling Precautions
-
n-Butyllithium: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[9][11] It is also highly corrosive and reacts violently with water.[8]
-
Handling: Always handle n-BuLi in a certified chemical fume hood under an inert atmosphere (argon or nitrogen).[12] Use proper syringe techniques (e.g., flushing the syringe with inert gas).[13] Ensure a Class D fire extinguisher (for combustible metals) is readily accessible.
-
PPE: Wear a flame-resistant lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[12]
-
Quenching: Unused n-BuLi and contaminated glassware should be quenched cautiously. A common method is the slow addition of the residue to a stirring, cooled solution of isopropanol in hexanes.
-
-
Triisopropyl borate: This reagent is a flammable liquid and is moisture-sensitive.[10] Handle under an inert atmosphere and away from ignition sources.
-
Cryogenic Bath: Dry ice/acetone baths are extremely cold (-78 °C). Wear cryogenic gloves when handling dry ice and preparing the bath to prevent thermal burns.
Conclusion
The lithiation-borylation of this compound via Directed ortho-Metalation is a highly effective and regioselective method for introducing a versatile boronate ester at the C-7 position. This protocol provides researchers in medicinal chemistry and drug development with a reliable pathway to a key synthetic intermediate. Adherence to the detailed procedure and stringent observation of safety protocols are paramount for the successful and safe execution of this powerful transformation.
References
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. Benchchem.
- STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Arkansas.
- n-Butyllithium - Safety Data Sheet. ChemicalBook.
- Directed ortho Metalation (DOM). Organic Chemistry Portal.
- SAFETY DATA SHEET - Triisopropyl borate. Fisher Scientific.
- Directed ortho metalation. Wikipedia.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography.
- SAFETY DATA SHEET - n-Butyllithium solution. Sigma-Aldrich.
- Directed (ortho) Metallation. University of Liverpool.
- ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. University of Windsor.
- n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Synfacts.
- The first direct metalation of indazoles. Chemical Communications Blog, Royal Society of Chemistry.
- Standard Lithiation–Borylation A user's guide. Aggarwal Group, University of Bristol.
- n-Butyllithium: Lessons Learned. Stanford Environmental Health & Safety.
- The lithiation–borylation reaction. University of Bristol Research Portal.
- n-Butyllithium (n-BuLi). Common Organic Chemistry.
- Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare.
- n-Butyllithium. Wikipedia.
- organolithium reagents 1. Harvard University, Myers Group.
- (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography.
- Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. PubMed.
- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
- (PDF) Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. ResearchGate.
- Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. National Institutes of Health.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
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Application Notes and Protocols for the Heck Reaction of 7-Bromoindazoles: A Guide for Researchers
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is of paramount importance in the development of new chemical entities. Among the myriad of cross-coupling reactions, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically through the vinylation of aryl halides.[1][2] This reaction, recognized with the 2010 Nobel Prize in Chemistry, allows for the introduction of alkenyl groups, which can serve as versatile handles for further synthetic transformations or as integral components of the final bioactive molecule.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to 7-bromoindazoles. While the Heck reaction of haloindazoles has been reported, specific literature examples for the 7-bromo isomer are less common compared to other isomers, such as 3-bromoindazoles.[3] Therefore, this guide will provide a comprehensive overview of the key reaction parameters, a detailed mechanistic explanation, and a robust starting protocol adaptable for the specific needs of 7-bromoindazole substrates. The insights provided are grounded in established principles of organometallic chemistry and successful applications to related heterocyclic systems.
The Heck Reaction: Mechanistic Underpinnings
The Heck reaction is a palladium-catalyzed process that couples an organohalide with an alkene to form a substituted alkene.[2] The catalytic cycle, illustrated below, is generally accepted to proceed through a Pd(0)/Pd(II) cycle.
Sources
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- 3. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Orthogonal Protection Strategies for Substituted Indazoles
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system prevalent in numerous FDA-approved drugs and clinical candidates, valued for its role as a bioisostere of indole and its diverse pharmacological activities. The synthesis and functionalization of substituted indazoles are cornerstones of modern medicinal chemistry. However, the presence of two reactive nitrogen atoms (N1 and N2) presents a significant challenge for regioselective manipulation. The relative reactivity of these positions is subtly influenced by tautomeric equilibria, electronic effects of substituents, and reaction conditions.[1] Consequently, strategic implementation of nitrogen-protecting groups is not merely a tactical step but a fundamental requirement for controlling synthetic outcomes.
This guide provides an in-depth exploration of orthogonal protection strategies tailored for the indazole nucleus. Orthogonal protection enables the selective removal of one protecting group in a multiply-protected molecule without affecting others, a crucial capability for sequential, site-specific modifications.[2][3][4] We will move beyond a simple catalog of protecting groups to explain the causality behind experimental choices, offering field-proven insights and detailed, validated protocols for the modern drug development professional.
Pillar 1: Understanding Regioselectivity in Indazole Protection
The primary challenge in indazole chemistry is controlling the site of N-alkylation or N-acylation. The outcome is a delicate interplay between kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Control: For neutral indazoles, the N2 lone pair is often considered more kinetically accessible.[1] However, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] This means that short reaction times or kinetically controlled conditions may favor N2 protection, while longer reaction times or equilibrium conditions can lead to the N1-protected isomer as the major product.[1]
-
Influence of Reaction Conditions:
-
Strongly Basic Conditions (e.g., NaH): Deprotonation of the indazole NH generates a delocalized anion, which often leads to non-selective trapping by electrophiles, resulting in a mixture of N1 and N2 products.[1]
-
Mildly Acidic or Neutral Conditions: These conditions can favor regioselective protection at N2, exploiting the kinetic accessibility of this position.[1]
-
Bulky Reagents: The use of sterically demanding protecting groups or bases can enhance selectivity, often favoring the less hindered N2 position.[5][6]
-
Pillar 2: Core Orthogonal Strategies & Protecting Group Toolkit
An effective orthogonal strategy relies on pairing protecting groups with mutually exclusive cleavage conditions.[7] The most robust combinations for indazoles are typically based on differential lability towards acid, base, hydrogenolysis, or fluoride ions.
Data Summary: Key Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability & Key Features |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Acid: TFA, HClBase: NaOMe in MeOH[8][9] | Stable to hydrogenolysis and mild base. Widely used but can be labile under certain nucleophilic or thermal conditions.[8][10] |
| Benzyl | Bn | BnBr or BnCl, Base (NaH, K₂CO₃) | Hydrogenolysis: H₂, Pd/C | Robust and stable to a wide range of acidic, basic, and organometallic reagents.[8] Orthogonal to most acid/base/fluoride labile groups. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, dicyclohexylmethylamine | Fluoride: TBAF in THFAcid: aq. HCl in EtOH | Excellent for regioselective N2 protection.[5][11] Orthogonal to hydrogenolysis and many base-labile groups. Can be cleaved with acid. |
| Trityl | Trt | TrCl, Et₃N or DIPEA | Acid: TFA, 80% aq. Acetic Acid | Highly acid-labile due to the stability of the trityl cation.[12] Its steric bulk can influence regioselectivity. Stable to base and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | Hydrogenolysis: H₂, Pd/C | Functionally similar to Benzyl (Bn) group. Widely used in peptide chemistry and stable to acidic and basic conditions.[13][14] |
| Tosyl | Ts | TsCl, Pyridine or Et₃N | Reductive Cleavage: Mg/MeOH | Extremely stable to both acid and base. Reduces the nucleophilicity of the nitrogen. Harsher removal conditions limit its use in orthogonal schemes.[8] |
Pillar 3: Application Workflows & Experimental Protocols
Here, we detail specific orthogonal pairings, the logic behind their use, and step-by-step protocols.
Strategy 1: Hydrogenolysis-Labile (Bn) vs. Acid-Labile (Boc/Trt)
This is a classic and highly reliable orthogonal pairing. The benzyl group is stable to the acidic conditions required to remove Boc or Trityl groups, while the Boc/Trityl groups are completely stable to catalytic hydrogenolysis.
Caption: Orthogonal deprotection of a Bn/Boc protected indazole.
-
Rationale: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the indazole, forming the indazolide anion for subsequent alkylation with benzyl bromide. This method can produce mixtures of N1 and N2 isomers, which may require chromatographic separation.
-
Procedure: [8]
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the substituted indazole (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the regioisomers by column chromatography on silica gel.
-
-
Rationale: This standard procedure uses di-tert-butyl dicarbonate in the presence of a base and a nucleophilic catalyst (DMAP) to acylate the indazole nitrogen. It is a mild and efficient method.[8]
-
-
Dissolve the N-benzyl indazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in the same solvent dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
-
-
To Remove Boc (leaves Bn intact): [8]
-
Dissolve the N1-Bn, N2-Boc indazole in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) at 0 °C.
-
Stir at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture in vacuo.
-
Redissolve the residue in an organic solvent and wash carefully with saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the N1-benzyl indazole.
-
-
To Remove Bn (leaves Boc intact): [8]
-
Dissolve the N1-Bn, N2-Boc indazole in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~10% w/w).
-
Place the reaction mixture under an atmosphere of hydrogen (H₂, balloon or hydrogenation apparatus).
-
Stir vigorously at room temperature for 4-16 hours.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the pad with the solvent and concentrate the combined filtrates to yield the N2-Boc indazole.
-
Strategy 2: Fluoride-Labile (SEM) vs. Hydrogenolysis-Labile (Bn/Cbz)
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for achieving regioselective N2 protection and offers a distinct, mild deprotection method using fluoride ions, which is orthogonal to hydrogenolysis.
Caption: Orthogonal strategy using N2-selective SEM protection.
-
Rationale: This highly valuable protocol, reported by Luo et al., uses a bulky tertiary amine base to kinetically favor protection at the more accessible N2 position, yielding the N2-SEM indazole with high regioselectivity.[5][11]
-
-
In an oven-dried flask under an argon atmosphere, dissolve the substituted indazole (1.0 equiv) in anhydrous THF.
-
Add dicyclohexylmethylamine (1.2 equiv).
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe.
-
Stir the mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Dilute the mixture with ethyl acetate and quench with 0.5 N NaOH solution.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography to isolate the pure N2-SEM indazole.
-
-
Rationale: With the N2 position blocked, subsequent alkylation with benzyl bromide will occur selectively at the N1 position.
-
Procedure: Follow Protocol 1A, using the N2-SEM indazole as the starting material.
-
To Remove SEM (leaves Bn intact): [5][11]
-
Dissolve the N1-Bn, N2-SEM indazole in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv).
-
Reflux the mixture for 2-6 hours until TLC analysis shows complete reaction.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N1-benzyl indazole.
-
-
To Remove Bn (leaves SEM intact): [8]
-
Follow Protocol 1C for hydrogenolysis, using the N1-Bn, N2-SEM indazole as the starting material to yield the N2-SEM indazole.
-
Pillar 4: Trustworthiness & Self-Validation
Every protocol described must be a self-validating system. The success of each protection and deprotection step should be rigorously confirmed before proceeding to the next transformation.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the structure and regiochemistry of the protected indazole. For N1-substituted indazoles, the proton at the C7 position typically experiences a significant downfield shift compared to the corresponding N2-isomer. This diagnostic shift is a reliable method for isomer assignment.
-
Mass Spectrometry (MS): Confirms the successful addition or removal of the protecting group by verifying the molecular weight of the product.
Conclusion
The strategic application of orthogonal protecting groups is essential for the efficient and controlled synthesis of complex substituted indazoles. By understanding the principles of regioselectivity and the specific cleavage conditions for groups like Boc, Bn, and SEM, researchers can design elegant synthetic routes that allow for the sequential functionalization of the indazole core. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals to confidently navigate the synthetic challenges posed by this important heterocyclic system.
References
- Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. doi: 10.1021/jo060607j.
- Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications.
- Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2008). American Chemical Society.
- Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2006). ResearchGate.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc.
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (n.d.). ResearchGate.
- A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2018). Elsevier.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Chemistry Portal.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). NIH.
- Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. (2023). Royal Society of Chemistry.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate.
- Orthogonal Protection Definition. (n.d.). Fiveable.
- Protecting group. (n.d.). Wikipedia.
- Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. (2009). Organic Chemistry Portal.
- Trityl Protection. (n.d.). Common Organic Chemistry.
- A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2018). ResearchGate.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). ResearchGate.
- Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). PubMed.
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). NIH.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Synple Chem.
- Stability of N-Benzyl substituted indazoles?. (2020). ResearchGate.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Cbz Protection - Common Conditions. (n.d.). Common Organic Chemistry.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal.
- Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications.
- Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. (2006). PubMed.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 7-Bromoindazoles
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions of 7-bromoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of these crucial synthetic transformations. Here, you will find a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the specific challenges associated with this class of substrates.
The indazole core is a privileged scaffold in medicinal chemistry, and the C-C bond formation at the C7 position via Suzuki coupling is a key step in the synthesis of numerous biologically active molecules.[1][2] However, the unique electronic properties and potential for N-H reactivity of the indazole ring can present challenges. This guide provides in-depth, experience-driven advice to overcome these hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of 7-bromoindazoles, presented in a practical question-and-answer format.
Low to No Conversion of Starting Materials
Q: My reaction shows a low conversion rate, with a significant amount of 7-bromoindazole remaining. What are the likely causes and how can I improve the conversion?
A: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.[3]
-
Insufficient Catalyst Activity: The choice of palladium source and ligand is critical. For heteroaromatic substrates like indazoles, standard catalysts may not be optimal.
-
Recommendation: Screen a panel of catalysts. While Pd(PPh₃)₄ is a common starting point, consider more electron-rich and bulky phosphine ligands like XPhos, SPhos, or dppf, which can facilitate the oxidative addition step.[4][5] Pre-catalysts such as XPhos Pd G3 or PEPPSI-iPr can also be more effective by ensuring the efficient generation of the active Pd(0) species.[4][6]
-
-
Inadequate Base Strength or Solubility: The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8]
-
Suboptimal Solvent System: The solvent must solubilize all reaction components effectively.
-
Reaction Temperature Too Low: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.[11]
Significant Formation of Side Products
Q: I am observing significant side products in my reaction mixture, primarily protodehalogenation and protodeboronation. How can I minimize these undesired pathways?
A: The formation of side products like the dehalogenated indazole (protodehalogenation) or the arene from the boronic acid (protodeboronation) can significantly reduce your yield.[13][14]
-
Protodehalogenation (De-bromination): This occurs when the 7-bromoindazole is reduced to indazole.
-
Causality: This side reaction can be promoted by high temperatures, certain bases, or the presence of hydride sources in the reaction mixture.[14][15]
-
Mitigation Strategies:
-
Optimize the Base: Some bases are more prone to promoting dehalogenation. A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can identify one that minimizes this side reaction.
-
Lower Reaction Temperature: If possible, reducing the reaction temperature can disfavor the dehalogenation pathway.
-
Protect the Indazole N-H: In some cases, protecting the acidic proton of the indazole ring can suppress dehalogenation.[16] However, this adds extra synthetic steps.
-
-
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[13]
-
Causality: This is a common side reaction, particularly with electron-deficient or heteroaryl boronic acids, and can be catalyzed by the base or even the palladium catalyst itself.[13][17] The presence of water can also be a contributing factor.[13]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[4]
-
Employ Boronic Esters: Boronic esters, such as pinacol esters (BPin), are generally more stable towards protodeboronation than their corresponding boronic acids.[18]
-
Use a "Slow Release" Strategy: MIDA boronates or organotrifluoroborates can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[13][19]
-
-
Homocoupling of the Boronic Acid
Q: My reaction is producing a significant amount of the boronic acid homocoupling product. What is causing this and how can I prevent it?
A: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction.
-
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this undesired pathway.[14][20]
-
Mitigation Strategies:
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed to remove any dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[3]
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the 7-bromoindazole before performing the Suzuki coupling?
A1: Not always. Many successful Suzuki couplings of NH-free indazoles have been reported.[1][2] However, if you are experiencing issues with side reactions like dehalogenation or catalyst inhibition, N-protection can be a viable strategy.[16] The choice of protecting group is important, as some may not be stable under the reaction conditions.
Q2: What is the optimal catalyst loading for this reaction?
A2: The ideal catalyst loading should be determined experimentally. A good starting point is typically 1-5 mol%.[21] Once the reaction conditions are optimized, you can attempt to reduce the catalyst loading to minimize costs and residual palladium in the final product.
Q3: Can I use 7-chloroindazole instead of 7-bromoindazole?
A3: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings and often require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and harsher reaction conditions to achieve good yields.[10][14]
Q4: My boronic acid is not commercially available. What are my options?
A4: If your desired boronic acid is not available, you can synthesize it, often from the corresponding aryl halide via a Miyaura borylation reaction. Alternatively, you can consider reversing the coupling partners, if feasible, by preparing the 7-boronic acid derivative of your indazole and coupling it with the appropriate aryl halide.[22]
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst and Base Screening
This protocol provides a framework for systematically screening different catalysts and bases to identify the optimal conditions for your specific 7-bromoindazole and boronic acid coupling partners.
Materials:
-
7-bromoindazole derivative (1.0 mmol)
-
Arylboronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane/H₂O 4:1, THF/H₂O 4:1) (5 mL)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the 7-bromoindazole, arylboronic acid, and base.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
In a separate flask, prepare a stock solution of the palladium catalyst in the chosen solvent and thoroughly degas it.
-
Add the degassed solvent to the reaction vial, followed by the catalyst solution via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
The following table summarizes literature-reported conditions that have proven effective for the Suzuki coupling of 7-bromoindazoles and can serve as a starting point for your optimization.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield Range (%) | Reference |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 70-85 | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | Good | [5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [23] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 80-98 | [24] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing and solving low-yield reactions.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- Wikipedia. (n.d.). Protodeboronation.
- Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6935–6945. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1038. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Cammidge, A. N., & Crepy, K. V. L. (2024).
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 48(47), 8995–8998. [Link]
- Reddit. (2023, October 7). Suzuki proto-dehalogenation problem. r/Chempros.
- Hudson, J. B., & Ghorbani-Vaghei, R. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379–4390. [Link]
- Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6935–6945. [Link]
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2014, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- YouTube. (2023, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Kumar, A., Kumar, V., Singh, P., & Singh, R. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(36), 25339–25350. [Link]
- ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]
- Cerna, I., Pohl, R., Klepetarova, B., & Hocek, M. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Synlett, 2011(1), 85–88. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Reddit. (2023, September 4). Struggling with Suzuki Reaction. r/Chempros.
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. reddit.com [reddit.com]
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- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
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- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of tert-Butyl 7-bromo-1H-indazole-1-carboxylate. This document provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions to help you overcome low product yields and other common issues in this critical synthetic transformation.
The indazole scaffold is a privileged structure in medicinal chemistry, and the C-7 functionalization via Suzuki coupling is a key step in the synthesis of numerous biologically active molecules.[1][2] However, the unique electronic and steric properties of this substrate can present significant challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction has a very low yield or is not proceeding to completion. What are the most likely causes?
Low conversion is the most common problem and can be attributed to several factors, often related to the steric hindrance around the C-7 position and the electronic nature of the indazole ring. A systematic approach is crucial for effective troubleshooting.[3]
Answer: The primary factors to investigate are the catalyst system, the choice of base and solvent, and the reaction temperature. The steric bulk of the tert-butyloxycarbonyl (Boc) group at the N-1 position and the adjacent fused ring can impede crucial steps in the catalytic cycle.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields.
In-Depth Analysis:
-
Catalyst System (Palladium Precatalyst & Ligand): This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3]
-
Expertise & Experience: The oxidative addition of the palladium catalyst to the C-Br bond at the sterically congested C-7 position is often the rate-limiting step. Bulky, electron-rich phosphine ligands are required to facilitate this step. Ligands like XPhos, SPhos, or RuPhos, often used with Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[4] Modern pre-catalysts such as XPhos Pd G3, which are air- and moisture-stable, can also improve reproducibility.[5] For particularly challenging couplings, catalysts designed for sterically demanding substrates, such as those incorporating N-heterocyclic carbene (NHC) ligands, may be necessary.[6]
-
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for activating the boronic acid and ensuring the solubility of all components.[7]
-
Expertise & Experience: A strong, non-nucleophilic base is generally required. K₃PO₄ is often a good starting point due to its moderate strength and good solubility in aqueous mixtures.[8] Cs₂CO₃ can be more effective in some cases.[9] The solvent system typically involves an aprotic solvent like 1,4-dioxane, THF, or DME, often with water as a co-solvent to aid in dissolving the base and facilitating the transmetalation step.[10][11]
-
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Expertise & Experience: While many Suzuki couplings are run at temperatures between 80-110 °C, sterically hindered substrates may require higher temperatures to overcome the activation energy barrier.[9][12] However, excessively high temperatures can lead to catalyst decomposition or side reactions, including de-Boc-ing of the protecting group.[12][13]
-
Issue 2: I am observing significant side products, such as protodehalogenation (hydrodehalogenation) or protodeboronation. How can I mitigate these?
The formation of byproducts that consume your starting materials is a common reason for low yields.
Answer: Protodehalogenation (replacement of bromine with hydrogen on the indazole) and protodeboronation (replacement of the boronic acid group with hydrogen) are competitive pathways that need to be suppressed.
Troubleshooting Logic for Side Reactions:
Caption: Identifying and addressing common side reactions.
In-Depth Analysis:
-
Protodehalogenation (Ar-Br → Ar-H): This side reaction occurs when the palladium-aryl intermediate reacts with a proton source instead of the boronic acid.[4][14] This is often exacerbated by slow transmetalation.
-
Mitigation Strategies:
-
Rigorous Inert Conditions: Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[10] Water can be a proton source, so using anhydrous conditions may be beneficial, though often a small amount of water is necessary for the catalytic cycle.[10]
-
Faster Transmetalation: Employing a more reactive catalyst/ligand system can accelerate the desired transmetalation step, outcompeting the protodehalogenation pathway.
-
-
-
Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This involves the cleavage of the carbon-boron bond by a proton source, and it is a well-known undesired side reaction in Suzuki couplings.[15]
-
Mitigation Strategies:
-
Base Selection: Strong bases and high temperatures can promote protodeboronation.[16] Using milder bases like K₃PO₄ or KF can sometimes help.
-
Use of Boronate Esters: Boronic acids can be converted to more stable boronate esters, such as pinacol or MIDA esters.[15] These act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[15][17]
-
-
-
Homocoupling (Ar-Ar or Ar'-Ar'): This is typically caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid or reductive coupling of the aryl halide.[10][18]
-
Mitigation Strategy: Rigorous degassing of solvents and maintaining a strict inert atmosphere are the most effective ways to prevent homocoupling.[10]
-
Issue 3: Is the N-Boc protecting group stable under Suzuki conditions?
Answer: The stability of the N-Boc group can be a concern. While it is generally stable to many Suzuki conditions, it can be cleaved under certain circumstances, particularly with prolonged heating or specific basic conditions.[12] Some reports even describe concomitant deprotection of the Boc group during the coupling reaction.[13][19]
-
Expertise & Experience: If deprotection is observed, consider using milder conditions, such as a lower temperature or a weaker base. If the deprotected product is desired, the reaction conditions can be adjusted to facilitate this.[12] For substrates where the Boc group proves too labile, alternative N-protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) might offer greater stability.[20]
Optimization Strategies & Recommended Protocols
Based on literature for similar sterically hindered N-protected heteroaryl halides, the following parameters are recommended for optimization.[1][21][22][23]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common, effective Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands are essential for promoting oxidative addition at the sterically hindered C7 position.[4][8] |
| Pre-catalyst | XPhos Pd G3 (2-5 mol%) | Air- and moisture-stable, providing greater reproducibility.[5] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in many Suzuki couplings of heteroaryl halides.[8][24] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | Aprotic solvents with a small amount of water facilitate dissolution of the base and promote transmetalation.[9][10] |
| Temperature | 100-110 °C | Sufficient thermal energy is often required for hindered substrates. Monitor for potential Boc-group cleavage. |
| Boron Source | Arylboronic acid (1.2-1.5 equivalents) or Arylboronic acid pinacol ester | An excess of the boron reagent can help drive the reaction to completion. Pinacol esters can reduce protodeboronation.[15] |
Detailed Experimental Protocol (Optimized Conditions)
This protocol is a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
K₃PO₄ (3.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos to the vial.
-
Solvent Addition: Add degassed 1,4-dioxane and then degassed water via syringe to achieve a final solvent ratio of approximately 5:1 and a concentration of ~0.1 M with respect to the bromoindazole.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Low yields often arise from a bottleneck in one of the three main phases of the cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Zhang, Y., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. [Link]
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- Ben-Yahia, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
- Salovich, J. M., et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
- Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- BenchChem. (2026). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- Navarro, O., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
- Reddit. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 23. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating the Functionalization of 7-Bromoindazoles: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the functionalization of 7-bromoindazoles. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered in the synthetic manipulation of this important heterocyclic scaffold. This resource moves beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies and a clear rationale for experimental choices, ensuring the integrity and success of your research.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Poor or Non-Existent N-1/N-2 Regioselectivity in Alkylation/Arylation Reactions
Question: I am attempting an N-alkylation of 7-bromoindazole and obtaining a mixture of N-1 and N-2 isomers that are difficult to separate. How can I control the regioselectivity of this reaction?
Answer:
The lack of regioselectivity in the N-functionalization of indazoles is a classic challenge, stemming from the comparable nucleophilicity of the two nitrogen atoms.[1] For 7-bromoindazole, both steric and electronic factors come into play. The bromine atom at the 7-position is electron-withdrawing, which can influence the acidity of the N-H proton and the nucleophilicity of the N-1 and N-2 positions.
Underlying Causes and Mechanistic Considerations:
-
Tautomerism and Thermodynamic vs. Kinetic Control: 1H-indazole is generally the more thermodynamically stable tautomer.[1] Reactions run under conditions that allow for equilibration will often favor the N-1 substituted product. Conversely, kinetically controlled conditions may favor the N-2 product.
-
Steric Hindrance: The 7-bromo substituent can sterically hinder the N-1 position, potentially favoring substitution at the less hindered N-2 position.[2]
-
Electronic Effects: Electron-withdrawing groups at the C7 position, such as in 7-bromoindazole, have been shown to favor N-2 selectivity under certain conditions.[1][3]
-
Counter-ion and Solvent Effects: The nature of the base's counter-ion and the polarity of the solvent can significantly influence the site of alkylation by coordinating with the indazole anion.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting N1/N2 selectivity.
Recommended Protocols for Selective Functionalization:
| Desired Isomer | Reaction Conditions | Rationale | Typical Yield (N1:N2) | Reference |
| N-1 Selective | NaH, THF, 0 °C to rt | The use of a strong, non-coordinating base in a less polar solvent favors the formation of the thermodynamically more stable N-1 isomer. | >95:5 | [1][3] |
| N-2 Selective | K₂CO₃, DMF, rt to 80 °C | A weaker base in a polar aprotic solvent often leads to a higher proportion of the N-2 isomer, which can be the kinetic product. | Can favor N-2, ratio varies | [1] |
| N-1 Selective | Reductive amination with an aldehyde, followed by hydrogenation (e.g., Pt/C, H₂) | This two-step process can offer high N-1 selectivity by forming an enamine intermediate exclusively at the N-1 position. | High N-1 selectivity | [2] |
Experimental Protocol for N-1 Selective Alkylation:
-
To a solution of 7-bromoindazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Issue 2: Significant Debromination (Hydrodehalogenation) During the Reaction
Question: I am performing a palladium-catalyzed cross-coupling reaction with 7-bromoindazole and observing a significant amount of the debrominated indazole as a byproduct. What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[4] This is particularly prevalent with electron-rich or heteroaromatic halides.
Underlying Causes and Mechanistic Considerations:
-
Formation of a Palladium-Hydride Species: The active Pd(0) catalyst can react with various hydrogen sources in the reaction mixture (e.g., solvent, water, amine base) to form a palladium-hydride (Pd-H) species.[4]
-
Reductive Elimination: This Pd-H species can then undergo reductive elimination with the coordinated 7-bromoindazole to yield the debrominated product.[5]
-
β-Hydride Elimination: In some cases, β-hydride elimination from an amide intermediate in Buchwald-Hartwig amination can also lead to hydrodehalogenation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting debromination in cross-coupling reactions.
Strategies to Minimize Debromination:
| Reaction Type | Parameter to Modify | Recommendation | Rationale | Reference |
| Suzuki-Miyaura | Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands promote the desired reductive elimination over the formation of Pd-H species. | [4] |
| Base | Use a weaker base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like alkoxides. | Stronger bases can promote the formation of Pd-H species. | [4] | |
| Buchwald-Hartwig | Ligand | Employ ligands designed to minimize β-hydride elimination, such as Josiphos or t-BuBrettPhos. | These ligands can sterically disfavor the conformation required for β-hydride elimination. | [6] |
| Base | Avoid using primary or secondary amines as the base if possible; use a non-nucleophilic base like NaOtBu or K₃PO₄. | Amine bases can directly contribute to the formation of Pd-H species. | [7] | |
| Sonogashira | Co-catalyst | Consider a copper-free Sonogashira protocol. | The copper co-catalyst can sometimes promote side reactions, including dehalogenation. | [8] |
| Solvent/Base | Use a non-amine solvent (e.g., DMF) with an inorganic base (e.g., K₂CO₃). | Amine solvents that also act as the base can be a source of hydrogen for dehalogenation. | [8] |
Experimental Protocol for a Suzuki-Miyaura Coupling with Minimized Debromination:
-
To a reaction vessel, add 7-bromoindazole (1.0 equiv), the boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a suitable solvent (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Issue 3: Ring-Opening or Rearrangement of the Indazole Core
Question: I am concerned about the stability of the indazole ring under my reaction conditions, particularly with strong bases. Can ring-opening or rearrangement occur?
Answer:
While the indazole ring is generally stable, N-protected indazoles can be susceptible to ring-opening in the presence of strong bases to form ortho-aminobenzonitriles.[9] However, unprotected indazoles, such as 7-bromoindazole, are more resilient to this type of isomerization because the N-H proton is deprotonated in situ, which stabilizes the ring system.[9]
Rearrangements of the indazole core are less common under typical functionalization conditions but can be induced under specific circumstances, such as the deprotonation of 1-arylindazolium salts to form N-heterocyclic carbenes, which can then rearrange.[10][11]
Recommendations to Ensure Ring Integrity:
-
Use Unprotected Indazole When Possible: For reactions involving strong bases, using the NH-free 7-bromoindazole is preferable to its N-protected counterparts to avoid base-induced ring opening.[9]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially with strong bases.
-
Careful Choice of Base: If a strong base is necessary, consider using lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures, as it has been shown to be effective for C-S couplings of bromo-indazoles without causing ring-opening.[9]
Frequently Asked Questions (FAQs)
Q1: How can I reliably distinguish between N-1 and N-2 isomers of my 7-bromoindazole derivative?
A1: Spectroscopic methods are the most reliable for isomer differentiation:
-
¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic. In N-1 substituted indazoles, the C3-H is typically found at a lower chemical shift compared to the corresponding N-2 isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, can differ significantly between the two isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive. For an N-1 substituted indazole, there will be no correlation between the protons on the substituent attached to N-1 and the C3 carbon. For an N-2 substituted indazole, a correlation is typically observed between the protons on the substituent at N-2 and the C3 carbon.[1][3]
-
UV Spectroscopy: The UV absorption spectra of N-1 and N-2 isomers can show distinct patterns, which can be enhanced using derivative spectrophotometry for unambiguous assignment.[10]
Q2: My Suzuki-Miyaura coupling of 7-bromoindazole is sluggish. What can I do to improve the reaction rate?
A2: Several factors can contribute to a slow Suzuki-Miyaura reaction:
-
Catalyst Activity: Ensure your palladium catalyst is active. Consider using a pre-catalyst that readily forms the active Pd(0) species.
-
Ligand Choice: If you are using a simple phosphine ligand, switching to a more electron-rich and bulky ligand like SPhos or RuPhos can accelerate the oxidative addition and reductive elimination steps.
-
Base Solubility: The base needs to be at least partially soluble in the reaction medium. If using an inorganic base like K₂CO₃ in an organic solvent, adding a small amount of water can significantly improve the reaction rate.
-
Temperature: Gently increasing the reaction temperature can improve the rate, but be mindful of potential side reactions like debromination.
-
Purity of Boronic Acid: Ensure your boronic acid is pure and has not degraded to the corresponding boroxine.
Q3: Are there any specific safety considerations when working with 7-bromoindazoles and the reagents for their functionalization?
A3: Yes, standard laboratory safety precautions should always be followed. Additionally:
-
7-Bromoindazole: Handle as a potentially toxic and irritant chemical. Avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Organolithium Reagents and Strong Bases: These are highly reactive and often pyrophoric. They must be handled under an inert atmosphere with appropriate personal protective equipment.
-
Solvents: Many of the solvents used (e.g., DMF, THF, dioxane) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (n.d.). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online.
- Guan, Z., Wiechmann, S., Drafz, M., Hübner, E., & Schmidt, A. (2013). Pericyclic rearrangements of N-heterocyclic carbenes of indazole to substituted 9-aminoacridines. Organic & Biomolecular Chemistry, 11(21), 3534–3543. [Link]
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271–1274. [Link]
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- (2025). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. ResearchGate.
- (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed.
- (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.
- (2025). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate.
- (2015). Ring‐opening reactions of 2H‐indazoles. ResearchGate.
- Development of a selective and scalable N1-indazole alkylation. (2024). PMC.
- (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- (2023). Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes. Organic Letters.
- Alam, M. S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]
- PubChem. (n.d.). 7-Bromo-1H-indazole.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (n.d.). PMC.
- (2020). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Alam, M. S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Semantic Scholar.
- Kashani, S. K., Jessiman, J. E., & Stryker, S. (2021).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
- Jedinák, L., Tomanová, M., Košař, J., Kvapil, L., Hradil, P., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
- (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277–1280. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- (2025). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- (2017). (PDF) Degradation Pathway. ResearchGate.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC.
- (2020). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
- (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? NIH.
- Pd/Cu-free Heck and Sonogashira cross-coupling reaction by Co nanoparticles immobilized on magnetic chitosan as reusable catalyst. (n.d.). Green Chemistry.
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pericyclic rearrangements of N-heterocyclic carbenes of indazole to substituted 9-aminoacridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pericyclic rearrangements of N-heterocyclic carbenes of indazole to substituted 9-aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Palladium Catalyst from Indazole Products
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing residual palladium catalysts from indazole products. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification processes.
Introduction: The Challenge of Palladium Removal in Indazole Synthesis
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are indispensable tools for the synthesis of functionalized indazoles, a core scaffold in many pharmaceutical agents.[1][2] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical challenge.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have set stringent limits for elemental impurities in drug products, making efficient palladium removal a non-negotiable step in process development.[3][5] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which typically translates to a concentration limit of 10 parts per million (ppm) in the final API.[5]
The difficulty in removing palladium often stems from the formation of soluble palladium species that can chelate with the nitrogen-containing indazole ring, making simple filtration or extraction ineffective.[6] This guide will walk you through various methods to tackle this issue, from traditional techniques to the use of specialized scavengers.
Frequently Asked Questions (FAQs)
Q1: Why is simple filtration not always effective for removing palladium from my indazole reaction?
A1: Simple filtration is primarily effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or insoluble palladium metal that has crashed out of solution.[6] However, many palladium-catalyzed reactions, especially cross-coupling reactions, utilize homogeneous catalysts that remain dissolved in the reaction mixture.[6] Additionally, even with heterogeneous catalysts, leaching of soluble palladium species into the reaction medium can occur. These soluble species, along with finely dispersed colloidal palladium, will readily pass through standard filter media.[6][7]
Q2: What are the most common methods for removing residual palladium from an indazole product?
A2: The most prevalent and effective methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[8][9]
-
Crystallization: Purifying the indazole product through crystallization can leave palladium impurities behind in the mother liquor.[8][9]
-
Chromatography: Techniques like column chromatography can separate the desired indazole compound from the palladium catalyst.[7][9]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[9]
-
Filtration through a bed of filter aid: Using materials like Celite® can help remove finely divided palladium particles.[7][10]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported reagents, often silica or polymer-based, that are functionalized with ligands possessing a high affinity for palladium.[5][8] Common functional groups include thiols, amines, and trimercaptotriazine (TMT).[8][11] When the crude indazole product solution is mixed with the scavenger, the palladium is selectively bound (chelated) to these functional groups. The solid scavenger can then be easily removed by filtration, leaving a purified product solution.[5][12]
Q4: Can I use activated carbon for palladium removal, and what are the potential drawbacks?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium due to its high surface area.[5][6] However, a significant drawback is its potential for non-specific adsorption, which can lead to the loss of your desired indazole product, thereby reducing the overall yield.[4][6]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from indazole products.
Issue 1: Incomplete Palladium Removal After Purification
Symptom: Your final indazole product shows residual palladium content above the acceptable limit (>10 ppm) as determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other sensitive analytical techniques.[5][8]
Possible Causes & Solutions:
| Possible Cause | Underlying Rationale | Recommended Action |
| Inefficient Scavenger Performance | The chosen scavenger may have a low affinity for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)). | Screen a variety of scavengers with different functional groups (thiol, amine, TMT-based) to find the most effective one for your system. Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily scavenged species.[9] |
| Insufficient Amount of Scavenger | The amount of scavenger used may be inadequate to bind all the residual palladium. | Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. It is often necessary to perform a small-scale optimization study to determine the optimal scavenger loading. |
| Suboptimal Reaction Conditions for Scavenging | The scavenging efficiency can be influenced by solvent, temperature, and reaction time. | Optimize the scavenging conditions. Experiment with different solvents, as the polarity can affect the accessibility of palladium to the scavenger. Increasing the temperature (e.g., to 40-60 °C) and extending the reaction time (from a few hours to overnight) can also improve performance.[6][9] |
| Co-elution with Product in Chromatography | The palladium species may have a similar polarity to your indazole product, leading to incomplete separation on a silica gel column. | Modify your chromatographic method. Try a different solvent system to improve separation.[6] Alternatively, consider using a different stationary phase, such as alumina. A pre-chromatography scavenging step can also be highly effective.[6] |
Issue 2: Significant Product Loss During Purification
Symptom: You observe a low yield of your final indazole product after the palladium removal step.
Possible Causes & Solutions:
| Possible Cause | Underlying Rationale | Recommended Action |
| Non-specific Adsorption of Product | The scavenger or activated carbon can adsorb your indazole product in addition to the palladium.[4][6] | Minimize the amount of adsorbent used to the minimum effective quantity.[5] Screen different scavengers to identify one with lower non-specific binding to your product.[5] Adjust the solvent to one in which your product is highly soluble to reduce its adsorption. If product loss remains high, consider switching to a different purification method like crystallization or extraction.[9] |
| Product Trapped in Filter Cake | During filtration to remove a heterogeneous catalyst or a scavenger, the product can become trapped in the filter cake. | Thoroughly wash the filter cake with fresh solvent to recover any adsorbed product.[5] Ensure the filter cake is not allowed to dry out before washing. |
| Product Degradation | The conditions used for scavenging (e.g., elevated temperature) or the scavenger itself may be causing degradation of your indazole product. | Screen for product stability under the chosen scavenging conditions. If degradation is observed, explore milder conditions (e.g., lower temperature, shorter reaction time) or a different scavenger. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This method is highly effective for removing soluble palladium species.
-
Dissolution: Dissolve the crude or partially purified indazole product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[9]
-
Scavenger Addition: Add the recommended amount of the selected palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT). The amount is typically based on the molar equivalents of the palladium catalyst used.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from a few hours to overnight, as recommended for the specific scavenger.[9]
-
Filtration: Filter off the scavenger resin through a pad of Celite®.
-
Washing: Wash the resin with the solvent used for the reaction.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified indazole product.[6]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm removal.[8]
Protocol 2: Palladium Removal Using Activated Carbon
This is a cost-effective method for removing soluble palladium species.
-
Dissolution: Dissolve the crude indazole product in an appropriate solvent (e.g., Toluene, THF).[5]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight).[6]
-
Stirring: Stir the suspension at room temperature for 1-12 hours.[5] The optimal time may need to be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.[5]
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.[5]
Visualization of Workflows
Decision-Making Workflow for Palladium Removal Method Selection
Caption: A decision-making workflow for selecting an appropriate palladium removal method.
Troubleshooting Workflow for Incomplete Palladium Removal
Caption: A troubleshooting workflow for addressing incomplete palladium removal.
References
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
- Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
- How can i remove palladium Pd catalyst easily?. (2015, May 18).
- Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]
- How to remove palladium catalyst from reaction mixture ?. (2017, December 30).
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Semantic Scholar. [Link]
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
- PALLADIUM-CATALYZED CARBOAMINATION IN THE SYNTHESIS OF NITROGEN-CONTAINING HETEROCYCLES. Chemistry of Heterocyclic Compounds. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PALLADIUM-CATALYZED CARBOAMINATION IN THE SYNTHESIS OF NITROGEN-CONTAINING HETEROCYCLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Boc Deprotection of 7-Bromo-1H-indazole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet potentially challenging reaction: the incomplete tert-butyloxycarbonyl (Boc) deprotection of 7-bromo-1H-indazole-1-carboxylate. Here, we move beyond simple protocols to explain the underlying chemistry and provide robust solutions to ensure your synthesis is successful.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of 7-bromo-1H-indazole-1-carboxylate is consistently incomplete. What are the most likely causes?
A1: Incomplete deprotection is the most frequently encountered issue. The primary causes often revolve around three areas:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved via an acid-catalyzed mechanism.[1] If the acid is too weak, used in insufficient quantity, or has degraded over time, the reaction will stall. The stability of the protonated carbamate intermediate is key to the reaction's success.[2]
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, electron-withdrawing groups on the indazole ring, such as the 7-bromo substituent, can decrease the nucleophilicity of the carbamate oxygen, slowing down the initial protonation step.[3] Consequently, extended reaction times or gentle heating may be necessary.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents can participate in the mechanism, while aprotic solvents primarily serve to solubilize the reactants. The polarity of the solvent can also affect the stability of the intermediates.
Q2: I'm observing a significant amount of starting material even after extending the reaction time and using excess acid. What's happening?
A2: If standard adjustments don't resolve the issue, consider the possibility of an equilibrium state or deactivation of your acid. The tert-butyl cation generated during the reaction is highly reactive and can participate in side reactions.[4][5] In some cases, it can be trapped by the counter-ion of the acid, effectively reducing the acid's concentration.
Q3: Are there alternative, non-acidic methods for Boc deprotection of this substrate?
A3: Yes, while acidic conditions are most common, several alternatives exist. For substrates sensitive to strong acids, basic or thermal methods can be employed.[6][7]
-
Basic Conditions: Reagents like sodium methoxide in methanol can cleave the Boc group. However, the compatibility of the bromoindazole core with strong bases should be considered to avoid potential side reactions.
-
Thermal Deprotection: Heating the Boc-protected indazole in a suitable high-boiling solvent can induce thermolytic cleavage of the Boc group.[8][9] This method avoids the use of acidic or basic reagents altogether.
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method.[10][11] The deprotected product, being more polar, will have a lower Retention Factor (Rf) than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of the reaction progress by quantifying the starting material, product, and any side products.[10][11] It also confirms the expected molecular weight of the deprotected product.
-
¹H NMR Spectroscopy: This method offers definitive structural confirmation.[10] The disappearance of the characteristic singlet for the tert-butyl protons (around 1.6 ppm) is a clear indicator of successful deprotection.
Troubleshooting Guide
This section provides a systematic approach to overcoming incomplete Boc deprotection of 7-bromo-1H-indazole-1-carboxylate.
Issue 1: Incomplete Reaction with Standard Acidic Conditions (TFA/DCM or HCl/Dioxane)
Underlying Cause & Mechanistic Insight
The standard acid-catalyzed deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[1] The electron-withdrawing effect of the bromine atom at the 7-position can reduce the basicity of the indazole nitrogens and the carbamate, making the initial protonation step less favorable and slowing the reaction rate.
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete deprotection.
Experimental Protocols
Protocol 1: Standard Acidic Boc Deprotection
This protocol outlines a standard procedure for the acidic removal of a Boc group.
| Parameter | Condition |
| Reagents | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Time | 1-4 hours |
Step-by-Step Methodology:
-
Dissolve the Boc-protected 7-bromo-1H-indazole-1-carboxylate in anhydrous DCM (0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acidic reagent (e.g., 5-10 equivalents of TFA or an equal volume of 4M HCl in dioxane).[12][13]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
For isolation of the free base, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Thermal Boc Deprotection
This protocol provides an alternative for acid-sensitive substrates.
| Parameter | Condition |
| Solvent | High-boiling point solvent (e.g., Toluene, Xylene, or DMF) |
| Temperature | 100-180 °C |
| Time | 1-12 hours |
Step-by-Step Methodology:
-
Dissolve the Boc-protected 7-bromo-1H-indazole-1-carboxylate in a suitable high-boiling solvent.
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Gerokonstantis, D. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125. [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
- ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
- BenchChem. (2025). Application Notes and Protocols for the Removal of Boc Protecting Groups with Trifluoroacetic Acid (TFA).
- Bogdan, A. R., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1226-1233. [Link]
- BenchChem. (2025). preventing side reactions during TFA deprotection.
- Williams, J. D., et al. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 53(1), 58-61. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Electron-Rich Heteroaryl Bromides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most challenging yet crucial transformations in modern synthesis: the Suzuki-Miyaura cross-coupling of electron-rich heteroaryl bromides. As a Senior Application Scientist, my goal is to equip you with the expert knowledge and practical insights needed to overcome common hurdles and achieve success in your experiments.
Troubleshooting Guide: Common Issues & Solutions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to electron-rich heteroaryl systems, such as pyrroles, furans, indoles, and thiophenes, presents unique challenges.[1][2] The primary obstacle is the slow rate of oxidative addition, often the rate-determining step, due to the high electron density at the carbon-halogen bond.[3][4] This guide addresses the most frequent problems encountered in the lab.
Issue 1: Low or No Conversion of Starting Material
This is the most common failure mode. After the standard reaction time, you observe primarily unreacted heteroaryl bromide.
Q: My Suzuki coupling with 2-bromofuran is not working. I'm using Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane, but I only recover my starting material. What's going wrong?
A: This is a classic problem stemming from an inadequate catalyst system for an electron-rich substrate. The electron-donating nature of the furan ring makes the C-Br bond resistant to cleavage by a standard Pd(0) catalyst like that generated from Pd(PPh₃)₄.[3][5]
Probable Causes & Recommended Solutions:
-
Insufficiently Active Catalyst: The choice of ligand is paramount. Standard phosphine ligands like triphenylphosphine (PPh₃) are often not effective for these challenging couplings.[3]
-
Solution: Switch to a more sophisticated ligand system. Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are the industry standard for facilitating the difficult oxidative addition step with electron-rich aryl halides.[3][6][7][8] These ligands stabilize the monoligated L₁Pd(0) species, which is believed to be the active catalyst and is more reactive in oxidative addition than more coordinated palladium complexes.[7]
-
Primary Recommendation: Employ ligands like SPhos or XPhos .[6][9][10] These have proven highly effective for coupling a wide range of heteroaryl halides, including electron-rich systems.[6][7]
-
Alternative: For particularly stubborn couplings, consider N-heterocyclic carbene (NHC) ligands, which are strong σ-donors and form very stable, active catalysts.[3][11]
-
-
-
Inadequate Base: While K₂CO₃ is a common base, it may not be strong enough or soluble enough to effectively promote the transmetalation step, especially in difficult couplings.[1][3]
-
Solution: Screen stronger bases.
-
Primary Recommendation: Potassium phosphate (K₃PO₄) is a highly effective and widely used base for challenging Suzuki couplings.[3]
-
Alternative: Cesium carbonate (Cs₂CO₃) often gives excellent results, although it is more costly.[3] For base-sensitive substrates where ester cleavage is a concern, potassium fluoride (KF) can be a milder option that still facilitates the reaction.[12][13]
-
-
-
Suboptimal Solvent/Temperature: The reaction may require more forcing conditions to overcome the high activation energy.
-
Solution: Increase the reaction temperature and consider alternative solvents.
-
Recommendation: Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) , or aromatic hydrocarbons like toluene , are standard choices.[14] Often, a small amount of water is added to aid in dissolving the base.[14] For particularly difficult substrates, increasing the temperature to 80-120 °C is often necessary.[14]
-
-
Issue 2: Significant Side Product Formation
Even when the reaction proceeds, the desired product can be contaminated with significant byproducts, complicating purification and reducing yield.
Q: I'm attempting to couple N-Boc-2-bromopyrrole and see some product, but my main byproducts are the homocoupled boronic acid and debrominated pyrrole. How can I suppress these side reactions?
A: This indicates two common competing pathways: oxidative homocoupling and hydrodehalogenation (debromination).
Probable Causes & Recommended Solutions:
-
Homocoupling of the Boronic Acid: This side reaction is almost always caused by the presence of oxygen in the reaction mixture, which leads to the oxidative coupling of the boronic acid.[14]
-
Solution: Implement rigorous inert atmosphere techniques.
-
-
Debromination (Hydrodehalogenation): This occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid partner.[15]
-
Solution: This is a more complex issue tied to the relative rates of transmetalation and side reactions.
-
Optimize Catalyst System: A highly active catalyst that promotes rapid transmetalation can outcompete the debromination pathway. Using a high-performance ligand like SPhos or XPhos is often the best solution.[6][9]
-
Boronic Ester vs. Acid: Boronic esters (e.g., pinacol or neopentyl esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][16] They can act as a "slow-release" source of the active boron species.[3] Recent studies have also shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[17][18]
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid or ester by a proton source, effectively destroying your nucleophile.[19] This is particularly problematic with electron-rich or heteroaromatic boronic acids.[3]
-
Solution:
-
Use Boronic Esters: As mentioned, boronic esters are more robust.[3][16]
-
Optimize Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[3] Consider using weaker bases like K₃PO₄ or K₂CO₃, or non-aqueous bases like CsF.[3]
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote this side reaction.[3] Ensure solvents are properly dried if this is a persistent issue.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between the different Buchwald ligands like SPhos, XPhos, and others for my specific heteroaryl bromide?
A: While there is no universal "best" ligand, there are general guidelines based on the steric and electronic properties of the substrates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This is an excellent starting point for many applications. It is known for its high activity in couplings of heteroaryl halides and can be effective even at room temperature for some substrates.[7][9] Its electron-rich nature is key to its performance.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically hindered than SPhos. This increased bulk can be advantageous for coupling very hindered substrates and has shown exceptional performance with aryl chlorides.[6][10] It is a highly versatile and powerful ligand.
-
Other Biaryl Phosphines: Ligands like RuPhos and BrettPhos offer different steric and electronic profiles and can be successful when SPhos or XPhos fail. Screening a small panel of these advanced ligands is often a prudent strategy in drug development campaigns where reaction optimization is critical.
The choice often comes down to empirical screening. A workflow that tests a few key ligands can quickly identify the optimal system.
Q2: Should I use a boronic acid, a boronic ester (e.g., pinacol), or a trifluoroborate salt as my coupling partner?
A: The choice of boron reagent can significantly impact the reaction's success, primarily due to stability.
| Boron Reagent | Advantages | Disadvantages |
| Boronic Acid | Widely available, often used directly. | Prone to protodeboronation, especially with electron-rich heteroaryls; can form inactive trimeric anhydrides (boroxines).[3][16] |
| Boronic Ester (Pinacol, Neopentyl) | More stable to storage and reaction conditions; less prone to protodeboronation; can be purified by chromatography.[3][16][20] | May require slightly more forcing conditions to hydrolyze in situ, although direct transmetalation is possible.[17][18] |
| Potassium Trifluoroborate (R-BF₃K) | Highly stable, crystalline solids; easy to handle and weigh accurately; resistant to protodeboronation.[21] | Requires specific conditions for activation, often needing more water or alcoholic solvents. |
Recommendation: For challenging couplings with sensitive electron-rich heteroaryl bromides, starting with a pinacol or neopentyl boronic ester is often the most reliable strategy to avoid decomposition of the nucleophile.[3][17]
Q3: Can I use "ligandless" conditions for these couplings to save costs?
A: While "ligandless" Suzuki couplings using just a palladium salt like Pd(OAc)₂ have been reported, they are generally not suitable for challenging substrates like electron-rich heteroaryl bromides.[11][22] These conditions often require high temperatures and may proceed via the formation of palladium nanoparticles, which are typically less efficient for difficult oxidative additions.[23] For robust, high-yielding, and reproducible synthesis, especially in a pharmaceutical context, the use of well-defined, high-performance ligands is strongly recommended.[7][8]
Q4: What is the role of the base in the Suzuki coupling, and why is the choice so critical?
A: The base plays multiple crucial roles in the catalytic cycle, making its selection critical for success.[3][12]
-
Activation of the Boron Reagent: The base reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center during transmetalation.[12]
-
Reaction with the Palladium Precursor: In many cases, the base is involved in the generation of the active Pd(0) catalyst from a Pd(II) precatalyst.
-
Neutralizing Acid: It neutralizes the acid generated during the catalytic cycle.
The strength, solubility, and nature of the cation/anion all influence the reaction kinetics and outcome.[24] For difficult couplings, a strong but non-nucleophilic base like K₃PO₄ is often ideal because it effectively promotes transmetalation without causing significant degradation of the substrates or catalyst.[3]
Visualized Workflows & Mechanisms
Catalyst Selection Decision Tree
This workflow provides a logical path for selecting and optimizing a catalyst system for a challenging Suzuki coupling.
Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.
Simplified Catalytic Cycle for Electron-Rich Systems
This diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the critical role of bulky, electron-rich ligands.
Caption: The Suzuki-Miyaura catalytic cycle, emphasizing key stages.
Experimental Protocols
Representative Protocol for a Challenging Suzuki Coupling
Coupling of 2-Bromothiophene with Phenylboronic Acid Pinacol Ester
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄ under an argon or nitrogen atmosphere.[14]
-
Reagent Addition: Add 2-bromothiophene and phenylboronic acid pinacol ester to the flask.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.[14] Ensure the solvents have been properly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylthiophene.
References
- Gurram, V., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Walker, S. D., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.
- Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Lennox, A. J., & Lloyd-Jones, G. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
- Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [https://pubs.acs.org/doi/10.1021/ja075 Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Takeda, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
- ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Shields, J. D., et al. (2016). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research.
- Organic Chemistry Portal. Suzuki Coupling.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Knapp, D. M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters.
- Shizu, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Jia, Z., et al. (2020). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.
- Braga, A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- ResearchGate. (2014). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- ACS Publications. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Springer Nature. (2021). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]actions/26.06%3A_Suzuki-Miyaura_Coupling)
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 23. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Suzuki Coupling of 7-Bromoindazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 7-bromoindazoles. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the nuances of this powerful C-C bond-forming reaction. As Senior Application Scientists, we understand that the success of your synthesis often hinges on the careful selection of reaction parameters, with the choice of base being a particularly critical factor.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when planning a Suzuki coupling with 7-bromoindazoles.
Q1: Why is base selection so critical in the Suzuki coupling of 7-bromoindazoles?
Base selection is paramount because it plays a multifaceted role in the catalytic cycle. The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is essential for the transmetalation step with the palladium complex.[1][2] For indazole substrates, which contain an acidic N-H proton, the choice of base is even more critical to avoid deprotonation of the indazole, which can lead to catalyst inhibition or undesired side reactions.[3]
Q2: What are the most common types of bases used for this reaction?
The most frequently employed bases in Suzuki couplings are inorganic bases, including:
-
Carbonates: Such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
-
Phosphates: Most commonly potassium phosphate (K₃PO₄).
-
Hydroxides: Such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), although these are generally stronger and used more cautiously.
-
Fluorides: Potassium fluoride (KF) can be a mild and effective option, especially when dealing with base-sensitive functional groups.[1]
Q3: Can I use an organic base like triethylamine (TEA)?
While organic amine bases like triethylamine are sometimes used, they are often less effective than inorganic bases for Suzuki couplings.[4] Inorganic bases are generally more successful at promoting the formation of the active boronate species.[4]
Q4: How does the strength of the base affect the reaction?
The optimal base strength is a delicate balance. A base that is too weak may not efficiently generate the boronate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can promote side reactions such as debromination of the starting material or hydrolysis of sensitive functional groups.[5]
Q5: Does the solubility of the base matter?
Yes, the solubility of the base in the chosen solvent system is a crucial factor. The reaction often occurs at the interface between the solid base and the liquid phase, so the surface area and solubility can influence the reaction rate. This is one reason why a mixture of an organic solvent and water is frequently used, as it can help to solubilize the inorganic base.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Suzuki coupling of 7-bromoindazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective base. 2. Catalyst deactivation. 3. Insufficient reaction temperature or time. | 1. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Cs₂CO₃ is often a good starting point for challenging couplings.[7][8] 2. Ensure rigorous degassing of solvents to remove oxygen. Consider using a more robust ligand or a pre-catalyst. 3. Increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Debrominated Indazole | 1. The base is too strong. 2. The presence of a hydride source. | 1. Switch to a milder base, such as K₂CO₃ or Na₂CO₃.[9] 2. Ensure anhydrous solvents are used if a hydride source is suspected. This side reaction can sometimes occur via a competing pathway where a hydride is transferred to the palladium complex.[5] |
| Hydrolysis of Ester or Other Sensitive Functional Groups | 1. The base is too strong. 2. Prolonged reaction time at elevated temperatures. | 1. Use a milder base like KF or a bicarbonate.[1] 2. Try to lower the reaction temperature and shorten the reaction time. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (base, solvent, catalyst). 2. Inefficient degassing. | 1. Use high-purity, anhydrous solvents. Ensure the base is finely powdered and dry. 2. Employ a consistent degassing method, such as three freeze-pump-thaw cycles or sparging with an inert gas for an extended period. |
Comparative Analysis of Common Bases
The following table provides a comparative overview of commonly used bases for the Suzuki coupling of 7-bromoindazoles, with typical reaction conditions and expected outcomes.
| Base | Typical Concentration | Solvent System | Advantages | Disadvantages | Yield Range (%) |
| K₂CO₃ | 2.0 - 3.0 equiv. | Dioxane/H₂O, Toluene/H₂O, DME | Cost-effective, widely available.[10] | Can be less effective for challenging substrates. | 60-85 |
| Cs₂CO₃ | 1.5 - 2.0 equiv. | Dioxane, Toluene, DMF | Highly effective for difficult couplings, good solubility in organic solvents.[7][8][11] | More expensive. | 75-95 |
| K₃PO₄ | 2.0 - 3.0 equiv. | Dioxane/H₂O, Toluene | Often provides high yields and can be effective at lower temperatures.[3][12] | Can be more basic, potentially leading to side reactions with sensitive substrates. | 80-98 |
| Na₂CO₃ | 2.0 - 3.0 equiv. | Ethanol/Water, Dioxane/H₂O | Inexpensive and effective for many standard couplings.[9][13] | May require higher temperatures. | 65-90 |
Experimental Protocols
General Procedure for Base Screening in the Suzuki Coupling of 7-Bromoindazole
This protocol provides a standardized method for screening different bases to identify the optimal conditions for your specific substrates.
Materials:
-
7-Bromoindazole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add 7-bromoindazole, the arylboronic acid, the palladium catalyst, and the selected base.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling and Base Selection Workflow
The Suzuki-Miyaura Catalytic Cycle
A diagram of the Suzuki-Miyaura catalytic cycle, highlighting the role of the base in activating the boronic acid for the transmetalation step.
Decision Workflow for Base Selection
A decision-making workflow to guide the selection of an optimal base for the Suzuki coupling of 7-bromoindazoles.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2024, October 10). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Fuggetta, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6736-6745. DOI:10.1039/D0RA08598G.
- Fuggetta, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
- Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(19), 7864–7874.
- Ali, H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26034-26046.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1269-1277.
- Sbardella, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(5), 3384-3394.
- Fuggetta, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(19), 7864–7874.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protodeboronation in Suzuki Coupling with Indazole Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura coupling of indazole boronic acids, with a specific focus on mitigating the pervasive issue of protodeboronation. Our goal is to equip you with the expert knowledge and practical strategies necessary to overcome this common synthetic challenge.
Introduction: The Challenge of Indazole Protodeboronation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but its application to nitrogen-rich heterocycles like indazole can be problematic.[1] A significant side reaction that plagues these couplings is protodeboronation, the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2][3][4] This reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of a simple indazole byproduct, which can complicate purification.[3][4]
Indazole boronic acids, like other basic heteroaromatic boronic acids, are particularly susceptible to protodeboronation.[2][3] This guide will delve into the mechanisms behind this instability and provide actionable strategies to favor the desired cross-coupling pathway.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured to help you diagnose and resolve specific issues encountered during your Suzuki coupling experiments with indazole boronic acids.
Issue 1: My Suzuki coupling with an N-unprotected indazole boronic acid is giving low yield and significant protodeboronation byproduct.
Potential Causes & Solutions:
-
N-H Acidity and Catalyst Inhibition: The acidic N-H proton of unprotected indazoles can interfere with the palladium catalyst, leading to catalyst deactivation and slow coupling rates.[1] This extended reaction time at elevated temperatures provides more opportunity for protodeboronation to occur.
-
Solution 1: N-Protection. Protecting the indazole nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can prevent catalyst inhibition and improve reaction outcomes.[5][6] The Boc group can often be removed under the reaction conditions or in a subsequent step.[5]
-
Solution 2: Use of Specialized Precatalysts. Modern palladium precatalysts, particularly those incorporating bulky biarylphosphine ligands like XPhos or SPhos, can generate the active Pd(0) species under mild conditions.[1][7] This allows for faster coupling, which can outcompete the slower protodeboronation pathway.[1][8]
-
-
Inappropriate Base Selection: Strong bases can accelerate base-catalyzed protodeboronation pathways.[3][9]
Issue 2: Even with an N-protected indazole boronic acid, I'm still observing a large amount of the protodeboronated indazole.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures accelerate both the desired Suzuki coupling and the undesired protodeboronation side reaction.[3][4]
-
Presence of Water: Water acts as the proton source for protodeboronation.[3][4] While Suzuki couplings are often performed in aqueous solvent mixtures, excess water can be detrimental.[10]
-
Inefficient Catalyst System: A sluggish catalyst will leave the indazole boronic acid exposed to the reaction conditions for longer, increasing the likelihood of decomposition.[10]
-
Solution: Optimize the Catalyst and Ligand. Highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can promote rapid cross-coupling, thus outcompeting protodeboronation.[7][12] However, be aware that some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[13][14][15] Careful screening of ligands may be necessary.
-
Issue 3: I've tried optimizing the conditions, but protodeboronation is still the major pathway. What's next?
Potential Causes & Solutions:
-
Inherent Instability of the Boronic Acid: Some indazole boronic acid isomers are inherently more unstable than others.
-
Solution: Switch to a More Stable Boron Reagent. This is often the most effective strategy for challenging substrates.[4]
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and are a good first alternative.[3][4]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that participate in a "slow release" of the boronic acid under the reaction conditions.[2][3] This keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.[3]
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can be very effective at suppressing protodeboronation.[2][3]
-
-
The following decision tree provides a systematic approach to troubleshooting protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Why are indazole boronic acids so prone to protodeboronation?
A1: The susceptibility of indazole boronic acids to protodeboronation stems from the presence of the basic nitrogen atoms in the heteroaromatic ring.[2][3] Similar to pyridine-based boronic acids, indazoles can exist in different protonated and zwitterionic forms depending on the pH of the reaction medium.[2][3] Certain intermediates, particularly zwitterionic species that can form under neutral pH conditions, are highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[2][3] Additionally, protodeboronation can be catalyzed by both acid and base.[2][9]
Q2: What is the mechanistic difference between protodeboronation under acidic vs. basic conditions?
A2: The mechanisms differ significantly:
-
Acid-catalyzed protodeboronation involves the protonation of the aromatic ring ipso to the boronic acid, creating a cationic intermediate. Subsequent attack of water on the boron atom followed by cleavage of the C-B bond regenerates the aromatic system.[7]
-
Base-catalyzed protodeboronation begins with the attack of a hydroxide ion on the boron atom to form a boronate complex. This is followed by protonation of the aromatic ring, leading to the cleavage of the C-B bond.[2][7]
The following diagram illustrates the catalytic cycle of the Suzuki coupling and the competing protodeboronation side reaction.
Caption: Suzuki coupling cycle vs. the protodeboronation side reaction.
Q3: How do MIDA boronates and organotrifluoroborates work to prevent protodeboronation?
A3: Both MIDA boronates and organotrifluoroborates function as "slow-release" precursors to the active boronic acid.[2][3]
-
MIDA boronates are stable, crystalline solids that slowly hydrolyze under the basic conditions of the Suzuki coupling to release the boronic acid.[2][3] This maintains a very low instantaneous concentration of the unstable boronic acid in the reaction mixture, thereby minimizing the rate of protodeboronation relative to the rate of transmetalation to the palladium catalyst.[3]
-
Organotrifluoroborates are also more stable than their boronic acid counterparts and slowly release the active boron species under the reaction conditions, functioning in a similar "slow-release" manner.[2][3]
Q4: Can N-protection of the indazole ring affect the Suzuki coupling?
A4: Yes, N-protection can have a significant impact. As discussed in the troubleshooting section, protecting the indazole nitrogen, often with a Boc group, can prevent catalyst inhibition by the acidic N-H proton.[1] This generally leads to more efficient and higher-yielding reactions.[5][6] In some cases, microwave heating during the Suzuki coupling can lead to concomitant C-C bond formation and N-deprotection of the Boc group, providing the unprotected 3-aryl-indazole directly.[5]
Data Summary and Experimental Protocols
For ease of comparison, the following table summarizes the impact of various reaction parameters on minimizing protodeboronation.
| Parameter | Recommended Change to Minimize Protodeboronation | Rationale |
| Boron Reagent | Switch from Boronic Acid to MIDA Boronate or Organotrifluoroborate | Increased stability and "slow-release" of the active nucleophile minimizes its concentration, reducing decomposition.[2][3] |
| Base | Use Weaker Base (e.g., K₃PO₄, K₂CO₃) instead of Strong Base (e.g., NaOH, KOH) | Reduces the rate of base-catalyzed protodeboronation pathways.[3][4] |
| Catalyst System | Use Highly Active Precatalyst (e.g., Buchwald systems) | Accelerates the desired C-C coupling to outcompete the protodeboronation side reaction.[1][8] |
| Solvent | Use Anhydrous, Degassed Solvents | Removes the proton source (water) required for protodeboronation.[11] |
| Temperature | Lower the Reaction Temperature (e.g., Room Temp to 80 °C) | Slows the rate of decomposition, which is often more temperature-sensitive than the desired coupling.[4][10] |
| Indazole Substrate | Protect the Indazole N-H | Prevents catalyst inhibition and allows for more efficient coupling.[1][5] |
General Protocol for Suzuki Coupling of an N-Boc-Indazole-Boronic Acid Pinacol Ester
This protocol is a robust starting point for couplings where protodeboronation is a concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the N-Boc-indazole-boronic acid pinacol ester (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF) via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Protodeboronation - Wikipedia.
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv.
- Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers). - ResearchGate.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- For the pro's (Suzuki) : r/Chempros - Reddit.
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier.
- Development of Organic Transformations Based on Protodeboronation - ACS Publications.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Strategies for Enhancing Indazole Intermediate Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with indazole intermediates during reaction setups. Indazoles are a vital class of heterocyclic compounds in medicinal chemistry, but their often crystalline and planar nature can lead to poor solubility in common organic solvents, posing a significant hurdle to efficient reaction kinetics and overall yield.[1][2][3]
This document provides a structured, in-depth exploration of the causal factors behind these solubility issues and offers a suite of field-proven troubleshooting strategies and detailed experimental protocols.
Part 1: Foundational Understanding of Indazole Solubility
FAQ 1: Why are my indazole intermediates poorly soluble?
The limited solubility of many indazole derivatives stems from a combination of their inherent physicochemical properties:
-
Molecular Structure: The fused bicyclic system of indazole is rigid and planar, which promotes efficient crystal lattice packing.[2] The strong intermolecular forces, such as π-π stacking and hydrogen bonding (in the case of N-H indazoles), require substantial energy to overcome for dissolution.[4]
-
Aromaticity and Polarity: While the presence of nitrogen atoms introduces some polarity, the overall structure is predominantly aromatic and relatively non-polar.[5] This leads to the classic challenge of "like dissolves like"—they are often insoluble in both highly polar (e.g., water) and very non-polar (e.g., hexanes) solvents.[6]
-
Tautomeric Forms: Indazoles can exist in tautomeric forms, primarily the 1H- and 2H-tautomers.[1][5][7] The 1H-indazole is generally the most stable and predominant form.[2][5][7] These tautomers can exhibit different physical properties, including solubility, which can complicate dissolution if a mixture is present.
Part 2: Troubleshooting Guide - A Question & Answer Approach
Q1: My indazole starting material is insoluble in my chosen reaction solvent at room temperature. What are my immediate options?
A1: Initial Troubleshooting Steps
When faced with an insoluble starting material, a systematic, stepwise approach is crucial. Begin with the least disruptive methods before moving to more complex solutions.
1. Solvent Screening:
The first principle is to ensure the solvent's polarity is appropriately matched to your indazole intermediate.[6][8] A preliminary small-scale solubility test with a range of solvents is highly recommended.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Often effective due to their ability to disrupt intermolecular forces. DMSO, in particular, has been shown to be effective for indazole synthesis.[9] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Can engage in hydrogen bonding, which may aid in solvating N-H indazoles. Ethanol is a common solvent for reactions involving indazoles.[10][11] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate polarity, good for a wide range of organic compounds. |
| Chlorinated | DCM, Chloroform | Useful for less polar indazole derivatives. |
| Aromatic | Toluene, Xylene | Can be effective, especially at elevated temperatures, for promoting reactions like the Cadogan-Sundberg synthesis.[12] |
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small, known amount (e.g., 5-10 mg) of your indazole intermediate into several vials.
-
Add a measured volume (e.g., 0.5 mL) of a different solvent to each vial.
-
Vortex or stir each vial at room temperature for 5-10 minutes.
-
Visually assess the degree of dissolution.
-
If the compound remains insoluble, gently heat the vials and observe any changes.
2. Thermal Energy Application:
Many compounds exhibit increased solubility at higher temperatures.[6] If your reaction conditions permit, gradually heating the mixture with stirring can often achieve dissolution. However, be mindful of the thermal stability of your reactants and reagents.
3. Particle Size Reduction:
Decreasing the particle size of your solid material increases the surface area available for solvation, which can significantly enhance the rate of dissolution.[8][13]
-
Method: Mechanically grind the indazole intermediate into a fine powder using a mortar and pestle before adding it to the reaction vessel.[14]
4. Sonication:
Ultrasonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-energy microenvironments that can break up solid agglomerates and enhance mass transfer, thereby accelerating dissolution.[8]
dot graph TD { A[Start: Insoluble Indazole] --> B{Initial Checks}; B --> C[Solvent Screening]; B --> D[Apply Heat]; B --> E[Reduce Particle Size]; C --> F{Soluble?}; D --> F; E --> F; F -- Yes --> G[Proceed with Reaction]; F -- No --> H{Advanced Techniques}; H --> I[Co-Solvent System]; H --> J[pH Modification]; H --> K[Slurry Reaction]; I --> G; J --> G; K --> G;
} Initial troubleshooting workflow for insoluble indazoles.
Q2: Simple heating and solvent changes are not working. How can I use a co-solvent system effectively?
A2: Implementing Co-Solvent Systems
A co-solvent system involves adding a second, miscible solvent to the primary reaction solvent to modify its overall polarity and improve the solubility of the solute.[8][15][16] This is a powerful technique when a single solvent is inadequate.[13]
Causality: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[16] For instance, adding a water-miscible organic solvent like ethanol or DMSO to an aqueous system reduces the overall polarity, making it more favorable for a non-polar indazole to dissolve.[8][17]
Common Co-Solvent Combinations:
| Primary Solvent | Common Co-Solvents | Typical Application |
| Toluene | Acetonitrile, DMF | Increasing polarity for reactions with polar reagents. |
| Dichloromethane (DCM) | Methanol, THF | Modifying polarity for chromatography or reactions requiring fine-tuning. |
| Water | Ethanol, DMSO, PEG 400 | Crucial for reactions involving both organic and aqueous-soluble reagents. |
| Acetonitrile | Dioxane, Toluene | Adjusting polarity and boiling point for specific reaction conditions. |
Experimental Protocol: Co-Solvent Titration
-
Suspend your indazole intermediate in the primary reaction solvent.
-
While stirring vigorously, gradually add the co-solvent dropwise.
-
Monitor for dissolution. Continue adding the co-solvent until the solution becomes clear.
-
Important: Be mindful of the final solvent ratio, as it may impact reaction kinetics or product isolation. It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution.
Q3: My indazole has an acidic or basic functional group. Can I use pH modification to improve solubility?
A3: Leveraging Acid-Base Chemistry for Solubilization
For ionizable indazole intermediates, adjusting the pH of the reaction medium can dramatically increase solubility.[8][18][19][20] This is because the ionized (salt) form of a compound is typically much more soluble in polar solvents than its neutral form.
Underlying Principle: Indazole itself is an amphoteric molecule.[21]
-
It can be protonated to form an indazolium cation (pKa ≈ 1.04-1.31).[4][5][7][21]
-
The N-H proton can be removed to form an indazolate anion (pKa ≈ 13.86).[4][5][7][21]
If your indazole derivative contains other acidic (e.g., -COOH) or basic (e.g., -NH2) groups, these will be the primary handles for pH modification.
-
For Basic Indazoles: Adding a small amount of a suitable acid (e.g., HCl in dioxane, acetic acid) can protonate the basic site, forming a more soluble salt.
-
For Acidic Indazoles: Adding a base (e.g., triethylamine, DBU, or an inorganic base like K₂CO₃) can deprotonate the acidic proton, forming a highly soluble anionic species. This is a common strategy in coupling reactions where the indazole acts as a nucleophile.[22]
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];
} Impact of pH on the ionization state and solubility of indazole.
Caution: Ensure that the acid or base used is compatible with your other reagents and reaction conditions. The formation of a salt may alter the nucleophilicity or electrophilicity of your intermediate.
Q4: All attempts to dissolve my indazole have failed, but the literature suggests the reaction should work. What should I do?
A4: Proceeding with a Heterogeneous (Slurry) Reaction
If complete dissolution is unattainable, the reaction can often be run as a slurry (a heterogeneous mixture of solid and liquid).[14]
Mechanism of Action: Even in a slurry, a small equilibrium concentration of the indazole intermediate exists in the solution phase. According to Le Chatelier's principle, as this dissolved portion reacts and is consumed, more of the solid will dissolve to replenish the equilibrium, driving the reaction to completion over time.
Key Considerations for Slurry Reactions:
-
Stirring: Efficient and vigorous stirring is absolutely critical to maximize the surface area of the solid exposed to the liquid phase and to ensure good mass transfer.
-
Reaction Time: Slurry reactions are often significantly slower than homogeneous reactions. Expect longer reaction times and monitor progress carefully using techniques like TLC or LC-MS.
-
Reagent Addition: Sometimes, the act of adding the other reagents can induce dissolution. For example, in an amide coupling, the activating agent and base can react with a carboxylic acid-containing indazole to form a soluble activated ester or salt.[23]
-
Temperature: Increasing the reaction temperature can increase the small equilibrium concentration of the dissolved intermediate, thereby speeding up the reaction rate.[8]
Part 3: Summary of Advanced Strategies
| Strategy | When to Use | Key Considerations |
| Co-Solvent System | When a single solvent is insufficient and reaction chemistry allows for a solvent mixture. | Use the minimum amount of co-solvent needed. Verify compatibility with all reagents and workup procedures.[13][24] |
| pH Modification | For indazole intermediates with ionizable functional groups (acidic or basic). | Ensure the chosen acid/base does not interfere with the reaction. The change in ionization state may alter reactivity.[18][19] |
| Slurry Reaction | As a last resort when all solubilization methods fail. | Requires vigorous stirring and extended reaction times. Monitor reaction progress closely.[14] |
| Phase-Transfer Catalysis (PTC) | For heterogeneous reactions between reactants in two immiscible liquid phases (e.g., aqueous and organic). | A PTC helps shuttle a reactant across the phase boundary to facilitate the reaction.[8] |
This guide provides a foundational framework for addressing the common yet challenging issue of indazole intermediate solubility. By systematically applying these principles and protocols, researchers can overcome these obstacles, leading to more efficient, reliable, and successful reaction outcomes.
References
- Wikipedia. Indazole. [Link]
- Grokipedia. Indazole. [Link]
- IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
- Caribbean Journal of Sciences and Technology. CJST Synthesis Of Pharmacologically Active Indazoles and Its Analogues. [Link]
- ResearchGate.
- Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
- IJPSR. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
- RSC Publishing.
- PubMed Central.
- ResearchGate.
- ResearchGate. Effect of various solvents on the synthesis of 1H- indazole. [Link]
- ResearchGate.
- Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
- Google Patents. US6998489B2 - Methods of making indazoles.
- Asian Journal of Dental and Health Sciences. View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
- ResearchGate. (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
- Sami Publishing Company.
- Reddit. Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. [Link]
- University of Rochester, Department of Chemistry. How To Run A Reaction: Rules of Thumb. [Link]
- PubMed.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- ResearchGate. Recent Advances in the Chemistry of Indazoles | Request PDF. [Link]
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
- Semantic Scholar.
- Semantic Scholar. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Organic Chemistry Portal. Indazole synthesis. [Link]
- PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. [Link]
- Semantic Scholar. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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- 9. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
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- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 19. One moment, please... [ajdhs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Indazole - Wikipedia [en.wikipedia.org]
- 22. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 23. reddit.com [reddit.com]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 7-Bromoindazole Coupling Reactions by TLC
Welcome to the technical support center for monitoring 7-bromoindazole coupling reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple procedural lists to explain the "why" behind the "how," ensuring your experimental monitoring is both accurate and insightful.
The successful outcome of a coupling reaction, such as a Suzuki, Buchwald-Hartwig, or Sonogashira reaction, hinges on the ability to accurately monitor its progress.[1][2][3] TLC is a rapid, inexpensive, and powerful tool for this purpose, allowing for the real-time assessment of starting material consumption and product formation.[4][5] This guide provides a structured, in-depth approach to mastering TLC for 7-bromoindazole reactions, complete with troubleshooting advice and answers to frequently encountered challenges.
Part 1: Foundational Principles & Initial Setup
Before addressing specific problems, it's crucial to establish a robust foundational methodology. The choices made at the setup stage are the primary determinants of a successful TLC analysis.
FAQ 1: How do I choose the right mobile phase (eluent) for my 7-bromoindazole coupling reaction?
Answer: The selection of an appropriate mobile phase is the most critical factor in achieving good separation on a TLC plate. The goal is to find a solvent system where the starting material (7-bromoindazole) and the product have distinct and optimal Retention Factor (Rf) values.
-
Understanding Polarity: 7-Bromoindazole is a moderately polar compound due to the presence of the N-H group and the aromatic rings. The product of a coupling reaction (e.g., an aryl- or alkyl-substituted indazole) will typically be less polar than the starting material. This difference in polarity is what we exploit for separation.
-
Starting Point: A common and effective starting point for many heterocyclic compounds is a binary mixture of a non-polar solvent and a polar solvent. Good initial combinations include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Optimization Strategy:
-
Begin with a high proportion of the non-polar solvent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Spot your starting material and, if available, a reference standard of your expected product.
-
Run the TLC plate and observe the Rf values. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6]
-
If the spots remain at the baseline (Rf is too low), the eluent is not polar enough.[7] Increase the proportion of the polar solvent (e.g., move to 7:3 or 1:1 Hexane/Ethyl Acetate).
-
If the spots run with the solvent front (Rf is too high), the eluent is too polar.[7] Decrease the proportion of the polar solvent.
-
Optimal Rf: Aim for an Rf value of approximately 0.3-0.4 for your product. This range generally provides the best separation from both the starting material and potential impurities and translates well to column chromatography purification.[8]
-
Workflow for Mobile Phase Selection
Caption: A systematic workflow for optimizing the TLC mobile phase.
FAQ 2: How should I visualize the spots on my TLC plate? My product isn't UV-active.
Answer: While 7-bromoindazole and many of its coupled products are aromatic and thus visible under UV light (254 nm), it's not always a guarantee, and some reaction partners may not be.[5][9] A multi-faceted visualization approach is best.
-
UV Light (254 nm): This should always be your first method as it is non-destructive.[9][10] Aromatic and conjugated compounds will appear as dark spots against a fluorescent green background.[9] Circle the observed spots with a pencil immediately.
-
Iodine Chamber: Place the plate in a sealed chamber with a few crystals of iodine.[7] Iodine vapor will stain most organic compounds, especially those with electron-rich groups, as temporary brown spots.[7][9] This method is semi-destructive.
-
Chemical Stains: These are destructive methods but offer excellent sensitivity and specificity.
-
Potassium Permanganate (KMnO₄) Stain: This is a great general-purpose stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[7][11] Spots appear as yellow/brown on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: An excellent universal stain for most functional groups.[7] It produces blue-green spots upon heating.
-
Ninhydrin Stain: Specifically for primary and secondary amines.[12][13] If you are performing a Buchwald-Hartwig amination, this stain is invaluable for visualizing the amine starting material and potentially the product if it retains an N-H bond. It typically produces purple spots.[12]
-
| Visualization Method | Target Compounds | Appearance | Nature |
| UV Light (254 nm) | Aromatic, conjugated systems | Dark spots on green background | Non-destructive |
| Iodine (I₂) Vapor | Most organic compounds | Brown spots on light brown background | Semi-destructive |
| KMnO₄ Stain | Oxidizable groups (alkenes, alkynes, etc.) | Yellow/brown spots on purple background | Destructive |
| PMA Stain | Most functional groups | Blue-green spots on yellow background | Destructive |
| Ninhydrin Stain | Primary/secondary amines | Purple/red spots | Destructive |
Part 2: Troubleshooting Common TLC Problems
Even with a good protocol, issues can arise. This section addresses the most common problems encountered when monitoring 7-bromoindazole coupling reactions.
Problem 1: My spots are streaking or tailing.
Description: Instead of a tight, circular spot, you see a long, vertical streak.
Causality & Solutions:
-
Sample Overloading: This is the most common cause.[7][10][14] The stationary phase becomes saturated, leading to poor separation.
-
Highly Polar or Basic/Acidic Compounds: Indazoles and their amine derivatives are basic. They can interact strongly with the slightly acidic silica gel stationary phase, causing streaking.[16][17][18]
-
Insoluble Sample: If the sample doesn't fully dissolve in the spotting solvent, it will streak up the plate.
Troubleshooting Decision Tree: Spot Quality Issues
Caption: A decision tree for diagnosing and solving spot streaking.
Problem 2: My starting material and product spots are too close together (poor resolution).
Description: The Rf values of the 7-bromoindazole and the coupled product are very similar, making it difficult to determine if the reaction is complete.
Causality & Solutions:
-
Suboptimal Mobile Phase: The chosen solvent system may not have the right selectivity for your specific compounds.
-
Solution 1: Adjust Polarity: Make very fine adjustments to the solvent ratio. Sometimes changing from 7:3 to 8:2 Hexane/Ethyl Acetate can make a significant difference.
-
Solution 2: Change Solvent System: If adjusting polarity doesn't work, change one of the solvents to one with different chemical properties.[20] For example, instead of Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can dramatically alter the separation.
-
-
Co-spotting is Key: To definitively tell if two spots are the same or different, a co-spot is essential.
-
Protocol: On your TLC plate, spot the starting material in lane 1, the reaction mixture in lane 3, and in the middle lane (lane 2), spot both the starting material and the reaction mixture on top of each other.
-
Interpretation: If the reaction is complete, the co-spot lane will show two distinct spots corresponding to the starting material and the new product. If the spots in the co-spot lane merge into a single elongated spot (like a snowman), it indicates the product and starting material are very close, but the reaction has likely progressed.[19]
-
Problem 3: I don't see any spots on the TLC plate.
Description: After developing and visualizing the plate, no spots are visible.
Causality & Solutions:
-
Sample is Too Dilute: The concentration of the analyte is below the detection limit of your visualization method.[7][10][15]
-
Compound is Not UV-Active: Your product may not absorb UV light at 254 nm.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[10][15]
-
Solution: Always ensure the origin line where you spot your samples is well above the level of the eluent in the chamber.[10]
-
Part 3: Reaction-Specific Considerations
Different coupling reactions have unique components that can affect TLC analysis.
-
Suzuki Coupling: You are reacting 7-bromoindazole with a boronic acid or ester.[21][22][23] Boronic acids can sometimes be polar and may streak or remain at the baseline. The key is to focus on the disappearance of the 7-bromoindazole spot and the appearance of a new, typically less polar, product spot. A common eluent for these reactions is a mixture of ethyl acetate and hexane.[21]
-
Buchwald-Hartwig Amination: This reaction couples 7-bromoindazole with an amine.[2][24] Both the starting amine and the product can be basic and may require a mobile phase modified with triethylamine to prevent streaking.[7] Ninhydrin stain is particularly useful here for visualizing any remaining starting amine.[12][13]
-
Sonogashira Coupling: This reaction involves coupling with a terminal alkyne.[25][26][27] A common side reaction is the homocoupling of the alkyne, which can create an additional spot on the TLC plate.[25] It is important to run a reference lane of your alkyne starting material to identify its spot and any potential homocoupled byproduct.
By systematically applying these principles and troubleshooting strategies, you can leverage TLC to its full potential, gaining clear and reliable insights into the progress of your 7-bromoindazole coupling reactions.
References
- University of Colorado Boulder. Thin Layer Chromatography (TLC).
- University of Rochester. Troubleshooting Thin-Layer Chromatography. Department of Chemistry. [Link]
- Lab-Training. (2023, November 13).
- Bitesize Bio. (2025, June 3).
- RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- Reddit. (2024, June 21).
- ChemBAM. TLC troubleshooting. [Link]
- Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. [Link]
- Unknown source.
- ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]
- EPFL.
- RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
- Chemistry LibreTexts. (2022, April 7). 2.
- Advion. SUZUKI REACTION MONITORING. [Link]
- Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. [Link]
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Reddit. (2022, April 12). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. r/chemhelp. [Link]
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]
- ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
- Wikipedia. Sonogashira coupling. [Link]
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- LCGC International. (2012, June 1).
- Chemistry - A European Journal. (2006, June 23).
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. (2022, August). Rf values of the standards used in TLC and their respective colors. [Link]
- Common Organic Chemistry.
- MarZ Chemistry. RF Values.
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- Reddit. (2025, April 10). Why does a solvent system with an RF of 0.
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- Beilstein Journals.
- ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
- IJCRT.org. (2022, April 4).
- ResearchGate. (2014, July 17). Can Rf value vary for a specific solvent system in TLC?. [Link]
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Technical Support Center: Scaling Up the Synthesis of 7-Aryl-1H-Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-aryl-1H-indazoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up the synthesis of this critical heterocyclic scaffold. The indazole core is a privileged structure in medicinal chemistry, featured in numerous therapeutic agents for oncology, inflammation, and anti-emetic applications.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to address common challenges encountered during synthesis.
General Synthetic Strategy
The most robust and scalable approach to 7-aryl-1H-indazoles typically involves a two-stage process: first, the synthesis of a 7-halo-1H-indazole intermediate, followed by a palladium-catalyzed cross-coupling reaction to install the desired aryl group. The Suzuki-Miyaura coupling is the most frequently employed method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][3][4]
Caption: General retrosynthetic analysis and forward synthesis workflow for 7-aryl-1H-indazoles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on practical solutions and the underlying chemical principles.
Part 1: Synthesis of 7-Bromo-1H-Indazole Intermediate
Question: My yield for the Sandmeyer reaction of 7-aminoindazole to produce 7-bromo-1H-indazole is consistently low (<40%). What are the most common pitfalls?
Answer: Low yields in this Sandmeyer reaction are a frequent issue, often stemming from three critical areas:
-
Diazotization Temperature Control: The formation of the diazonium salt from 7-aminoindazole is highly exothermic and the salt itself is thermally unstable. It is crucial to maintain the temperature between -10 °C and 0 °C during the addition of sodium nitrite.[5] A temperature spike can lead to premature decomposition of the diazonium salt, resulting in phenolic byproducts and reduced yield.
-
Pro-Tip: Add the sodium nitrite solution dropwise, very slowly, with vigorous stirring and continuous monitoring of the internal reaction temperature.
-
-
Purity and Stoichiometry of Copper(I) Bromide (CuBr): The CuBr is the catalyst for the substitution of the diazonium group with bromide. Its quality is paramount. Old or oxidized CuBr (evident by a green or blue color instead of off-white/grey) will have poor catalytic activity. Furthermore, ensuring the correct stoichiometry is essential for an efficient reaction.
-
Pro-Tip: If you suspect your CuBr is oxidized, wash it with a dilute solution of HBr, followed by water, ethanol, and ether, and dry it under vacuum before use. A common procedure involves adding a solution of the diazonium salt to a cooled solution of CuBr in concentrated HBr.[5]
-
-
Inefficient Extraction: The 7-bromo-1H-indazole product can be challenging to extract efficiently. After neutralizing the reaction mixture, the product may precipitate or remain in the aqueous layer.
-
Pro-Tip: Ensure the reaction mixture is thoroughly neutralized with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate.[5] Combining the organic layers and drying thoroughly before concentration is key.
-
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
Question: My Suzuki coupling reaction shows low or no conversion of the 7-bromo-1H-indazole. What should I investigate first?
Answer: Stalled Suzuki reactions are a classic problem. A systematic approach is the best way to diagnose the issue.
Caption: Troubleshooting decision tree for low Suzuki coupling yield.
-
Atmosphere and Reagent Quality: Palladium(0) catalysts are oxygen-sensitive. The presence of oxygen can oxidize the active catalyst and halt the catalytic cycle. Similarly, water can interfere with the reaction, particularly by promoting protodeboronation.
-
Action: Ensure your solvent is anhydrous and thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes). Run the reaction under a strict inert atmosphere from start to finish.
-
-
Base Selection and Quality: The base is critical for activating the boronic acid.[6] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Causality: If the base is too weak, not soluble enough in the reaction medium, or not sufficiently anhydrous, the transmetalation step will be slow or non-existent. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and greater basicity.[4]
-
Action: Switch to a different base, such as Cs₂CO₃. Ensure the base is finely powdered to maximize surface area and is dried in an oven before use.
-
-
Catalyst and Ligand Choice: Not all catalyst/ligand systems are created equal. For heteroaromatic substrates like indazoles, the choice of phosphine ligand is critical for catalytic activity.[7]
-
Causality: The N-H proton of the indazole can coordinate to the palladium center and inhibit catalysis. Using a suitable ligand can mitigate this. While general-purpose catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can work, more electron-rich and bulky ligands often give better results.[1][4]
-
Action: If a simple catalyst fails, screen a panel of more advanced ligands. A good starting point would be to use Pd(OAc)₂ with ligands like XPhos or SPhos, which are known to be effective for challenging couplings.[8]
-
Question: I am observing a significant amount of a side product that corresponds to the protonated version of my aryl starting material (protodeboronation). How can I prevent this?
Answer: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which quenches the reagent. It is often promoted by excess water, high temperatures, or prolonged reaction times.
-
Use Boronic Esters: Pinacol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[9][10] If your boronic acid is particularly electron-rich or sensitive, using its pinacol ester derivative is a highly effective strategy.
-
Minimize Water: As mentioned, strictly anhydrous conditions are crucial. Use freshly dried solvents and ensure your base is anhydrous.
-
Use Potassium Trifluoroborate Salts: Aryltrifluoroborate salts (Ar-BF₃K) are another class of organoboron reagents that are highly stable and less prone to protodeboronation compared to boronic acids.[3] They are crystalline, easy-to-handle solids.
-
Optimize Reaction Conditions: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-90 °C instead of >100 °C). Also, monitor the reaction by TLC or LC-MS and work it up as soon as it is complete to avoid prolonged heating.
Part 3: Product Isolation and Purification
Question: On a large scale, my 7-aryl-1H-indazole is difficult to purify by column chromatography, and I'm concerned about residual palladium in the final product. What are more scalable purification strategies?
Answer: Avoiding chromatography is a key goal for process scale-up.[11]
-
Recrystallization/Trituration: This is the most effective and scalable method if a suitable solvent system can be found. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find conditions where the product is soluble at high temperature but sparingly soluble at room temperature, while impurities remain in the mother liquor.
-
Palladium Scavenging: To remove residual palladium to meet regulatory requirements (often <10 ppm for active pharmaceutical ingredients), use a scavenger. After the reaction is complete and filtered to remove solids, the crude solution can be treated with a scavenger.
-
Common Scavengers: Thiol-functionalized silica gel, activated carbon, or commercially available scavenging resins are effective. Stir the solution with the scavenger for a few hours, then filter it off. This is much more scalable than chromatography.
-
-
Acid-Base Extraction: Since the indazole has a weakly basic nitrogen, an acidic wash (e.g., with dilute HCl) might protonate and extract certain basic impurities. Conversely, if your product is sensitive, this might not be advisable. Always test on a small scale first.
Frequently Asked Questions (FAQs)
Q1: For a scalable process, what is the best synthetic route to the 7-bromo-1H-indazole precursor?
A new and promising approach for hundred-gram scales involves a two-step sequence from inexpensive 2,6-dichlorobenzonitrile.[11] This method includes a regioselective bromination followed by heterocycle formation with hydrazine, achieving an overall yield of 38-45% without the need for column chromatography.[11] This avoids the potentially hazardous Sandmeyer reaction and is designed for large-scale production.
Q2: Should I use an arylboronic acid, a pinacol boronate ester, or a trifluoroborate salt for my Suzuki coupling?
The choice depends on the stability of your specific aryl group and the scale of the reaction.
| Boron Reagent Type | Pros | Cons | Best For... |
| Arylboronic Acid | Commercially available, cheap, high reactivity.[3] | Prone to protodeboronation, can form trimeric anhydrides (boroxines) upon storage.[9] | Initial screening, robust and stable aryl groups. |
| Arylpinacolboronate Ester | High stability, less prone to protodeboronation, easy to handle.[9][10] | Often requires synthesis from the boronic acid, can be less reactive, requiring longer reaction times or higher temperatures.[10] | Electron-rich or sensitive aryl groups, scalable reactions where stability is key. |
| Aryltrifluoroborate Salt | Crystalline solids, very stable to air and moisture, resistant to protodeboronation.[3] | Requires an extra synthetic step, may require specific conditions for activation. | Situations where both boronic acids and esters fail due to instability. |
Q3: What are the critical parameters for ensuring a palladium-catalyzed reaction is scalable and reproducible?
Reproducibility on a large scale hinges on controlling variables that might be insignificant at the bench.
-
Reagent Purity: Use reagents from reliable sources with consistent purity specifications. Small impurities in starting materials can have a large impact on scale.
-
Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (N₂ or Ar). Oxygen ingress is a common cause of batch failure.
-
Stirring Efficiency: Inadequate mixing in a large reactor can lead to localized hot spots or poor distribution of the catalyst and base, causing inconsistent results. Ensure the stirrer design is appropriate for the vessel size and reaction viscosity.
-
Heat Transfer: Exothermic events are more difficult to control on a large scale. Ensure your reactor has adequate cooling capacity and add reagents at a controlled rate to manage the temperature.
Key Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization for specific substrates is highly recommended. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 7-Bromo-1H-indazole via Sandmeyer Reaction
This protocol is adapted from standard procedures for the synthesis of 7-bromo-1H-indazole.[5][12]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 7-aminoindazole (1.0 equiv) in concentrated hydrobromic acid (approx. 7 mL per gram of starting material).
-
Dilute the solution with water (approx. 2.5 mL per gram) and cool the mixture to -10 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water.
-
Slowly add the NaNO₂ solution dropwise to the 7-aminoindazole suspension, ensuring the internal temperature does not rise above 0 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.05 equiv) in concentrated hydrobromic acid and cool it to -5 °C.
-
Slowly add the cold diazonium salt solution from the first step to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture to pH 7-8 by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield 7-bromo-1H-indazole as an off-white solid.[12]
-
Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole
This protocol is a general procedure based on optimized conditions reported in the literature.[1][4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup:
-
To a dry Schlenk flask or reactor under an inert atmosphere (Argon or N₂), add 7-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ adduct, 3-5 mol%) and any additional ligand if required.
-
Add the degassed solvent (e.g., 1,4-dioxane or a mixture of toluene/water). A typical concentration is 0.1-0.2 M.
-
-
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the base and catalyst residues.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or, if necessary, by column chromatography on silica gel. For large-scale work, consider treating the crude organic solution with a palladium scavenger before concentration.
-
References
- ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.
- Guidechem. (n.d.). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.
- Dakenchem. (n.d.). 7-Bromo-1H-indazole (CAS 53857-58-2): Key Properties and Synthesis for Researchers.
- Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage.
- ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Suzuki reaction.
- Biosynth. (n.d.). 7-Bromo-1H-indazole.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- NIH National Library of Medicine. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
- RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- NIH National Library of Medicine. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
- NIH National Library of Medicine. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
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Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromo- and 5-Bromo-1H-indazole-1-carboxylate in Cross-Coupling Reactions
Introduction: The Strategic Importance of Bromoindazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern drug discovery, featuring prominently in a multitude of clinically approved therapeutics and investigational drug candidates. The strategic functionalization of the indazole core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the various synthetic handles employed, the bromine atom serves as a versatile precursor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: tert-butyl 7-bromo-1H-indazole-1-carboxylate and tert-butyl 5-bromo-1H-indazole-1-carboxylate. While both isomers are structurally similar, the position of the bromine atom on the indazole ring imparts distinct electronic and steric characteristics that significantly influence their reactivity in cross-coupling reactions. Understanding these nuances is critical for researchers in the rational design and efficient synthesis of novel indazole-based compounds.
Theoretical Underpinnings of Reactivity: Electronic and Steric Considerations
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by both the electronic properties of the C-Br bond and the steric environment surrounding it.
Electronic Effects: The electron density at the carbon atom of the C-Br bond plays a crucial role. A more electron-deficient carbon atom generally leads to a faster rate of oxidative addition. In the context of the indazole ring, the position of the bromine atom dictates its electronic environment.
-
5-Bromo-1H-indazole-1-carboxylate: The bromine at the C5 position is electronically analogous to a bromine on a standard benzene ring. Its electronic character is primarily influenced by the overall aromatic system.
-
7-Bromo-1H-indazole-1-carboxylate: The bromine at the C7 position is situated adjacent to the pyrazole ring. The lone pair of electrons on the N1 nitrogen can participate in resonance, potentially increasing the electron density at C7 and thus making the C7-Br bond slightly less susceptible to oxidative addition compared to the C5-Br bond. However, this effect can be modulated by the nature of substituents on the indazole core.
Steric Effects: The steric hindrance around the C-Br bond can significantly impact the approach of the bulky palladium catalyst.
-
5-Bromo-1H-indazole-1-carboxylate: The C5 position is relatively unhindered, allowing for facile approach of the palladium catalyst.
-
7-Bromo-1H-indazole-1-carboxylate: The C7 position is flanked by the fused pyrazole ring and the N1-protecting group. The tert-butoxycarbonyl (Boc) group at the N1 position can exert significant steric hindrance, potentially slowing down the rate of oxidative addition at the C7 position. This steric impediment is a critical factor to consider when designing synthetic routes.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Reactivity of 7-Bromo-1H-indazole-1-carboxylate
Research has demonstrated the successful Suzuki-Miyaura coupling of 7-bromo-1H-indazoles, particularly with 4-substituted derivatives.[1][2] The yields are generally good to excellent, indicating that despite the potential for steric hindrance, the reaction proceeds efficiently under optimized conditions.[1]
Table 1: Representative Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole Derivative [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-((4-Methoxyphenyl)sulfonyl)-7-(4-methoxyphenyl)-1H-indazole | 70 |
| 2 | 3-Thienylboronic acid | 4-((4-Methoxyphenyl)sulfonyl)-7-(thiophen-3-yl)-1H-indazole | 75 |
| 3 | 2-Furylboronic acid | 7-(Furan-2-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-indazole | 72 |
Note: The yields are for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide. The presence of the 4-sulfonamido group may influence the reactivity.
Reactivity of 5-Bromo-1H-indazole-1-carboxylate
The Suzuki-Miyaura coupling of 5-bromoindazoles is well-established, with numerous examples reported in the literature.[3] The relatively unhindered nature of the C5 position generally allows for efficient coupling with a wide range of boronic acids.
Table 2: Representative Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole Derivatives [3]
| Entry | Indazole Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | 95 |
| 2 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1H-indazole | 50 |
| 3 | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | N-Boc-2-pyrroleboronic acid | tert-Butyl 5-(N-Boc-pyrrol-2-yl)-1H-indazole-1-carboxylate | 92 |
Analysis: Based on the available data and theoretical considerations, it can be inferred that 5-bromo-1H-indazole-1-carboxylate is generally more reactive in Suzuki-Miyaura coupling reactions than its 7-bromo counterpart. This is primarily attributed to the reduced steric hindrance at the C5 position, allowing for a more facile oxidative addition of the palladium catalyst.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity is influenced by electronic and steric factors.
Reactivity of 7-Bromo-1H-indazole-1-carboxylate
While less documented than the 5-bromo isomer, the Buchwald-Hartwig amination of 7-bromoindazoles is feasible. The steric hindrance from the N1-Boc group remains a significant consideration, and may necessitate the use of more active catalyst systems or harsher reaction conditions.
Reactivity of 5-Bromo-1H-indazole-1-carboxylate
The Buchwald-Hartwig amination of 5-bromoindazoles is a widely used transformation in medicinal chemistry. The less sterically encumbered C5 position allows for efficient coupling with a variety of amines.
Analysis: In Buchwald-Hartwig amination, 5-bromo-1H-indazole-1-carboxylate is expected to exhibit higher reactivity compared to 7-bromo-1H-indazole-1-carboxylate. The steric bulk of both the indazole substrate at the C7-position and the incoming amine nucleophile can create a more challenging environment for the palladium-catalyzed reaction to proceed efficiently.
Experimental Protocols
The following are detailed, step-by-step methodologies for representative cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for Suzuki-Miyaura coupling of 7-bromoindazole.
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), cesium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a degassed mixture of 1,4-dioxane, ethanol, and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indazole-1-carboxylate.
Protocol 2: Buchwald-Hartwig Amination of tert-Butyl 5-Bromo-1H-indazole-1-carboxylate
Caption: Experimental workflow for Buchwald-Hartwig amination of 5-bromoindazole.
Procedure:
-
To a Schlenk tube, add tert-butyl 5-bromo-1H-indazole-1-carboxylate (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and XPhos (0.08 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by the amine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-1H-indazole-1-carboxylate.
Conclusion and Future Outlook
For researchers, the choice between these two isomers will depend on the desired substitution pattern of the final product. When targeting C7-functionalized indazoles, it is important to recognize the potentially lower reactivity and optimize reaction conditions accordingly, perhaps by employing more active catalysts, higher temperatures, or longer reaction times. Conversely, for the synthesis of C5-substituted indazoles, standard cross-coupling protocols are often sufficient to achieve high yields.
Future work in this area could involve direct kinetic competition experiments to quantitatively assess the reactivity differences between these two isomers. Such studies would provide invaluable data for the development of predictive models for reaction outcomes and further refine the rational design of complex indazole-based molecules.
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. URL
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012. URL
- Buchwald–Hartwig amin
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 2023. URL
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 2023. URL
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Bromination on the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of commercially available drugs due to its diverse biological activities.[1] The functionalization of the indazole ring, particularly through halogenation, provides crucial intermediates for the synthesis of these complex molecules. Brominated indazoles, in particular, are versatile building blocks for further transformations such as cross-coupling reactions.
This guide provides an in-depth comparison of methodologies for the bromination of the indazole ring, focusing on the factors that govern regioselectivity. We will delve into the mechanistic underpinnings of these reactions and provide experimental data to support the discussion, enabling you to make informed decisions in your synthetic strategies.
The Indazole Ring: A Tale of Two Tautomers and Multiple Reactive Sites
The indazole ring exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2] This tautomerism, coupled with the presence of multiple carbon atoms on both the pyrazole and benzene rings, presents a challenge for regioselective functionalization. The primary sites for electrophilic attack, including bromination, are the C3, C5, and C7 positions. The outcome of the reaction is highly dependent on the nature of the indazole substrate (N-substituted or NH-free), the choice of brominating agent, and the reaction conditions.
Comparison of Bromination Methods and Their Regioselective Outcomes
The choice of brominating agent is a critical determinant of where the bromine atom will be introduced onto the indazole ring. Here, we compare the most common reagents and the factors that influence their regioselectivity.
| Brominating Agent | Typical Position of Bromination | Key Influencing Factors |
| N-Bromosuccinimide (NBS) | C3, C7, C5 (in that order of prevalence) | N-substitution, substituents on the indazole ring, solvent, temperature. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C3 | Ultrasound irradiation, suitable for 2H-indazoles. |
| Bromine (Br₂) | Mixture of isomers (e.g., 3,5- and 3,7-dibromo) | Reaction conditions are often harsh and can lead to poor selectivity. |
N-Bromosuccinimide (NBS): The Versatile Reagent
N-Bromosuccinimide is a widely used and versatile reagent for the regioselective bromination of indazoles. By carefully tuning the reaction conditions and the substitution pattern on the indazole, one can achieve selective mono-, di-, or even tri-bromination.[3][4]
Mono-bromination: For 2-substituted indazoles, mono-bromination with NBS typically occurs at the C3 position with excellent yields.[3][4] This method is compatible with a wide range of substituents on the N2-phenyl ring, including both electron-donating and electron-withdrawing groups.[3][4]
Poly-bromination: Increasing the equivalents of NBS can lead to poly-brominated products. For instance, with 2-phenyl-2H-indazole, using excess NBS can yield 3,7-dibromo-2H-indazole and subsequently 3,5,7-tribromo-2H-indazole.[3][4] The ability to control the degree of bromination by adjusting the stoichiometry of NBS offers significant synthetic flexibility.
C7-Bromination of 4-Substituted 1H-Indazoles: In the case of 4-substituted NH-free indazoles, bromination with NBS can be directed to the C7 position .[5][6][7][8] This regioselectivity is particularly useful for synthesizing precursors for further functionalization at the C7 position, for example, through Suzuki-Miyaura cross-coupling reactions.[5][6]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Ultrasound-Assisted C3 Bromination
A novel and efficient protocol for the site-specific bromination of 2H-indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.[9][10][11][12] This method is rapid, with reactions often completing within 30 minutes under mild conditions.[10][11][12] The reaction tolerates a wide variety of functional groups on the indazole scaffold, including both electron-donating and electron-withdrawing substituents.[10][11] Mechanistic studies suggest that this transformation does not proceed through a radical pathway.[10][11][12]
Bromine (Br₂): A Classic Reagent with Selectivity Challenges
While elemental bromine (Br₂) has been traditionally used for the bromination of indazoles, it often leads to a mixture of products with poor regioselectivity.[3][4] For example, the bromination of 2-phenyl-2H-indazole with Br₂ can result in a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole.[3][4] Furthermore, the use of Br₂ is environmentally less favorable due to its toxicity and volatility.[10]
The "Why": Mechanistic Insights into Regioselectivity
The regioselectivity of indazole bromination is governed by the electronic properties of the indazole ring, which are influenced by the tautomeric form, the presence of substituents, and the reaction medium.
Electrophilic Aromatic Substitution
The bromination of indazoles generally proceeds via an electrophilic aromatic substitution mechanism. The electron density at the different positions of the indazole ring dictates the site of attack by the electrophilic bromine species.
Kinetic studies on the aqueous bromination of indazole have revealed the following reactivity sequences for different species:
-
Cationic indazole: 5 > 7 >> other positions[13]
-
Molecular indazole: 5 > 3 > 7 >> other positions[13]
-
Anionic indazole: 3 >> other positions[13]
This highlights the profound effect of pH and the nature of the indazole species on the reaction's outcome.
Radical Pathways
In some cases, particularly with NBS under certain conditions (e.g., heating), a radical pathway may be involved.[3][4] This involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then reacts with the indazole ring. Control experiments using radical scavengers can help elucidate whether a radical mechanism is operative.[4][10]
Experimental Protocols
The following are representative experimental protocols for the regioselective bromination of indazoles, based on published literature.
Protocol 1: Regioselective C3-Bromination of 2-Phenyl-2H-indazole using NBS[3][4]
-
To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-bromosuccinimide (0.3 mmol).
-
Stir the reaction mixture at 50 °C in the air for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenyl-2H-indazole.
Protocol 2: Ultrasound-Assisted C3-Bromination of 2H-indazoles using DBDMH[10][11]
-
In a reaction vessel, combine the 2H-indazole substrate (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol), and sodium carbonate (0.4 mmol) in ethanol (2.0 mL).
-
Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and irradiate at 40 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-bromo-2H-indazole product.
Protocol 3: Regioselective C7-Bromination of 4-Substituted 1H-indazole[7]
-
Dissolve the 4-substituted 1H-indazole (1 mmol) in a suitable solvent such as DMF (5 mL).
-
Add N-bromosuccinimide (1.1 mmol) to the solution.
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the C7-bromo-4-substituted-1H-indazole.
Conclusion
The regioselective bromination of the indazole ring is a critical transformation in the synthesis of medicinally important compounds. A thorough understanding of the interplay between the substrate, the brominating agent, and the reaction conditions is paramount for achieving the desired regiochemical outcome. While classic reagents like Br₂ often lack selectivity, modern methods employing NBS and DBDMH offer highly controlled and efficient pathways to specific bromo-indazole isomers. By leveraging the insights and protocols presented in this guide, researchers can navigate the complexities of indazole bromination and accelerate the development of novel therapeutics.
References
- Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis.
- Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. (2025). Journal of Chemistry.
- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2023). RSC Advances. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Bromination of compounds 3a–c and 4a–c with NBS. (2021).
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]
- Reaction Mechanism and Effect of Substituent in Direct Bromin
- Giraud, F., Anizon, F., & Moreau, P. (2020).
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2023). RSC Publishing.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2023). Europe PMC. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journals. [Link]
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2023).
- Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks. [Link]
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- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
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- 12. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to N-Protecting Groups for Indazoles in Cross-Coupling Reactions
Introduction: The Strategic Imperative of N-Protection in Indazole Synthesis
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors like Pazopanib and PARP inhibitors such as Niraparib.[1] Its utility stems from its unique electronic properties and its ability to engage in crucial hydrogen bonding interactions with biological targets. However, the synthetic manipulation of the indazole ring, particularly through transition-metal-catalyzed cross-coupling reactions, is fraught with challenges.
The presence of two nitrogen atoms (N-1 and N-2) with a shared acidic proton (NH) presents a significant hurdle.[2] Direct cross-coupling on an unprotected indazole can lead to a mixture of N-1 and N-2 regioisomers, and the acidic NH can inhibit or deactivate the palladium catalyst, leading to poor yields and complex product mixtures.[2][3] Consequently, the strategic implementation of a nitrogen-protecting group is not merely a convenience but a critical step to ensure regioselectivity, enhance reactivity, and achieve high yields in multi-step syntheses.[4]
This guide provides an in-depth, objective comparison of commonly employed N-protecting groups for indazoles in the context of cross-coupling reactions. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in drug development to make informed decisions for their specific synthetic challenges.
Comparative Analysis of Key N-Protecting Groups
The choice of a protecting group is a multifactorial decision, balancing the need for stability during subsequent reaction steps with the requirement for facile, high-yielding removal under conditions that preserve the integrity of the final molecule.[4] The following sections dissect the performance of the most prevalent protecting groups, supported by experimental data.
Core Comparison of Indazole N-Protecting Groups
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability Profile | Key Features & Cross-Coupling Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP[4][5] | Strong Acid (TFA, HCl); Specific Basic Conditions (NaOMe in MeOH)[4][6] | Stable to hydrogenolysis and mild base; Labile to strong acid.[4] | Widely used due to moderate stability and versatile removal. Can be cleaved in situ during microwave-assisted Suzuki couplings.[5] Excellent substrate for many Suzuki reactions.[7] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine[4][8] | Fluoride sources (TBAF); Strong Acid (aq. HCl)[4][8] | Stable to a wide range of conditions, except fluoride and strong acid. | Excellent for directing regioselective C-3 lithiation prior to coupling.[8][9] Often used for achieving N-2 protection.[4][8] |
| Trityl | Trt | TrCl, Et₃N or DIPEA[4] | Mild to strong acidic conditions (TFA, 80% aq. AcOH)[4] | Stable to base and hydrogenolysis; Highly labile to acid. | Its significant steric bulk can influence regioselectivity and reaction outcomes. |
| Benzyl | Bn | BnBr or BnCl, NaH or K₂CO₃[4] | Catalytic Hydrogenolysis (H₂, Pd/C)[4] | Very stable to acidic, basic, and many organometallic reagents. | Highly robust for multi-step sequences. Removal via hydrogenolysis is clean but may be incompatible with other reducible functional groups (e.g., alkenes, nitro groups). |
| Tosyl | Ts | TsCl, Pyridine or Et₃N[4] | Reductive cleavage (Mg/MeOH); Harsher conditions than many groups.[4] | Extremely stable to both acidic and basic conditions.[4] | Strong electron-withdrawing nature reduces nitrogen nucleophilicity. Can be cleaved during some Suzuki reactions, but often with poor yields.[5] Difficult removal limits its broad applicability. |
| Tetrahydropyranyl | THP | DHP, p-TsOH or other acid catalyst[10][11] | Acidic conditions (e.g., aq. HCl) | Stable to basic, organometallic, and reductive conditions; Labile to acid. | Low cost and easy to introduce.[10] Successfully used for N-1 protection in Buchwald-Hartwig aminations.[11] Introduction creates a new stereocenter, which can complicate purification and analysis. |
In-Depth Analysis and Mechanistic Considerations
The Workhorse: tert-Butyloxycarbonyl (Boc) Group
The Boc group is arguably the most frequently used protecting group for indazoles due to its balanced stability and versatile removal options.
-
Causality in Application : The Boc group is sufficiently robust to withstand many Suzuki and Buchwald-Hartwig reaction conditions, particularly when conducted under conventional thermal heating.[7] However, a noteworthy phenomenon occurs under microwave irradiation, where Suzuki coupling can proceed with concomitant in situ deprotection.[5] This can be a strategic advantage, telescoping two synthetic steps into one, or a potential pitfall if the unprotected NH is incompatible with the reaction conditions. The mechanism for this cleavage often involves the basic conditions and elevated temperatures of the coupling reaction promoting elimination.
-
Experimental Insight : A study by Watterson et al. demonstrated that 3-iodo-N-Boc-indazoles, when subjected to microwave-assisted Suzuki coupling with various boronic acids in the presence of Pd(PPh₃)₄ and aqueous base, afforded the 3-aryl-NH-indazoles directly in high yields (>80%).[5] This highlights the lability of the Boc group under these specific, yet widely used, conditions.
The Director: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a unique strategic advantage beyond simple protection: it serves as an effective directing group for C-3 functionalization.
-
Causality in Application : The introduction of the SEM group can be directed to the N-2 position under specific conditions.[4][8] Once installed, the SEM group facilitates regioselective lithiation at the C-3 position. This creates a powerful nucleophile that can be quenched with various electrophiles or transmetalated for subsequent cross-coupling, providing a reliable route to 3-substituted indazoles that is otherwise difficult to achieve.[8][9] Its removal with fluoride ions is orthogonal to many other protecting groups, offering excellent flexibility in complex syntheses.
The Stalwart: Benzyl (Bn) Group
For syntheses requiring unwavering stability through multiple harsh steps, the benzyl group is an excellent choice.
-
Causality in Application : The Bn group is exceptionally stable to both strong acids and bases, as well as to most organometallic reagents used in cross-coupling.[4] This robustness makes it ideal for lengthy synthetic sequences. Its primary limitation is its removal by catalytic hydrogenolysis, which is incompatible with functional groups like alkenes, alkynes, or nitro groups that would also be reduced.
The Challenge: Tosyl (Ts) and other Sulfonyl Groups
While extremely stable, the utility of sulfonyl groups like tosyl is often hampered by the harsh conditions required for their removal.[4]
-
Causality in Application : The strong electron-withdrawing nature of the tosyl group significantly reduces the basicity and nucleophilicity of the indazole nitrogen. While this can be beneficial in some contexts, the stability that makes it attractive also makes it difficult to remove. Reductive cleavage using reagents like magnesium in methanol is often required.[4] Reports have shown that, similar to Boc, the tosyl group can be cleaved under some Suzuki conditions, but with significantly lower yields of the desired product.[5]
The Unprotected Approach: A Modern Paradigm Shift
Recent advances in catalyst design have begun to challenge the dogma that N-protection is always necessary. The development of highly active, sterically hindered phosphine ligands has enabled the direct cross-coupling of NH-free heterocycles.
-
Causality in Application : The success of these reactions hinges on catalyst systems where the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly faster than the rate of catalyst inhibition by the acidic NH proton. Buchwald and others have developed catalyst pre-catalysts with ligands like SPhos and XPhos that are highly effective for the Suzuki-Miyaura coupling of unprotected indazoles, even at lower temperatures.[2] This approach offers significant advantages in step-economy, avoiding the additional protection and deprotection steps. However, its success is highly substrate- and catalyst-dependent and may require more extensive optimization.[2][12]
Visualizing the Synthetic Workflow
The general strategy for functionalizing indazoles via protection and cross-coupling can be visualized as a linear workflow.
Caption: General workflow for indazole functionalization.
A key decision point in this workflow is the choice of deprotection strategy, which must be orthogonal to the functional groups present in the molecule.
Caption: Deprotection pathways for common N-protecting groups.
Experimental Protocols
The following protocols are provided as validated starting points and may require optimization for specific substrates.
Protocol 1: N-1 Boc Protection of Indazole[4][5]
-
Reagents & Setup : To a solution of indazole (1.0 equiv) in dichloromethane (DCM, ~0.2 M), add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Reaction : Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in DCM dropwise.
-
Execution : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Workup & Purification : Upon completion, wash the reaction mixture sequentially with 1M aq. HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexanes/Ethyl Acetate) to yield the N-1-Boc-indazole.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-Boc-indazole[7]
-
Reagents & Setup : In a reaction vessel, combine 5-bromo-1-Boc-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).
-
Execution : Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add anhydrous dimethoxyethane (DME, ~0.1 M) and degas the solution. Heat the reaction mixture to 80-90 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification : Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite®, washing with additional ethyl acetate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.
Protocol 3: Basic Deprotection of N-Boc Indazole[4][6]
-
Reagents & Setup : Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol (MeOH, ~0.1 M).
-
Reaction : Add a catalytic amount of sodium methoxide (NaOMe, 0.1-0.2 equiv).
-
Execution : Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Workup & Purification : Once complete, neutralize the reaction with a small amount of acetic acid or dilute aq. HCl. Concentrate the mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole, which can be further purified if necessary.
Conclusion and Future Outlook
The selection of an N-protecting group for indazole functionalization is a critical strategic decision that profoundly impacts the efficiency and success of a synthetic campaign.
-
Boc remains the versatile workhorse, offering a good balance of stability and facile removal.
-
SEM provides unique advantages for directing C-3 functionalization.
-
Benzyl offers maximum stability for complex, multi-step syntheses.
-
THP is a cost-effective option for robust protection.
The future of indazole synthesis will likely see a continued trend towards minimizing protecting group manipulations. The development of more powerful and selective catalyst systems that enable the direct, regioselective cross-coupling of unprotected NH-indazoles represents a major frontier.[2] Furthermore, the expanded use of removable directing groups for C-H functionalization will unlock novel chemical space by enabling the decoration of the indazole core at positions that are inaccessible through traditional cross-coupling of halo-indazoles.[13][14] By understanding the causal principles behind the performance of each protecting group, chemists can better navigate these choices to accelerate the discovery and development of new indazole-based therapeutics.
References
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
- Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchG
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
- A mild and efficient THP protection of indazoles and benzyl alcohols in w
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing).
- Regioselective protection at N-2 and derivatization
- C‐3 Arylation of N‐2 SEM‐protected indazole.
- C–H functionalisation using a removable/modifiable or a traceless directing group str
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Brominated Indazoles
Introduction: The Indazole Scaffold and the Power of Suzuki Coupling
For researchers in medicinal chemistry and drug development, the indazole core is a privileged scaffold, appearing in a multitude of compounds with significant pharmacological properties, including anti-tumor, anti-inflammatory, and anti-HIV activities.[1] The ability to precisely functionalize this heterocycle is paramount for generating novel drug candidates and building structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the stability of its organoboron reagents.[2][3]
This guide provides an in-depth comparison of common palladium catalyst systems for the Suzuki coupling of brominated indazoles. We will move beyond a simple catalog of catalysts to explore the mechanistic reasoning behind catalyst selection, present comparative experimental data, and provide a detailed protocol to empower you to optimize this critical transformation in your own laboratory.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To effectively choose a catalyst, one must first understand its role. The Suzuki coupling mechanism revolves around a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4][5] The process can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate. This is often the rate-determining step of the entire cycle.[5][6]
-
Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[5][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
The efficiency of each step is profoundly influenced by the ligands attached to the palladium center. The choice of ligand dictates the catalyst's stability, electron density, and steric environment, thereby controlling its overall activity and substrate scope.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparing the Workhorses: A Guide to Catalyst Selection
The choice of catalyst is not arbitrary; it is a reasoned decision based on the electronic nature of the indazole, the steric hindrance around the bromine atom, and the desired reaction conditions. Below, we compare several classes of palladium catalysts commonly employed for coupling brominated indazoles.
Classical Phosphine-Based Catalysts: The Veterans
These are often the first catalysts screened due to their commercial availability and well-documented performance across a wide range of reactions.
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This air-sensitive but highly effective Pd(0) precatalyst requires no prior reduction. It is often successful for less demanding couplings. However, in studies involving the coupling of 7-bromo-4-substituted-1H-indazoles, Pd(PPh₃)₄ initially showed only modest performance under standard conditions, requiring significant optimization of solvent and temperature to achieve good yields.[9] This highlights a key point: even "standard" catalysts may require fine-tuning for specific heterocyclic systems.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf): This air-stable Pd(II) precatalyst is arguably one of the most successful and widely used for Suzuki couplings of heteroaryl halides.[1] The dppf ligand's large "bite angle" and electron-rich nature facilitate both the oxidative addition and reductive elimination steps. In a direct comparison for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, PdCl₂(dppf) was found to be superior to Pd(PPh₃)₄, Pd(OAc)₂, and Pd(PCy₃)₂, affording the product in high yield after just two hours.[10][11]
N-Heterocyclic Carbene (NHC)-Based Catalysts: The Modern Powerhouses
NHC ligands have revolutionized palladium catalysis. They are strong σ-donors, forming highly stable and very active palladium complexes. This enhanced activity often allows for lower catalyst loadings, shorter reaction times, and success with challenging substrates like aryl chlorides.[12][13]
-
PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): PEPPSI-type catalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings.[4][13] The NHC ligand provides high activity, while the pyridine ligand can be easily displaced to initiate the catalytic cycle.[14] These catalysts are known for their high thermal stability and robustness, making them suitable for a broad range of brominated and even chlorinated heterocycles.[12] While specific data on brominated indazoles is less prevalent in the initial search, their proven efficacy with other challenging heteroaryl bromides makes them a compelling choice for screening.[13]
Quantitative Performance Data
To provide a clear performance benchmark, the following table summarizes experimental data from studies on the Suzuki coupling of various brominated indazoles.
| Catalyst | Bromo-indazole Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 95 | [10][11] |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 60 | [10] |
| Pd(PCy₃)₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | Modest | [10] |
| Pd(OAc)₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 55 | [10] |
| Pd(PPh₃)₄ | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 70 | [2][9] |
| PdCl₂(dppf) | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | (4-methoxyphenyl)boronic acid | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | 94 | [1] |
DME: Dimethoxyethane
This data clearly illustrates that for the C5-brominated indazole, Pd(dppf)Cl₂ was the most effective catalyst tested.[10][11] For the C7-brominated indazole, extensive optimization was required to achieve a good yield with Pd(PPh₃)₄ , highlighting the importance of tailoring reaction conditions to the specific substrate.[9]
Detailed Experimental Protocol: Suzuki Coupling of a C7-Bromoindazole
This protocol is adapted from the optimized conditions reported for the coupling of 4-substituted-7-bromo-1H-indazoles.[2][9] The causality behind each choice is explained to provide a deeper understanding.
Rationale:
-
Catalyst (Pd(PPh₃)₄): While not the most active initially, optimization proved it effective. This demonstrates the value of screening conditions. A more active catalyst like Pd(dppf)Cl₂ could be substituted, likely requiring less harsh conditions.
-
Base (Cs₂CO₃): A strong, soluble inorganic base is crucial for activating the boronic acid to the boronate species for efficient transmetalation. Cesium carbonate is often more effective than potassium or sodium carbonates in challenging couplings.
-
Solvent System (Dioxane/EtOH/H₂O): This mixture provides a good balance. Dioxane solubilizes the organic components, while the presence of water is often essential for the transmetalation step and helps dissolve the inorganic base. Ethanol can aid in the solubility of all components.
-
Temperature (140 °C in a sealed tube): The high temperature is necessary to overcome the activation energy barrier for the oxidative addition step, which can be difficult for some heteroaryl bromides. A sealed tube is used to prevent solvent evaporation at temperatures above its boiling point.
Caption: Step-by-step experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry microwave vial equipped with a magnetic stir bar, add the 7-bromo-1H-indazole derivative (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.3 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.10 equiv.).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane, ethanol, and water in the specified ratio (e.g., 3 mL : 1.5 mL : 0.5 mL).
-
Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Heating: Place the vial in a preheated oil bath or heating block at 140 °C. Stir the reaction mixture vigorously for 4 hours. Alternatively, heat in a microwave reactor at 140 °C for 2 hours.[9]
-
Reaction Quench & Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion and Future Outlook
The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for the functionalization of brominated indazoles. While classical phosphine-based catalysts like Pd(dppf)Cl₂ offer a reliable and highly effective starting point for many substrates, the success of the reaction is highly dependent on the specific substitution pattern of the indazole ring.[1][10] For more challenging couplings, such as those at the C7 position, significant optimization of reaction parameters may be necessary, or a switch to more modern, highly active catalysts like PEPPSI-IPr should be considered.[9][13]
As a Senior Application Scientist, my recommendation is to begin screening with a robust, well-established catalyst like Pd(dppf)Cl₂ . If yields are suboptimal, a systematic optimization of base, solvent, and temperature should be undertaken. Should these efforts fail to provide the desired efficiency, transitioning to an N-heterocyclic carbene (NHC)-ligated palladium system is a logical and powerful next step. By understanding the mechanistic underpinnings and leveraging the comparative data presented, researchers can more efficiently and effectively synthesize novel indazole derivatives for the advancement of drug discovery and development.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- National Institutes of Health (NIH). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- Journal of the American Chemical Society.
- The Journal of Organic Chemistry. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- Semantic Scholar. Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)-palladium complexes in an environmentally benign solvent. [Link]
- Semantic Scholar. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. [Link]
- ResearchGate. N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. [Link]
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- ResearchGate.
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
- ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- Wikipedia.
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- ResearchGate. Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? [Link]
- ResearchGate.
- ResearchGate. PEPPSI-Effect on Suzuki-Miyaura Reactions Using 4,5-Dicyano-1,3-dimesitylimidazol-2-ylidene-Palladium Complexes: A Comparison between trans -Ligands. [Link]
- Organic Syntheses.
- Chemistry LibreTexts.
- ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of... [Link]
- National Institutes of Health (NIH).
- ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6)
- University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
- Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
- ResearchGate. (PDF) Pd-PEPPSI complexes based on 1,2,4-triazol-3-ylidene ligands as efficient catalysts in the Suzuki—Miyaura reaction. [Link]
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- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
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A Comparative Guide to 7-Haloindazoles in Synthesis: Spotlight on tert-Butyl 7-bromo-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its strategic functionalization is paramount for modulating pharmacological activity, and the C7 position of the indazole ring represents a key vector for structural diversification. Among the various synthetic handles, halogens are preeminent, serving as versatile precursors for a wide array of cross-coupling reactions.
This guide provides an in-depth comparison of tert-Butyl 7-bromo-1H-indazole-1-carboxylate against its 7-iodo and 7-chloro analogues. We will delve into the nuances of their synthesis, reactivity, and practical application, offering field-proven insights to guide your selection of the optimal building block for your synthetic campaigns.
The Gatekeeper: Why N-Protection is Crucial
The indazole nucleus possesses two nitrogen atoms (N1 and N2), and the N-H proton is acidic. In many synthetic transformations, particularly those involving organometallic reagents or strong bases, this unprotected N-H can interfere with the desired reaction pathway. It can be deprotonated, leading to side reactions, or it can coordinate to the metal catalyst, inhibiting its activity.
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indazole nitrogen for several compelling reasons:
-
Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate ((Boc)₂O).
-
Stability: The Boc group is robust enough to withstand a variety of reaction conditions, including many cross-coupling protocols.
-
Orthogonality: It can be removed under conditions that often leave other functional groups intact. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but can also be accomplished under specific non-acidic conditions, such as with sodium methoxide in methanol, which is advantageous for acid-sensitive substrates.[1][2][3][4]
The Boc group's ability to electronically modulate the indazole ring and prevent unwanted side reactions makes it an indispensable tool in the synthesis of complex indazole derivatives.
Experimental Protocol: N-Boc Protection of 7-Bromo-1H-indazole
This protocol is representative for the N-protection of 7-haloindazoles.
Materials:
-
7-Bromo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 7-Bromo-1H-indazole (1.0 equiv.) in dichloromethane, add 4-(Dimethylamino)pyridine (DMAP) (1.0 equiv.).[5][6][7]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) portion-wise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.[5][6][7]
The Halogen Family: Synthesis and Availability
The utility of a building block is intrinsically linked to its accessibility. 7-Bromo, 7-iodo, and 7-chloroindazoles are all synthetically accessible, though their preparation routes and commercial availability can differ.
-
7-Bromo-1H-indazole: Often synthesized via regioselective bromination of an appropriate indazole precursor or from starting materials like 2,6-dichlorobenzonitrile followed by bromination and cyclization.[8][9] It is widely commercially available.
-
7-Iodo-1H-indazole: Can be prepared from 7-amino-1H-indazole via a Sandmeyer-type reaction or through direct iodination.[10] Its availability is good, but it is typically more expensive than the bromo-analogue.
-
7-Chloro-1H-indazole: Synthesis can be more challenging and may involve multi-step sequences starting from precursors like 2-fluoro-6-methyl-aniline.[11] It is generally the most cost-effective of the three but may be less readily available from commercial vendors.
Head-to-Head: Reactivity in Palladium-Catalyzed Cross-Coupling
The choice of halogen at the C7 position has a profound impact on the substrate's reactivity in palladium-catalyzed cross-coupling reactions. The reactivity trend is governed by the carbon-halogen (C-X) bond dissociation energy and the ease of the initial oxidative addition step in the catalytic cycle. The generally accepted order of reactivity for aryl halides is:
C-I > C-Br > C-Cl
This difference in reactivity dictates the reaction conditions required for successful coupling and influences the choice of catalyst, base, and temperature.
Workflow for C7 Functionalization of Indazoles
Caption: General synthetic workflow for the C7 functionalization of indazoles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds between an organohalide and a boronic acid or ester.
| Halogen at C7 | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| Iodo (I) | Highest | Mild temperatures, standard Pd catalysts (e.g., Pd(PPh₃)₄), weaker bases. | High yields, fast reaction times, suitable for sensitive substrates. | Higher cost, potential for side reactions due to high reactivity. |
| Bromo (Br) | Intermediate | Moderate to high temperatures, various Pd catalysts and ligands, stronger bases (e.g., Cs₂CO₃, K₂CO₃).[12][13] | Good balance of reactivity and stability, widely applicable, cost-effective. | May require higher temperatures than iodo-derivatives. |
| Chloro (Cl) | Lowest | High temperatures, specialized bulky phosphine ligands (e.g., SPhos, XPhos), strong bases. | Lowest cost of starting material. | Requires forcing conditions, catalyst screening may be necessary. |
Verdict: this compound represents the optimal choice for most Suzuki-Miyaura applications. It provides reliable reactivity under generally achievable conditions without the higher cost of the iodo-analogue or the challenging activation required for the chloro-derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
1,4-Dioxane/Water mixture
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture (e.g., to 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the C7-arylated product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is a cornerstone for the synthesis of arylamines, coupling an aryl halide with a primary or secondary amine.[14][15]
| Halogen at C7 | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| Iodo (I) | Highest | Lower temperatures, broad range of catalysts and amines. | Excellent for coupling less nucleophilic amines or sterically hindered partners. | Potential for catalyst inhibition with some substrates. |
| Bromo (Br) | Intermediate | Requires effective ligand systems (e.g., BINAP, Xantphos), strong non-nucleophilic bases (e.g., NaOtBu, LHMDS).[16] | Highly reliable and versatile for a wide scope of amines. | Base-sensitive functional groups on the amine may not be tolerated. |
| Chloro (Cl) | Lowest | Requires highly active, sterically demanding ligands (e.g., Buchwald's biaryl phosphine ligands) and high temperatures. | Economical for large-scale synthesis if optimization is feasible. | Narrower substrate scope, can be difficult to optimize. |
Verdict: Again, the 7-bromo derivative provides a robust and predictable platform for Buchwald-Hartwig aminations. While the 7-iodo version can be advantageous for particularly challenging couplings, the reliability and cost-effectiveness of this compound make it the preferred starting point.
Palladium Catalytic Cycle (Illustrative)
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Installing Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a critical transformation for accessing many bioactive molecules.[17][18][19] This reaction typically employs both palladium and copper(I) catalysts.[20]
| Halogen at C7 | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| Iodo (I) | Highest | Room temperature reactions are often feasible, requires a mild amine base. | Ideal for thermally sensitive alkynes, high efficiency. | Potential for undesired alkyne homocoupling (Glaser coupling). |
| Bromo (Br) | Intermediate | Requires heating, standard Pd/CuI catalyst systems, and an amine base/solvent (e.g., Et₃N, piperidine). | Broadly applicable and reliable, good yields are consistently achieved. | Higher temperatures may be needed compared to iodo-substrates. |
| Chloro (Cl) | Lowest | Generally poor substrates for standard Sonogashira conditions; requires specialized catalysts or harsh conditions. | Low cost. | Very limited utility and often impractical. |
Verdict: For Sonogashira couplings, the reactivity gap is significant. While this compound is a competent and widely used substrate, the 7-iodo analogue offers milder reaction conditions and is often preferred, especially if the alkyne partner is sensitive. The 7-chloro derivative is rarely a practical choice.
Final Analysis: Choosing Your Synthetic Partner
The selection of the optimal 7-haloindazole is a multifactorial decision that balances reactivity, cost, and the specific demands of the synthetic target.
Caption: Decision guide for selecting the appropriate 7-haloindazole building block.
This compound emerges as the most versatile and pragmatic choice for a majority of synthetic applications. It offers a "Goldilocks" scenario:
-
Reactivity: It is reactive enough to participate efficiently in the most common and crucial cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) under conditions that are accessible in most research laboratories.
-
Stability: It is a stable, crystalline solid that is easy to handle and store.
-
Cost-Effectiveness: It provides a significant cost advantage over the 7-iodo analogue, making it suitable for both discovery-scale and scale-up activities.
While the 7-iodo derivative holds a niche for reactions requiring the mildest possible conditions, and the 7-chloro derivative may be considered for cost-driven process chemistry, the 7-bromo analogue provides the best all-around performance. Its predictable reactivity and broad applicability solidify the position of This compound as a premier building block in the modern synthetic chemist's toolbox.
References
- Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
- Ravinder, K. et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- LookChem. (n.d.). Simple and selective removal of the t-butyloxycarbonyl (Boc) protecting group on indoles, pyrroles, indazoles, and carbolines. [Link]
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
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A Comparative Guide to N-Protecting Groups for Indazoles: Advantages of Boc in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of the nitrogen atoms in the indazole ring is a critical consideration in multi-step syntheses. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the presence of two reactive nitrogen atoms (N-1 and N-2) and their tautomeric equilibrium presents a significant challenge for regioselective functionalization.[3][4] Direct alkylation or acylation often yields a mixture of N-1 and N-2 isomers, complicating purification and reducing the overall yield of the desired product.[5][6]
This guide provides an objective, in-depth comparison of the tert-butyloxycarbonyl (Boc) group with other commonly employed N-protecting groups for indazoles. We will explore the causality behind experimental choices, supported by comparative data and detailed protocols, to demonstrate the strategic advantages of the Boc group in complex synthetic routes.
The Challenge: Regiocontrol in Indazole Functionalization
The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[4] However, the N-H proton is acidic (pKa ≈ 13.86), and under basic conditions, the resulting indazolate anion can react at either nitrogen, leading to mixtures of products.[2][7] The choice of an N-protecting group is therefore the first critical step in controlling the outcome of subsequent reactions, influencing regioselectivity, intermediate stability, and overall synthetic efficiency.
Performance Comparison of N-Protecting Groups for Indazoles
The selection of an appropriate N-protecting group is contingent on several factors: the desired regioselectivity (N-1 vs. N-2), the stability required for downstream reaction steps, and the conditions for its eventual removal. The following table summarizes the key characteristics of Boc and its common alternatives.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability & Orthogonality | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Acidic: TFA, HClBasic: NaOMe in MeOH; Na₂CO₃ in DME[8][9] | Stable to hydrogenolysis and mild bases. Labile to strong acid and specific basic conditions. | Primary Advantage: Orthogonal removal options allow for deprotection under non-acidic conditions, crucial for acid-sensitive substrates. Widely used and cost-effective.[10] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; Strong Acid (e.g., HCl)[11] | Stable to a wide range of conditions, including organometallics. Labile to fluoride ions and strong acid. | Excellent for directing regioselective C-3 lithiation.[11] Removal requires specific and relatively expensive reagents (TBAF). |
| Trityl | Trt | Tr-Cl, Et₃N, DMAP | Mild to strong acid (e.g., TFA, AcOH) | Stable to base and hydrogenolysis. Highly acid-labile. | The significant steric bulk favors N-1 protection and can provide steric shielding. |
| Benzyl | Bn | BnBr, NaH | Catalytic Hydrogenolysis (e.g., Pd/C, H₂)[12] | Stable to acidic and basic conditions. Labile to reductive cleavage. | Removal by hydrogenolysis is very clean. Incompatible with reducible functional groups (e.g., alkynes, nitro groups). |
| Sulfonyl (e.g., Tosyl) | Ts | Ts-Cl, Pyridine or Et₃N | Reductive cleavage (e.g., Mg/MeOH); Harsh conditions. | Very stable to both acidic and basic conditions. | Strongly electron-withdrawing, reducing the nucleophilicity of the indazole nitrogen. Deprotection can be challenging.[12] |
The Boc Advantage: Orthogonality and Mild Deprotection
The standout feature of the Boc group is its versatile cleavage chemistry. While it is readily removed under standard acidic conditions (e.g., trifluoroacetic acid or HCl), its lability under specific, mild basic conditions provides a critical orthogonal pathway. This is particularly valuable in multi-step syntheses involving acid-sensitive functional groups.
A highly efficient method for the deprotection of N-Boc on indazoles, pyrroles, and other heterocycles uses a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature.[9][13] This method is often highly selective; for instance, an N-Boc group on an indazole can be removed while an N-Boc group on a primary amine within the same molecule remains intact.[14] This orthogonality is a significant advantage over groups like Trityl (acid-labile only) or Benzyl (hydrogenolysis-labile only), allowing for more flexible and creative synthetic planning.
Experimental Protocols
The following protocols are self-validating systems, providing clear methodologies for the successful application of Boc protection in indazole chemistry.
Protocol 1: N-1 Boc Protection of Indazole
This procedure describes a standard method for the regioselective protection of indazole at the N-1 position under thermodynamic control.
Materials:
-
Indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
To a solution of indazole (1.0 equiv.) in anhydrous THF, add Et₃N (1.2 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
-
Add a solution of (Boc)₂O (1.1 equiv.) in THF dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-1-Boc-indazole.
Causality: The use of DMAP as a nucleophilic catalyst accelerates the reaction with the less nucleophilic indazole nitrogen. The reaction generally favors the thermodynamically more stable N-1 isomer.[15]
Protocol 2: Deprotection of N-Boc Indazole (Basic Conditions)
This protocol leverages the key advantage of the Boc group—its removal under mild, non-acidic conditions.
Materials:
-
N-Boc protected indazole
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate, Brine
-
Anhydrous Na₂SO₄
Step-by-Step Methodology:
-
Dissolve the N-Boc protected indazole (1.0 equiv.) in dry methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 equiv.).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.[9]
-
Once complete, neutralize the reaction with a mild acid source, such as saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield the deprotected indazole, which can be purified further if necessary.
Trustworthiness: This method's selectivity has been demonstrated in the literature, showing cleavage of the N-Boc group on various heterocycles while leaving other protecting groups or Boc-protected aliphatic amines untouched.[8][14]
Visualization of Synthetic Strategy
The choice of a protecting group is dictated by the planned synthetic route. The following diagrams illustrate the general principles of indazole protection and the strategic decisions enabled by the Boc group's unique properties.
Caption: General workflow for Boc protection of indazoles in synthesis.
Caption: Decision guide for orthogonal deprotection strategies.
Application in Advanced Synthesis: A Comparative Perspective
Palladium-Catalyzed Cross-Coupling: The N-Boc group is generally stable under the conditions required for Suzuki, Stille, and other Pd-catalyzed cross-coupling reactions, making it an excellent choice for building molecular complexity. A sequence involving the C-3 arylation of a 3-iodo-N-Boc-indazole via Suzuki coupling, followed by deprotection, has been shown to be highly effective.[16] While alternative protecting groups can be used, the mild basic deprotection of Boc offers a distinct advantage if the coupled product contains acid-labile moieties.
Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful tool for C-H functionalization. Here, the choice of protecting group is paramount as it often serves as the directing group. The carbamate of the Boc group is a known, albeit moderate, directing group.[17][18] However, for indazoles, its effectiveness can be limited.[19] In this specific application, the SEM group often proves superior, efficiently directing lithiation to the C-3 position.[11] This highlights a critical principle: the "best" protecting group is always context-dependent. While Boc offers superior deprotection flexibility, SEM may be the better choice if a C-3 DoM reaction is the key transformation.
Caption: Comparative synthetic pathways for Boc vs. SEM protection.
Conclusion
In the multi-step synthesis of complex indazole-containing molecules, the tert-butyloxycarbonyl (Boc) group offers a powerful combination of reliable installation, sufficient stability for many common transformations, and uniquely versatile deprotection options. Its key advantage lies in the orthogonality provided by mild, base-mediated cleavage, which is indispensable when working with acid-sensitive substrates. While other protecting groups like SEM excel in specific applications such as directed metalation, the Boc group's flexibility, cost-effectiveness, and robust performance make it a superior choice for a wide range of synthetic challenges in modern drug discovery and development.
References
- Gerokonstantis, D. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26231-26242. [Link]
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Cora.ucc.ie. [Link]
- Ravinder, K., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Lookchem. (n.d.). Simple and selective removal of the t-butyloxycarbonyl (Boc) protecting group on indoles, pyrroles, indazoles, and carbolines. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
- Kandasamy, J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 2038-2046. [Link]
- Bakthavachalam, Y. (2015). ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS INDAZOLE BASED AZABORINE COMPOUNDS.
- ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. [Link]
- Ye, M., & Souweha, M. S. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
- Leito, I., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Angewandte Chemie International Edition, 61(32), e202205203. [Link]
- Ansari, M. F., & Ahmad, I. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-71. [Link]
- Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10607-10612. [Link]
- Myers, A. G. Research Group. (n.d.).
- Wikipedia. (n.d.). Indazole. [Link]
- ResearchGate. (2022). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
- ResearchGate. (n.d.). Request PDF for "Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines". [Link]
- Penning, T. D., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(48), 6663-6666. [Link]
- Siddiqui, S., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 29(11), 2533. [Link]
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
- Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]
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A Comparative Spectroscopic Guide: Distinguishing Tert-Butyl 7-bromo-1H-indazole-1-carboxylate from its Precursor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectral Shifts Post-Boc Protection
In the synthesis of complex molecules, particularly in drug discovery and development, the protection of reactive functional groups is a cornerstone of synthetic strategy. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for nitrogen-containing heterocycles due to its stability and ease of removal under specific conditions. This guide provides an in-depth comparative analysis of the spectral data of a key building block, tert-Butyl 7-bromo-1H-indazole-1-carboxylate, and its corresponding starting material, 7-bromo-1H-indazole. Understanding the distinct spectral changes upon Boc protection is crucial for reaction monitoring, quality control, and unequivocal structural confirmation.
The Rationale Behind Spectral Verification
The introduction of a Boc group onto the indazole ring induces significant changes in the molecule's electronic environment and steric bulk. These alterations are directly reflected in its interaction with electromagnetic radiation, leading to predictable and measurable shifts in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By comparing the spectra of the starting material and the product, researchers can confidently confirm the success of the protection reaction and the purity of the resulting compound.
Synthesis Workflow: From Starting Material to Protected Indazole
The synthesis of this compound from 7-bromo-1H-indazole typically involves the reaction of the indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).
¹H NMR Spectroscopy: A Tale of Two Protons
¹H NMR spectroscopy is arguably the most powerful tool for tracking the N-protection of indazole. The most telling change occurs at the N-H proton of the starting material, which disappears upon successful Boc protection.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
| Compound | Key ¹H NMR Signals (δ, ppm) |
| 7-bromo-1H-indazole | ~13.0 (br s, 1H, N-H) , 8.10 (d, 1H), 7.80-7.20 (m, 3H) |
| This compound | 8.15 (d, 1H), 7.85-7.25 (m, 3H), 1.72 (s, 9H, C(CH₃)₃) |
Analysis of Spectral Changes:
-
Disappearance of the N-H Signal: The broad singlet corresponding to the acidic N-H proton of 7-bromo-1H-indazole, typically found far downfield (~13.0 ppm), is absent in the spectrum of the product. This is the primary and most definitive indicator of successful N-protection.
-
Appearance of the tert-Butyl Signal: A new, strong singlet appears around 1.72 ppm, integrating to nine protons. This signal is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
-
Shifts in Aromatic Protons: The chemical shifts of the aromatic protons on the indazole ring will experience slight shifts due to the change in the electronic nature of the nitrogen atom to which the Boc group is attached.
¹³C NMR Spectroscopy: Tracking the Carbonyl and tert-Butyl Carbons
¹³C NMR spectroscopy provides further confirmation of the Boc group's introduction by revealing the presence of the carbonyl carbon and the quaternary and methyl carbons of the tert-butyl group.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.
-
Instrument Setup: Use a broadband probe on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio for quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| 7-bromo-1H-indazole | Aromatic signals in the range of ~110-140 ppm. |
| This compound | ~149.0 (C=O) , Aromatic signals, ~85.0 (C(CH₃)₃) , ~28.0 (C(CH₃)₃) |
Analysis of Spectral Changes:
-
Appearance of the Carbonyl Carbon: A new signal appears in the downfield region of the spectrum, typically around 149.0 ppm, corresponding to the carbonyl carbon of the Boc group.
-
Appearance of tert-Butyl Carbons: Two new aliphatic signals are observed: one for the quaternary carbon of the tert-butyl group at approximately 85.0 ppm and another for the three equivalent methyl carbons around 28.0 ppm.
-
Shifts in Indazole Carbons: The chemical shifts of the carbon atoms within the indazole ring system will also be affected by the electronic changes upon N-protection.
FT-IR Spectroscopy: The Carbonyl Stretch as a Key Diagnostic Peak
FT-IR spectroscopy is a rapid and effective method for confirming the presence of the Boc protecting group through the observation of its characteristic carbonyl (C=O) stretching vibration.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
| Compound | Key FT-IR Absorption Bands (cm⁻¹) |
| 7-bromo-1H-indazole | ~3100-3000 (N-H stretch) , Aromatic C-H and C=C stretches |
| This compound | ~1730-1710 (C=O stretch) , C-H stretches from the Boc group, Aromatic C-H and C=C stretches |
Analysis of Spectral Changes:
-
Disappearance of the N-H Stretch: The broad N-H stretching band in the spectrum of the starting material is absent in the product.
-
Appearance of the Carbonyl Stretch: A strong, sharp absorption band appears in the region of 1730-1710 cm⁻¹, which is characteristic of the carbonyl group in the Boc protecting group. This is a highly diagnostic peak for successful protection.
Mass Spectrometry: Confirming the Molecular Weight Change
Mass spectrometry provides the definitive molecular weight of the product, confirming the addition of the Boc group.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, GC-MS, or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ or [M+H]⁺ |
| 7-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 196/198 (due to Br isotopes) or 197/199 |
| This compound | C₁₂H₁₃BrN₂O₂ | 297.15 | 296/298 (due to Br isotopes) or 297/299 |
Analysis of Spectral Changes:
-
Increase in Molecular Weight: The molecular ion peak of the product will be 100.12 g/mol higher than that of the starting material, corresponding to the mass of the Boc group (C₅H₉O₂).
-
Isotopic Pattern: Both the starting material and the product will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
-
Fragmentation: In EI-MS, the product may show a characteristic fragmentation pattern involving the loss of the tert-butyl group (a peak at m/z - 57) or isobutylene (a peak at m/z - 56).
Conclusion
The suite of spectroscopic techniques discussed—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—provides a comprehensive and self-validating system for the confirmation of the N-Boc protection of 7-bromo-1H-indazole. Each technique offers a unique and complementary piece of structural information. The disappearance of the N-H signal in ¹H NMR and FT-IR, coupled with the appearance of characteristic signals for the tert-butyl and carbonyl groups in ¹H NMR, ¹³C NMR, and FT-IR, and the corresponding mass increase in the mass spectrum, provides unequivocal evidence for the successful synthesis of this compound. This rigorous analytical approach is indispensable for ensuring the quality and integrity of key intermediates in the intricate pathways of modern drug development.
References
- General Principles of NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
- Boc Protection of Heterocycles: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Spectral Data of Organic Compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
- Mass Spectrometry Fundamentals: de Hoffmann, E., & Stroobant, V. (2007).
A Comparative Guide to Cross-Coupling Reactions for the Functionalization of the Indazole Ring
Authored by: A Senior Application Scientist
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry. Its structural rigidity and ability to participate in various hydrogen bonding interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a multitude of clinically significant drugs, including the potent tyrosine kinase inhibitor Pazopanib, used in cancer therapy, and the anti-inflammatory agent Bendazac.[1] The biological activity of indazole-based compounds is exquisitely sensitive to the nature and position of substituents on the ring. Therefore, the ability to selectively functionalize the indazole core at its various positions (N1, N2, C3, C4, C5, C6, and C7) is paramount for conducting detailed structure-activity relationship (SAR) studies and optimizing drug candidates.[2]
Transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise installation of carbon-carbon and carbon-heteroatom bonds onto the indazole nucleus. This guide offers a comparative analysis of the primary cross-coupling methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and direct C-H activation—at different positions of the indazole ring. We will delve into the causality behind experimental choices, compare reaction performance with supporting data, and provide validated protocols to empower researchers in the fields of chemical synthesis and drug development.
The Indazole Ring: A Positional Reactivity Overview
The indazole ring presents a unique electronic landscape. It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable.[3] The reactivity of each position is distinct:
-
N1 and N2: These nitrogen atoms are the primary sites for alkylation and arylation. The N1 position is the thermodynamic site of substitution, while the N2 position is often the kinetic site.[4] Achieving selectivity between these two positions is a significant synthetic challenge.
-
C3: This position on the pyrazole ring is electronically analogous to the C2 position of indole. It is relatively electron-deficient and a common site for functionalization, often initiated by halogenation or direct C-H activation.[5][6]
-
C4, C5, C6, C7: These positions on the benzene ring have reactivities that can be influenced by substituents. The C7 position is sterically hindered by the fused pyrazole ring, making its functionalization particularly challenging without specific directing strategies.[4]
Caption: Structure and key reactive sites of the 1H-indazole ring.
N-Functionalization (N1 vs. N2): The Regioselectivity Challenge
The synthesis of N-substituted indazoles is crucial, as the substituent can significantly modulate biological activity and physicochemical properties. The primary challenge is controlling the regioselectivity of N-arylation or N-alkylation.
Comparative Analysis:
Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation are the two dominant methods.[7] Generally, reactions that can proceed under thermodynamic control, often employing stronger bases and higher temperatures, tend to favor the more stable N1-substituted product.[4][8] Conversely, kinetically controlled reactions may favor the N2 isomer.
Recent advances have shown that copper-catalyzed systems offer a superior method for achieving high N2 selectivity. Specifically, the use of copper(I) iodide (CuI) with a diamine ligand or copper(II) oxide (CuO) in combination with diaryliodonium salts can lead to almost exclusive formation of the 2H-indazole product.[9][10][11] DFT studies suggest that in these copper-catalyzed systems, the oxidation of the copper catalyst can be the rate-limiting step, and the reaction proceeds under kinetic control, favoring the N2 product, even though the N1-copper complex is thermodynamically more stable.[10]
| Position | Reaction Type | Typical Catalyst System | Base | Solvent | Key Feature | Ref. |
| N1 | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Thermodynamic control, favors the more stable isomer. | [12] |
| N2 | Copper-Catalyzed | CuI / Diamine Ligand | K₃PO₄ | Toluene | High kinetic selectivity for the N2 position. | [2][11] |
| N2 | Copper-Catalyzed | CuCl or CuO / Diaryliodonium Salt | - | DCE | Excellent N2 regiocontrol (>99%). | [9][10] |
C3-Functionalization: The Electron-Deficient Pyrazole Ring
The C3 position is one of the most frequently functionalized carbon atoms on the indazole ring. Traditional methods rely on the synthesis of a 3-haloindazole (typically 3-iodo or 3-bromo), which serves as a versatile handle for subsequent cross-coupling reactions.[5] More recently, direct C-H activation has provided a more atom-economical pathway.
Comparative Analysis:
-
Suzuki-Miyaura Coupling: This is a highly reliable and widely used method for C-C bond formation at the C3 position.[6][13] A critical consideration is the use of an N-protecting group (e.g., Boc, SEM, or tosyl). Protection prevents competitive N-arylation, improves solubility, and often leads to higher yields and cleaner reactions.[2][3] However, protocols for the direct coupling of unprotected 3-haloindazoles have also been developed, offering a more step-economical route.[14][15]
-
Sonogashira Coupling: This reaction is the premier method for installing alkyne moieties at C3. Similar to the Suzuki reaction, N-protection is generally required to achieve high yields, as unprotected N-H groups can interfere with the catalytic cycle.[16][17][18]
-
Direct C-H Activation: This modern approach avoids the pre-functionalization step of halogenation. Palladium or rhodium catalysts can mediate the direct coupling of the C3 C-H bond with various partners.[19][20] These reactions often require a directing group, typically placed at the N2 position, to ensure high regioselectivity for C3 over other C-H bonds.[21]
| Position | Reaction Type | Substrate | Typical Catalyst System | Key Advantage | Key Limitation | Ref. |
| C3 | Suzuki-Miyaura | 3-Iodo/Bromo-Indazole | Pd(PPh₃)₄ or PdCl₂(dppf) | High yields, broad scope. | Often requires N-protection. | [2][3] |
| C3 | Sonogashira | 3-Iodo-Indazole | PdCl₂(PPh₃)₂ / CuI | Access to alkynes. | N-protection is crucial for high yields. | [16][17] |
| C3 | C-H Activation | N2-Substituted Indazole | Pd(OAc)₂ or [RhCp*Cl₂]₂ | Atom-economical, avoids halogens. | Requires a directing group for selectivity. | [19][21] |
Functionalization of the Benzene Ring (C4-C7)
Modifying the benzene portion of the indazole ring is essential for fine-tuning electronic and steric properties. Functionalization at these positions typically proceeds via coupling of pre-halogenated indazoles or, more elegantly, through directed C-H activation.
Comparative Analysis:
The reactivity of the benzene ring positions is not uniform. C5 and C6 are more readily accessible, and many functionalized starting materials are commercially available (e.g., 5-bromoindazole).[22] The C4 and C7 positions are more challenging due to steric hindrance from the adjacent pyrazole ring.
A particularly powerful strategy for achieving selective C7 functionalization is the use of a removable directing group at the N1 position. This group positions the metal catalyst in close proximity to the C7 C-H bond, enabling regioselective activation and subsequent coupling.[4] An alternative, yet also effective, method involves the regioselective bromination of the C7 position using reagents like N-bromosuccinimide (NBS), followed by a standard Suzuki-Miyaura cross-coupling.[23][24][25]
Caption: Comparative workflows for indazole benzene ring functionalization.
| Position | Reaction Type | Strategy | Typical Catalyst System | Key Advantage | Ref. |
| C5 | Suzuki-Miyaura | Pre-functionalization | Pd(dppf)Cl₂ | High yields, reliable, starting materials available. | [22] |
| C7 | Suzuki-Miyaura | Pre-functionalization | PdCl₂(PPh₃)₂ | Access to C7-arylated products. | Requires selective C7-bromination step. |
| C7 | C-H Activation | N1-Directing Group | Pd(OAc)₂ | High regioselectivity, atom-economical. | Requires extra steps for DG installation/removal. |
Experimental Protocols
The following protocols are representative examples chosen to illustrate key regioselective transformations.
Protocol 1: N2-Selective Arylation of 1H-Indazole via Copper Catalysis
This protocol is adapted from methodologies demonstrating high N2-selectivity using diaryliodonium salts.[9]
Objective: To synthesize 2-phenyl-2H-indazole with high regioselectivity.
Materials:
-
1H-Indazole
-
Diphenyliodonium triflate
-
Copper(I) chloride (CuCl)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indazole (1.0 mmol, 1.0 equiv).
-
Add CuCl (0.05 mmol, 5 mol%).
-
Add diphenyliodonium triflate (1.1 mmol, 1.1 equiv).
-
Add anhydrous DCE (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-2H-indazole.
Causality: The use of a copper catalyst in conjunction with a diaryliodonium salt oxidant under these relatively mild, neutral conditions favors a kinetic reaction pathway, leading to the selective formation of the N2-arylated product.[9][10]
Protocol 2: C3-Suzuki-Miyaura Coupling of a Protected Indazole
This protocol describes a typical Suzuki coupling at the C3 position, using a Boc-protected 3-iodoindazole.[2][3]
Objective: To synthesize 1-(tert-butoxycarbonyl)-3-phenyl-1H-indazole.
Materials:
-
1-(tert-butoxycarbonyl)-3-iodo-1H-indazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add 1-(tert-butoxycarbonyl)-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add 1,4-dioxane (8 mL) and the 2M aqueous Na₂CO₃ solution (2 mL).
-
Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the product.
Causality: The Boc protecting group at N1 prevents side reactions at the nitrogen and increases the substrate's stability and solubility. Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings involving aryl iodides. The aqueous base is essential for the transmetalation step of the catalytic cycle.[2][3]
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
The functionalization of the indazole ring via cross-coupling reactions has matured into a sophisticated and highly enabling field. For N-functionalization, copper-catalyzed methods now provide reliable access to the previously challenging N2-isomers. For C-C and C-X bond formation, the Suzuki-Miyaura and Sonogashira reactions remain workhorse methods, with the strategic use of N-protection being a key parameter for success.
The most significant recent trend is the rise of direct C-H activation, which offers a more sustainable and efficient alternative to traditional methods that rely on pre-halogenated substrates.[1] Strategies employing directing groups have successfully addressed the challenge of regioselectivity, particularly at the sterically hindered C7 position.
Future research will likely focus on expanding the scope of C-H activation to other positions (C4, C5, C6) without the need for directing groups, perhaps by developing novel catalyst systems with unique electronic and steric properties. Furthermore, the development of protocols that are effective on unprotected indazoles for a wider range of coupling reactions will continue to be a major goal, as this reduces step counts and improves overall synthetic efficiency. The continued evolution of these powerful catalytic methods will undoubtedly accelerate the discovery of new indazole-based therapeutics.
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- Request PDF. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
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- Klapars, A., et al. (2001). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 66(25), 8569-8577. [Link]
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7117. [Link]
- Request PDF. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Jones, C. P., et al. (2018). Development of a selective and scalable N1-indazole alkylation. Organic Process Research & Development, 22(10), 1362-1370. [Link]
- Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(1), 843-855. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107. [Link]
- Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 26863-26880. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
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A Researcher's Guide to Base Selection for the Suzuki Coupling of 7-Bromoindazoles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmacophores, appearing in a multitude of clinically significant molecules.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the C-C bond formation required to functionalize these heterocyclic systems.[2][3] Specifically, the arylation of 7-bromoindazoles is a key step in the synthesis of novel therapeutic agents.
However, the success of this transformation is critically dependent on the reaction conditions, with the choice of base being a parameter of paramount importance.[4][5] This is particularly true for N-H free indazoles, where the acidic proton can introduce significant challenges, often leading to catalyst inhibition and diminished yields.[6][7]
This guide provides an in-depth comparison of the efficacy of different bases for the Suzuki coupling of 7-bromoindazoles. We will delve into the mechanistic role of the base, present comparative experimental data, and offer validated protocols to empower scientists to optimize their synthetic strategies.
The Mechanistic Imperative: Why the Base is a Critical Catalyst
The Suzuki-Miyaura reaction's catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The base plays a direct and indispensable role in the rate-determining transmetalation step.[9] Its primary function is to activate the organoboron species (a boronic acid or ester) into a more nucleophilic "ate" complex.[4][5] This boronate species is far more competent at transferring its organic moiety to the palladium center, thus driving the catalytic cycle forward.[9][10]
The absence of a suitable base will stall the reaction, as the neutral boronic acid is generally not reactive enough for efficient transmetalation.[8] Therefore, the base is not merely a spectator or an acid scavenger; it is an active and essential promoter of the key C-C bond-forming event.
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A Comparative Guide to the Synthesis of a Potent Kinase Inhibitor: Validating the Utility of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
This guide provides an in-depth technical comparison of two synthetic routes to a clinically significant kinase inhibitor, Axitinib. The primary focus is to validate the synthetic utility of tert-Butyl 7-bromo-1H-indazole-1-carboxylate as a key starting material. We will explore a proposed synthetic pathway originating from this compound and compare it against an established alternative route. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the strategic choices made during synthetic route design, backed by experimental data and protocols.
Introduction to Axitinib and Its Synthetic Challenges
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, crucial mediators of angiogenesis, a process vital for tumor growth and metastasis.[1] Due to its therapeutic importance in treating advanced renal cell carcinoma, efficient and scalable synthetic routes are of high interest. The core of Axitinib is a substituted indazole ring, and the strategic introduction of substituents at the 3, 6, and 7-positions presents a key synthetic challenge. The choice of starting material and the sequence of reactions significantly impact the overall yield, purity, and scalability of the synthesis.
Proposed Synthetic Route Commencing with this compound
The use of this compound offers a strategic advantage due to the presence of the Boc protecting group, which allows for controlled reactions at other positions of the indazole ring. The bromine atom at the 7-position serves as a versatile handle for introducing key functionalities via cross-coupling reactions.
Overall Synthetic Workflow
The proposed route involves a series of well-established and reliable chemical transformations, beginning with the functionalization of the 7-position, followed by modification of the 6 and 3-positions, and concluding with deprotection.
Caption: Proposed synthetic workflow for Axitinib.
Experimental Protocols for the Proposed Route
Step 1: Buchwald-Hartwig Amination
This step introduces the crucial amino group at the 7-position, which will later be converted to the iodo functionality.
-
Reaction: To a solution of this compound (1.0 equiv) in toluene are added benzophenone imine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and a palladium catalyst such as Pd2(dba)3 with a suitable phosphine ligand (e.g., BINAP). The mixture is heated under an inert atmosphere until the starting material is consumed. Acidic workup then hydrolyzes the resulting imine to afford tert-Butyl 7-amino-1H-indazole-1-carboxylate.
Step 2: Diazotization and Iodination (Sandmeyer Reaction)
This classic transformation converts the amino group into a more versatile iodo group for subsequent coupling reactions.
-
Reaction: The 7-amino-indazole derivative (1.0 equiv) is dissolved in an aqueous acidic solution (e.g., H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equiv) in water is added dropwise to form the diazonium salt. This is followed by the addition of a solution of potassium iodide (1.5 equiv) in water. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
Step 3: Thiolation with 2-mercapto-N-methylbenzamide
This step introduces the N-methylbenzamide side chain at the 6-position of the indazole core.
-
Reaction: A mixture of the 7-iodo-indazole intermediate (1.0 equiv), 2-mercapto-N-methylbenzamide (1.2 equiv), a copper catalyst (e.g., CuI), and a base (e.g., K2CO3) in a suitable solvent like DMF is heated. The reaction progress is monitored by TLC or LC-MS.
Step 4: Heck Coupling with 2-vinylpyridine
The final carbon-carbon bond formation occurs at the 3-position of the indazole ring.
-
Reaction: The product from the previous step (1.0 equiv) is coupled with 2-vinylpyridine (1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) in a solvent such as acetonitrile. The reaction is heated to reflux.[2][3][4]
Step 5: Boc Deprotection
The final step is the removal of the Boc protecting group to yield Axitinib.
-
Reaction: The Boc-protected Axitinib is dissolved in a solvent such as dichloromethane or dioxane, and a strong acid like trifluoroacetic acid or HCl is added. The reaction is stirred at room temperature until completion.
Alternative Synthetic Route: A Comparative Benchmark
To objectively evaluate the proposed route, we will compare it to a known synthesis of Axitinib that commences from 6-nitro-1H-indazole.[5]
Overall Synthetic Workflow of the Alternative Route
Caption: Alternative synthetic workflow for Axitinib.
Experimental Protocols for the Alternative Route
Step 1: Iodination of 6-nitro-1H-indazole
-
Reaction: 6-nitro-1H-indazole (1.0 equiv) is treated with iodine (1.5 equiv) in the presence of a base such as potassium hydroxide in DMF to yield 3-iodo-6-nitro-1H-indazole.[5]
Step 2: Heck Coupling with 2-vinylpyridine
-
Reaction: The 3-iodo-6-nitro-1H-indazole (1.0 equiv) is reacted with 2-vinylpyridine (1.2 equiv) using a palladium catalyst and base as described in the proposed route.
Step 3: Reduction of the Nitro Group
-
Reaction: The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or a reducing agent like tin(II) chloride in an acidic medium.[6]
Step 4: Diazotization and Thiol Formation
-
Reaction: The resulting amine is diazotized as previously described, and the diazonium salt is then treated with a sulfur source, such as potassium ethyl xanthate followed by hydrolysis, to yield the corresponding thiol.
Step 5: S-Arylation with 2-chloro-N-methylbenzamide
-
Reaction: The indazole-6-thiol (1.0 equiv) is reacted with 2-chloro-N-methylbenzamide (1.1 equiv) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF to afford Axitinib.
Comparative Analysis of the Synthetic Routes
| Parameter | Proposed Route with this compound | Alternative Route from 6-nitro-1H-indazole | Justification & Expert Insights |
| Number of Steps | 5 | 5 | Both routes involve a similar number of linear steps. |
| Starting Material | More complex, requires synthesis. | Commercially available. | The choice of starting material is a trade-off between initial complexity and downstream reaction control. |
| Key Reactions | Buchwald-Hartwig Amination, Sandmeyer Reaction, Thiolation, Heck Coupling, Deprotection | Iodination, Heck Coupling, Nitro Reduction, Diazotization/Thiol Formation, S-Arylation | The proposed route leverages modern cross-coupling reactions, which often offer higher functional group tolerance and milder conditions. |
| Estimated Overall Yield | Moderate | Moderate to Low | The multiple diazotization and Sandmeyer-type reactions in both routes can lead to moderate yields. The proposed route may offer slightly better yields due to the controlled nature of the Buchwald-Hartwig amination. |
| Purification | Standard chromatographic techniques. | May require more rigorous purification due to potential side products from nitration and diazotization. | The Boc protecting group in the proposed route can facilitate purification of intermediates. |
| Scalability | Potentially more scalable due to the use of well-established and robust cross-coupling reactions. | The use of potentially hazardous reagents in diazotization reactions may pose challenges for large-scale synthesis. | For industrial applications, the safety and robustness of each step are critical considerations. |
Conclusion: Validating the Synthetic Route
This comparative analysis demonstrates that a synthetic route to Axitinib starting from This compound is not only feasible but also presents several strategic advantages. The use of modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Heck coupling offers a high degree of control and functional group tolerance. While the starting material is more complex than that of the alternative route, the potential for higher overall yields and improved scalability makes it an attractive option for the synthesis of this important kinase inhibitor. The choice between these routes will ultimately depend on the specific project goals, available resources, and the desired scale of production.
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- WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
- Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives (5a-c).
- Design, Synthesis, and Biological Evaluation of Axitinib Deriv
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A Senior Application Scientist's Guide to Orthogonal Deprotection Strategies for Multiply Functionalized Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a valuable pharmacophore.[2] However, the synthesis of complex, multiply functionalized indazoles presents a significant challenge. The presence of two reactive nitrogen atoms (N1 and N2) and the potential for various substituents on the carbocyclic ring necessitates a sophisticated and robust protecting group strategy to achieve the desired regioselectivity and chemoselectivity.[3]
This guide provides an in-depth comparison of orthogonal deprotection strategies for multiply functionalized indazoles. It moves beyond a simple catalog of protecting groups to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols. Our focus is on empowering you, the researcher, to rationally design and execute synthetic routes to complex indazole derivatives with precision and efficiency.
Core Principles of Orthogonal Protection
In the context of multi-step synthesis, orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[4] This allows for the sequential unmasking and reaction of different functional groups within the same molecule, a critical requirement for the synthesis of complex targets. The success of such a strategy hinges on a careful selection of protecting groups with mutually exclusive cleavage conditions.
Protecting the Indazole Nitrogen: A Comparative Analysis
The initial and often most critical step in the functionalization of an indazole is the protection of one of its ring nitrogens. The choice of protecting group not only influences the stability of the molecule but also directs the regioselectivity of subsequent reactions.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability & Key Features |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, TEA | Acidic: TFA, HCl; Basic: NaOMe in MeOH | Stable to hydrogenolysis and mild base. Labile to strong acid. Widely used due to its moderate stability and ease of removal under non-acidic conditions.[3] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | Fluoride source: TBAF in THF; Acidic: HCl in EtOH | Directs lithiation to the C3 position. Removable under mild, non-acidic conditions.[5] |
| Benzyl | Bn | BnBr, NaH or K₂CO₃ | Catalytic Hydrogenolysis (H₂, Pd/C) | Robust and stable to a wide range of acidic and basic conditions. Cleavage is clean and efficient.[3] |
| p-Toluenesulfonyl | Ts | TsCl, pyridine or Et₃N | Reductive cleavage: Mg in MeOH | Very stable to both acidic and basic conditions. Reduces the nucleophilicity of the indazole nitrogen. Deprotection can be challenging.[3] |
Orthogonal Deprotection Strategies in Action: Case Studies
The true power of orthogonal protection lies in its application to molecules bearing multiple functionalities. Below, we explore common scenarios encountered in the synthesis of functionalized indazoles, providing comparative data and detailed protocols.
Strategy 1: N-Boc Indazole and O-Silyl Ether
A frequent synthetic challenge involves the selective deprotection of a hydroxyl group in the presence of an N-Boc protected indazole. The combination of an acid-labile Boc group and a fluoride-labile silyl ether is a classic example of an orthogonal pair.
Scenario: Selective deprotection of a tert-butyldimethylsilyl (TBS) ether on a side chain of an N-Boc protected indazole.
Experimental Protocol: Selective O-TBS Deprotection
-
Reactants: N-Boc-(hydroxyalkyl)indazole-TBS ether (1.0 equiv)
-
Reagent: Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: To a solution of the N-Boc-(hydroxyalkyl)indazole-TBS ether in THF at 0 °C, add the TBAF solution dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Experimental Protocol: Subsequent N-Boc Deprotection
-
Reactant: N-Boc-(hydroxyalkyl)indazole (1.0 equiv)
-
Reagent: Trifluoroacetic acid (TFA) (10-50% v/v)
-
Solvent: Dichloromethane (DCM)
-
Procedure: Dissolve the N-Boc-(hydroxyalkyl)indazole in DCM and cool to 0 °C. Add TFA dropwise and stir the reaction at room temperature for 1-3 hours, monitoring by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then co-evaporated with toluene to remove residual TFA, yielding the deprotected indazole, often as a TFA salt.
Causality and Trustworthiness: The orthogonality of this pairing is rooted in the distinct chemical reactivity of the Si-O and N-C(O)O bonds. The fluoride ion's high affinity for silicon facilitates the cleavage of the silyl ether under mild, neutral to slightly basic conditions that leave the acid-sensitive Boc group intact.[6] Conversely, the strong acidic conditions required for Boc removal do not affect the silyl ether. This clear differentiation in cleavage conditions ensures a self-validating and reliable deprotection sequence.
Caption: Orthogonal deprotection of N-Boc and O-TBS groups.
Strategy 2: N-SEM Indazole and O-Benzyl Ether
For syntheses requiring more robust protecting groups, the combination of a 2-(trimethylsilyl)ethoxymethyl (SEM) group for the indazole nitrogen and a benzyl (Bn) group for a hydroxyl function offers another powerful orthogonal strategy.
Scenario: Selective deprotection of a benzyl ether in the presence of an N-SEM protected indazole.
Experimental Protocol: Selective O-Benzyl Deprotection
-
Reactant: N-SEM-(benzyloxyalkyl)indazole (1.0 equiv)
-
Reagent: Palladium on carbon (10% Pd/C, 10 mol%)
-
Hydrogen Source: H₂ gas (balloon or hydrogenation apparatus)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Procedure: Dissolve the N-SEM-(benzyloxyalkyl)indazole in MeOH or EtOH and add the Pd/C catalyst. Place the reaction mixture under an atmosphere of hydrogen and stir vigorously at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[3][7]
Experimental Protocol: Subsequent N-SEM Deprotection
-
Reactant: N-SEM-(hydroxyalkyl)indazole (1.0 equiv)
-
Reagent: Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: Dissolve the N-SEM-(hydroxyalkyl)indazole in THF and add the TBAF solution. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by chromatography.[3][5]
Causality and Trustworthiness: This strategy relies on the stability of the SEM group to hydrogenolysis conditions and the stability of the benzyl ether to fluoride-mediated cleavage. The palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C-O bond without affecting the SEM group.[7][8][9] Subsequently, the SEM group can be cleanly removed with a fluoride source, leaving the newly revealed hydroxyl group untouched.[5] This provides a reliable and high-yielding orthogonal sequence.
Caption: Orthogonal deprotection of N-SEM and O-Bn groups.
Strategy 3: N-Boc Indazole and N-Fmoc Amine
In the synthesis of indazole-containing peptides or molecules with amine functionalities, the orthogonal pair of Boc and 9-fluorenylmethoxycarbonyl (Fmoc) is indispensable.
Scenario: Selective deprotection of an Fmoc-protected amine on a side chain of an N-Boc protected indazole.
Experimental Protocol: Selective N-Fmoc Deprotection
-
Reactant: N-Boc-indazole-(N-Fmoc-aminoalkyl) (1.0 equiv)
-
Reagent: Piperidine (20% v/v)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Procedure: Dissolve the protected indazole derivative in DMF and add piperidine. Stir the reaction at room temperature for 15-30 minutes, monitoring the deprotection by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to isolate the free amine.[4][10][11]
Experimental Protocol: Subsequent N-Boc Deprotection
-
Reactant: N-Boc-indazole-(aminoalkyl) (1.0 equiv)
-
Reagent: Trifluoroacetic acid (TFA) (10-50% v/v)
-
Solvent: Dichloromethane (DCM)
-
Procedure: As described in Strategy 1.
Causality and Trustworthiness: The Fmoc group is cleaved via a base-mediated β-elimination mechanism, a reaction that is highly specific and does not affect the acid-labile Boc group.[4][12][13] Conversely, the acidic conditions required for Boc cleavage leave the Fmoc group intact. This well-established orthogonality is the cornerstone of solid-phase peptide synthesis and is equally applicable to solution-phase synthesis of complex indazole derivatives.[11]
Caption: Orthogonal deprotection of N-Boc and N-Fmoc groups.
Conclusion and Future Perspectives
The rational application of orthogonal deprotection strategies is paramount to the successful synthesis of complex, multiply functionalized indazoles. By understanding the specific cleavage conditions for a diverse palette of protecting groups, chemists can navigate intricate synthetic pathways with confidence. The case studies presented herein demonstrate the practical application of these principles, providing a foundation for the design of robust and efficient synthetic routes. As the demand for novel indazole-based therapeutics continues to grow, the development of new protecting groups and more refined orthogonal strategies will undoubtedly remain a key area of research in synthetic organic and medicinal chemistry.
References
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- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.
- A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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- Orthogonal Photolysis of Protecting Groups.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
- Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme. [Link]
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- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
- Thermal Cleavage of the Fmoc Protection Group.
- Thermal Cleavage of the Fmoc Protection Group. CHIMIA. [Link]
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- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
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- Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. [Link]
- Stability of N-Benzyl substituted indazoles?.
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A Comparative Guide to the Reactivity of N-Protected vs. Unprotected 7-Bromoindazoles in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of the Indazole Nucleus
The indazole scaffold is a privileged bicyclic heterocycle, prominently featured in a multitude of pharmacologically active compounds, including kinase inhibitors for oncology (e.g., Pazopanib) and anti-inflammatory agents.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone in modern drug design. The functionalization of the indazole core, particularly at the 7-position, is a common strategy for modulating biological activity. 7-Bromoindazole serves as a versatile precursor for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.
However, a critical strategic decision confronts the synthetic chemist at the outset: to protect the indazole nitrogen or to proceed with the unprotected N-H substrate? This guide provides an in-depth comparison of these two approaches, grounded in mechanistic principles and supported by experimental data, to empower researchers in drug development to make informed decisions that optimize their synthetic routes.
The Dichotomy of the Indazole Nitrogens: Reactivity and Catalyst Inhibition
The indazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type, or imine-type, nitrogen (N2). In its unprotected form, the indazole exists predominantly as the more stable 1H-tautomer. The presence of the free N-H group and the Lewis basic lone pair on the N2 nitrogen introduces significant challenges in palladium-catalyzed reactions.
Many standard cross-coupling protocols fail when applied to unprotected N-H indazoles.[2] The acidic N-H proton can react with organometallic reagents or the base, while the N2 lone pair can coordinate to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, such as bridged azolyl palladium dimers, effectively poisoning the catalyst and stalling the catalytic cycle.[2] This necessitates either the use of protecting groups, which adds steps to the synthesis, or the development of specialized catalyst systems that can overcome this inhibition.[2][3][4]
Comparative Reactivity in Key Cross-Coupling Reactions
The choice between a protected or unprotected strategy profoundly impacts the efficiency and scope of palladium-catalyzed cross-coupling reactions. Below, we compare the outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating C(sp²)-C(sp²) bonds.[5] The difference in reactivity between N-protected and unprotected 7-bromoindazoles is stark.
-
N-Protected 7-Bromoindazoles: Protection of the indazole nitrogen, typically at the N1 position with groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzyl group, effectively masks the inhibitory N-H and N2 lone pair.[6] This allows the use of standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under relatively mild conditions, often leading to high yields and broad substrate scope. The protecting group essentially renders the indazole a standard aryl halide in the eyes of the catalyst.
-
Unprotected 7-Bromoindazoles: Direct coupling of unprotected 7-bromoindazoles is significantly more challenging. Standard conditions often result in low to no conversion.[2] Success hinges on the use of specialized, highly active catalyst systems. The Buchwald group has demonstrated that bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are crucial for achieving high yields.[2][4] These ligands promote the desired reductive elimination step and are sterically demanding enough to disfavor the formation of inhibitory catalyst dimers.[7] Even with these advanced catalysts, higher temperatures and longer reaction times may be necessary.[2]
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Protecting Group | Catalyst / Ligand | Base | Conditions | Yield (%) | Reference |
| 7-Bromo-1H-indazole | None | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O, 60 °C | 95% | J. Am. Chem. Soc. 2013, 135, 12690 |
| 7-Bromo-1-(Boc)-indazole | Boc | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O, 100 °C | ~60% (deprotected) | Molecules 2018, 23, 2049[8] |
| 4-Amido-7-bromo-1H-indazole | None | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O, 100 °C | 85% | RSC Adv., 2021, 11, 2439[9] |
Note: Yields are highly substrate and condition dependent. This table provides representative examples.
The formation of an aryl-amine bond is another cornerstone transformation in medicinal chemistry.[10] Here, the challenges presented by the unprotected indazole are even more pronounced due to the presence of an additional nitrogen nucleophile (the amine coupling partner).
-
N-Protected 7-Bromoindazoles: With a protected indazole, the Buchwald-Hartwig amination proceeds reliably. The choice of protecting group is critical to ensure stability against the basic reaction conditions. SEM and Benzyl groups are often preferred over the more base-labile Boc group. A wide range of primary and secondary amines can be coupled successfully using various generations of Buchwald-Hartwig catalysts.[10][11]
-
Unprotected 7-Bromoindazoles: Direct amination of unprotected 7-bromoindazoles is exceptionally difficult. The presence of three nitrogen moieties (N1, N2 of the indazole, and the amine nucleophile) creates a highly competitive environment for catalyst coordination, often leading to catalyst deactivation. While some successes have been reported, they typically require carefully optimized, bespoke conditions and highly specialized ligands.[12] For most practical applications, an N-protection strategy is strongly recommended for Buchwald-Hartwig aminations.
The Sonogashira coupling provides access to C(sp²)-C(sp) bonds, introducing a linear alkyne moiety that is useful for further elaboration or as a structural element itself.[13][14]
-
N-Protected 7-Bromoindazoles: As with other couplings, N-protection is the most straightforward strategy. It is often considered necessary to prevent side reactions at the N1 position.[15] Both Boc and sulfonyl protecting groups have been successfully employed, allowing the coupling to proceed in good to excellent yields under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[15][16]
-
Unprotected 7-Bromoindazoles: Direct Sonogashira coupling on the free N-H indazole is challenging. Research indicates that without N-protection, coupling at the 3-position of 3-iodo-1H-indazole does not occur.[17] The acidic N-H proton can react with the amine base or potentially with the copper acetylide intermediate, complicating the reaction. While copper-free Sonogashira variants might offer a potential solution, the literature strongly favors an N-protection strategy for this transformation to ensure high yields and avoid side reactions.[15][17]
Mechanistic Insights: The "Protect or Specialize" Decision
The fundamental reason for the disparate reactivity lies in the interaction between the unprotected indazole and the palladium catalyst. The diagram below illustrates the desired catalytic cycle and the primary catalyst deactivation pathway.
Caption: Desired catalytic cycle vs. the catalyst inhibition pathway with unprotected indazoles.
In the desired cycle, the active Pd(0) species undergoes oxidative addition with 7-bromoindazole. However, with an unprotected indazole, the Pd(0) or subsequent Pd(II) intermediates can be intercepted by the lone pair on the N2 nitrogen.[2] This can lead to the formation of highly stable, bridged dimeric palladium complexes that are catalytically inactive, effectively removing the catalyst from the productive cycle.[2] N-protection physically blocks this coordination, ensuring the catalyst remains available for the desired cross-coupling reaction. The alternative is to use very bulky ligands that sterically hinder the formation of these inactive dimers.[2]
Experimental Protocols
-
Setup: To an oven-dried flask, add 7-bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Reagent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv). Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-SEM protected 7-aryl-indazole.
-
Setup: To a vial, add 7-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Inerting: Place the vial in a glovebox or use a Schlenk line. Add the palladium precatalyst, such as (SPhos)Pd G2 (0.01-0.02 equiv).
-
Reagent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial tightly and heat the mixture to 60-100 °C. Stir vigorously for 5-24 hours, monitoring by LC-MS.[2]
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the layers.
-
Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the 7-aryl-1H-indazole.
Strategic Recommendations and Workflow
The decision to protect or not is a trade-off between step-economy and reaction robustness.
-
Choose N-Protection when:
-
Robustness, reliability, and broad substrate scope are paramount.
-
The target molecule is complex and sensitive to harsh conditions.
-
The synthetic route involves multiple steps where the protecting group can be carried through.
-
The reaction is a Buchwald-Hartwig amination or a Sonogashira coupling, where direct methods are less reliable.
-
-
Consider a Direct (Unprotected) Strategy when:
-
Maximizing step-economy is the primary goal for a short synthesis.
-
The specific substrate is known to be amenable to direct coupling from literature precedents.[9]
-
Access to specialized bulky phosphine ligands and precatalysts is available.
-
The scale of the reaction is small to moderate, where catalyst cost is less of a concern.
-
Caption: Decision workflow for functionalizing 7-bromoindazoles.
Conclusion
While the allure of direct C-H functionalization and unprotected coupling is strong in the pursuit of elegant and efficient synthesis, the reality for 7-bromoindazoles is nuanced. For Suzuki-Miyaura reactions, recent advances in catalyst design have made the direct coupling of unprotected indazoles a viable and attractive option.[3][4] However, for other critical transformations like Buchwald-Hartwig amination and Sonogashira coupling, the N-protection strategy remains the most reliable and broadly applicable approach. A careful analysis of the specific reaction type, available resources, and overall synthetic plan is essential for choosing the optimal path forward in the development of novel indazole-based therapeutics.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12690–12693. [Link]
- Valente, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(5), 2439-2448. [Link]
- Cano, I., et al. (2013). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 19(42), 13480-13495. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- López-Cara, L. C., et al. (2018).
- Giraud, F., Anizon, F., & Moreau, P. (2015). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2015(vi), 98-132. [Link]
- Sapi, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]
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A Comparative Guide to Fragment Screening Hit Validation: The Case of tert-Butyl 7-bromo-1H-indazole-1-carboxylate Derivatives
In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1] This approach hinges on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but efficient binders to a biological target.[1] The initial "hits" from these screens, however, are merely the starting point of a rigorous journey of validation and optimization. This guide provides an in-depth, comparative analysis of common hit validation techniques, using a hypothetical but chemically sound case study: the validation of a fragment hit, tert-Butyl 7-bromo-1H-indazole-1-carboxylate, through the synthesis and analysis of its derivatives. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Initial Hit: A Privileged Scaffold
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds, particularly kinase inhibitors.[2][3] Our initial fragment hit, this compound, presents several key features for follow-up chemistry. The bromine atom at the 7-position is a versatile handle for introducing chemical diversity through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group protects the indazole nitrogen, allowing for selective modifications.[4]
The primary goal of hit validation is to confirm that the observed signal from the primary screen is due to a genuine, specific interaction between the fragment and the target protein. This process is crucial for eliminating false positives, which can arise from various artifacts such as aggregation or assay interference.[5][6] A multi-pronged approach, employing orthogonal biophysical techniques, is the gold standard for robust hit validation.[1][7]
The Validation Workflow: From Hit to Confirmed Binder
Our validation strategy for this compound will involve synthesizing a small library of derivatives to probe the structure-activity relationship (SAR) and confirm the binding mode. The workflow is designed to build confidence in the initial hit with each successive experiment.
Caption: Hit validation workflow for this compound.
Comparative Analysis of Hit Validation Techniques
The choice of validation technique is critical and often depends on the nature of the target protein, the properties of the fragment, and available resources. Here, we compare four workhorse techniques in FBDD.[8]
| Technique | Information Gained | Throughput | Protein Consumption | Key Strengths & Weaknesses |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), stoichiometry | Medium-High | Low-Medium | Strengths: Real-time, label-free, provides kinetic data.[9] Weaknesses: Requires protein immobilization, potential for mass transport artifacts. |
| NMR Spectroscopy | Binding confirmation, stoichiometry, binding site information, KD | Low-Medium | High (for protein-observed) | Strengths: Solution-based, detailed structural information, can detect very weak interactions.[10][11] Weaknesses: Requires isotopically labeled protein for some methods, lower throughput. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | High | Strengths: Gold standard for thermodynamic characterization, solution-based, label-free.[7] Weaknesses: High protein consumption, sensitive to buffer mismatches. |
| X-ray Crystallography | High-resolution 3D structure of the protein-fragment complex, precise binding mode | Low | High | Strengths: Unambiguous determination of binding mode, guides structure-based design.[12] Weaknesses: Requires well-diffracting crystals, may not be feasible for all proteins. |
Experimental Protocols
Synthesis of this compound Derivatives
The versatile bromine handle at the 7-position allows for the straightforward synthesis of derivatives via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[4] These reactions enable the introduction of aryl, heteroaryl, or amino groups to probe the chemical space around the initial hit.
a) Suzuki-Miyaura Coupling for 7-Aryl/Heteroaryl Derivatives:
-
To a degassed solution of this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv.) in a suitable solvent (e.g., dioxane/water mixture), add a base (e.g., K2CO3, 2.0 equiv.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted indazole derivative.
b) Buchwald-Hartwig Amination for 7-Amino Derivatives:
-
Combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs2CO3, 1.5 equiv.) in a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere at 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 7-amino-indazole derivative.
Biophysical Validation Protocols
a) Surface Plasmon Resonance (SPR):
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a dilution series of the indazole derivatives in a suitable running buffer.
-
Inject the fragment solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections with a mild regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the affinity (KD) and kinetic rate constants (kon, koff).[9]
b) NMR Spectroscopy (Ligand-Observed):
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer.
-
Acquire a 1D proton NMR spectrum of a solution containing the indazole derivative alone.
-
Titrate the protein into the fragment solution and acquire a series of 1D spectra (e.g., Saturation Transfer Difference - STD, or Water-Ligand Observed via Gradient Spectroscopy - WaterLOGSY).
-
Analyze the changes in the fragment's NMR signals upon protein addition. An increase in signal intensity in an STD-NMR experiment or a change in sign in a WaterLOGSY experiment confirms binding.[7]
c) Isothermal Titration Calorimetry (ITC):
-
Dialyze the protein and dissolve the fragment in the same buffer to minimize heat of dilution effects.
-
Place the protein solution (e.g., 10-50 µM) in the sample cell of the calorimeter.
-
Load a concentrated solution of the indazole derivative (e.g., 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of small injections of the fragment into the protein solution, measuring the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[7]
d) X-ray Crystallography:
-
Crystallize the target protein to obtain high-quality, single crystals.
-
Soak the protein crystals in a solution containing a high concentration of the indazole derivative.
-
Alternatively, co-crystallize the protein in the presence of the fragment.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement.
-
Build and refine the protein-fragment complex model to visualize the precise binding interactions.[12]
Caption: Logic of orthogonal validation for increasing hit confidence.
Conclusion
The validation of a fragment hit is a multifaceted process that requires a carefully chosen cascade of biophysical techniques. By synthesizing derivatives of an initial hit like this compound, researchers can not only confirm binding but also begin to build a structure-activity relationship that is crucial for the subsequent lead optimization phase. The integration of kinetic (SPR), solution-binding (NMR), thermodynamic (ITC), and high-resolution structural (X-ray crystallography) data provides a comprehensive and trustworthy assessment of a fragment's potential. This rigorous, multi-faceted approach minimizes the risk of pursuing false positives and lays a solid foundation for successful fragment-to-lead campaigns.[7]
References
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH.
- Fragment HIT Identification in FBDD - CrystalsFirst. Source: CrystalsFirst. [Link]
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH.
- How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery | Request PDF - ResearchGate.
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- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications.
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Benchmarking New Catalysts for the Functionalization of 7-Bromoindazoles: A Comparative Guide for the Modern Medicinal Chemist
Introduction: The Privileged Indazole Scaffold and the Quest for C-7 Functionalization
The indazole core is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant molecules, including the potent kinase inhibitors axitinib and pazopanib. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a "privileged scaffold" in drug design. The strategic functionalization of the indazole ring system is paramount for modulating the pharmacokinetic and pharmacodynamic properties of these drug candidates.
Among the various positions on the indazole ring, C-7 functionalization has emerged as a particularly important strategy for developing selective and potent therapeutics. However, direct C-H functionalization at this position can be challenging. Consequently, the cross-coupling of 7-haloindazoles, particularly 7-bromoindazoles, has become a go-to synthetic route. This guide provides a comprehensive benchmark analysis of new catalytic systems for the functionalization of 7-bromoindazoles, offering a comparative look at the performance of palladium, nickel, and copper catalysts in key C-C and C-N bond-forming reactions. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in selecting the optimal catalytic system for their specific needs.
The Evolving Landscape of Cross-Coupling Catalysis for 7-Bromoindazoles
The journey to efficiently functionalize 7-bromoindazoles has been marked by significant advancements in transition metal catalysis. Early methods often relied on harsh, stoichiometric copper-mediated Ullmann conditions, which suffered from high reaction temperatures, limited substrate scope, and the need for high catalyst loadings. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, revolutionized the field by offering milder conditions and broader functional group tolerance.[1][2] More recently, the development of catalysts based on less expensive and more earth-abundant metals like nickel and the revival of sophisticated copper-catalyzed systems are providing compelling alternatives to palladium.[3][4]
This guide will benchmark these catalytic systems across three key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the crucial C-N bond formation with a variety of amine coupling partners.
-
Sonogashira and Heck Couplings: For the introduction of alkyne and alkene moieties, respectively.
I. Palladium Catalysis: The Gold Standard Under Scrutiny
Palladium catalysis has long been the dominant force in the functionalization of aryl halides, including 7-bromoindazoles. The ability to fine-tune reactivity through ligand design has led to several "generations" of catalysts with ever-increasing efficiency and scope.[5]
A. Suzuki-Miyaura Coupling: A Head-to-Head Catalyst Comparison
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for C-C bond formation. A study on the C-7 arylation of 4-substituted-1H-indazoles provides an excellent case study for comparing different palladium catalysts.[6]
Experimental Data Snapshot: Suzuki-Miyaura Coupling of 4-Sulfonamido-7-bromo-1H-indazole [6]
| Entry | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl2(PPh3)2 (10) | K2CO3 | DMF | Reflux | 48 | 0 |
| 2 | PdCl2(PPh3)2 (10) | Cs2CO3 | DMF | Reflux | 48 | 0 |
| 3 | Pd(PPh3)4 (10) | K2CO3 | DMF | Reflux | 48 | Traces |
| 4 | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/EtOH/H2O | 140 | 4 | Good to Excellent |
Analysis and Causality:
The data clearly demonstrates the superiority of Pd(PPh3)4 over PdCl2(PPh3)2 for this specific transformation.[6] The choice of a Pd(0) precatalyst, Pd(PPh3)4, which can readily enter the catalytic cycle, is more effective than the Pd(II) precatalyst that requires an initial reduction step. Furthermore, the combination of a weaker base (Cs2CO3) and a mixed solvent system proved crucial for achieving high yields.[6] This highlights a key principle in modern catalysis: the interplay between the metal center, ligand, base, and solvent is critical for optimal performance.
B. Buchwald-Hartwig Amination: The Power of Ligand Design
For the synthesis of N-arylated indazoles, the Buchwald-Hartwig amination is the premier method. The evolution of this reaction is a testament to the power of ligand design, with bulky, electron-rich biarylphosphine ligands enabling the coupling of a wide range of amines under increasingly mild conditions.[7]
C. Sonogashira and Heck Couplings: Expanding the Toolbox
The Sonogashira and Heck reactions provide access to alkynyl and alkenyl-substituted indazoles, respectively. For the Sonogashira coupling of 7-azaindoles (a close structural analog of indazoles), palladium catalysts in combination with a copper(I) co-catalyst are typically employed.[9][10] The Heck reaction of 3-bromoindazoles has been shown to be effectively catalyzed by Pd(OAc)2 with PPh3 as the ligand.[11]
II. Nickel Catalysis: A Cost-Effective and Powerful Alternative
Nickel catalysis has emerged as a highly attractive alternative to palladium due to nickel's lower cost and unique reactivity profile.[3] Nickel catalysts can often couple more challenging substrates and activate different types of bonds compared to their palladium counterparts.
A. Suzuki-Miyaura Coupling with Nickel Catalysts
Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have proven effective for the Suzuki-Miyaura coupling of a variety of aryl halides.[9][12] For the coupling of heterocyclic halides, NiCl2(PCy3)2 has been reported as an effective and commercially available air-stable precatalyst.[12]
Key Advantages of Nickel over Palladium for Suzuki-Miyaura:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.[3]
-
Reactivity with Challenging Substrates: Nickel catalysts can sometimes be more effective for coupling unreactive aryl chlorides or phenol derivatives.[3]
-
Different Mechanistic Pathways: Nickel can access Ni(I)/Ni(III) catalytic cycles, which can open up different reaction pathways compared to the typical Pd(0)/Pd(II) cycle.[13]
B. Nickel-Catalyzed C-N Coupling
While less common than the Buchwald-Hartwig amination, nickel-catalyzed C-N cross-coupling reactions are a developing area. Mechanistic studies, including DFT calculations, are shedding light on the operative pathways, which can involve radical intermediates and different oxidation states of nickel.[5][14]
III. Copper Catalysis: A Renaissance of the Ullmann Reaction
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are the historical predecessors to palladium- and nickel-catalyzed methods.[4] While traditional Ullmann reactions required harsh conditions, modern advancements in ligand design have led to a renaissance of copper catalysis, enabling C-N and C-O bond formation under much milder conditions.[15][16]
A. Modern Ullmann C-N Coupling
The use of ligands such as 1,10-phenanthroline or amino acids can significantly accelerate copper-catalyzed amination reactions, allowing them to proceed at lower temperatures and with a broader substrate scope.[17] This approach is particularly attractive for large-scale synthesis due to the low cost of the copper catalyst and ligands.
Benchmarking against Palladium:
| Feature | Palladium (Buchwald-Hartwig) | Copper (Modern Ullmann) |
| Cost | High | Low |
| Generality | Very Broad | Good, but can be more substrate-specific |
| Reaction Temp. | Often milder (RT to 120 °C) | Generally requires heating (80-140 °C) |
| Ligands | Often complex and expensive phosphines | Simple, inexpensive ligands (e.g., amino acids) |
| Air/Moisture Sensitivity | Can be sensitive | Generally more robust |
For the functionalization of 7-bromoindazoles, a modern copper-catalyzed approach would be a compelling option, especially for industrial applications where cost is a major driver.
Experimental Protocols: A Practical Guide
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Substituted-7-bromo-1H-indazole[6]
-
To a reaction vessel, add the 4-substituted-7-bromo-1H-indazole (1 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and Cs2CO3 (1.3 equiv.).
-
Add Pd(PPh3)4 (10 mol%).
-
Add a degassed solvent mixture of dioxane/EtOH/H2O (e.g., 3:1.5:0.5 mL per 1 mmol of substrate).
-
Seal the vessel and heat to 140 °C for 4 hours (or 2 hours with microwave irradiation).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling[18][19][20]
-
To a Schlenk tube, add the 7-bromoindazole (1 equiv.), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (1-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent, such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature to 70 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify by flash column chromatography.
Visualization of Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Workflow
Caption: A workflow diagram for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The functionalization of 7-bromoindazoles is a critical endeavor in modern drug discovery. While palladium catalysis, particularly with advanced biarylphosphine ligands, remains a highly reliable and versatile option, the landscape is evolving. For Suzuki-Miyaura couplings, Pd(PPh3)4 under the right conditions has proven highly effective. For C-N bond formation, the extensive toolkit of the Buchwald-Hartwig amination provides solutions for nearly any desired amine coupling partner.
However, researchers should no longer default to palladium without considering the alternatives. Nickel catalysis offers a compelling, cost-effective alternative with a potentially broader reactivity profile for certain substrates. The resurgence of modern, ligand-accelerated copper catalysis presents a highly economical and robust option, especially for process development and large-scale synthesis.
The choice of catalyst is not a one-size-fits-all decision. It requires a careful analysis of the specific substrate, the desired transformation, and project-specific constraints such as cost and scalability. By understanding the nuances of each catalytic system, as outlined in this guide, researchers can make more informed decisions, accelerating the discovery and development of the next generation of indazole-based therapeutics.
References
- Buchwald-Hartwig Amination. (n.d.). In Wikipedia.
- Couto, I., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link][1][6]
- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Request PDF. [Link][21]
- Han, Z., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link][3][4]
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link][13]
- LibreTexts. (2023).
- Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [Link]
- Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. PubMed. [Link][4]
- Nelson, D. J. (2020). Detailed Comparison of Ni vs.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link][20]
- Ramgren, S. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link][12]
- Reddy, T. R., et al. (2018). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link][2]
- Selt, M., et al. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Request PDF. [Link][1]
- Vinyard, D. J., et al. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. PubMed. [Link][13]
- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
- Various Authors. (n.d.). Heck Reaction. Multiple Sources.
- Various Authors. (n.d.).
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Safety Operating Guide
A Guide for Laboratory Professionals: Proper Disposal of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of tert-Butyl 7-bromo-1H-indazole-1-carboxylate (CAS No. 1092352-37-8)[1]. As a brominated, heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper management from use to disposal is paramount for ensuring laboratory safety and environmental protection[2]. This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Disclaimer: This guide is based on established safety protocols for halogenated organic compounds and data from structurally similar molecules. A specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available. Therefore, it must be handled as a potentially hazardous substance. Crucially, you must always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Hazard Identification and Risk Mitigation
Before handling or generating waste, a thorough understanding of the potential risks is essential. Based on data for analogous brominated indazole derivatives, this compound should be treated with caution[3][4]. The primary risks involve irritation and potential toxicity.
Summary of Potential Hazards and Required Controls
| Category | Description | Source/Rationale |
| Potential Health Hazards | Acute Toxicity (Oral): Harmful if swallowed[3][5]. Skin Irritation: Causes skin irritation[3][6][7]. Eye Irritation: Causes serious eye irritation[3][6][7]. Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder[3]. | Based on SDS of structurally similar brominated and indazole-based compounds. Prudent practice dictates treating novel compounds with a higher level of caution. |
| Required PPE | Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use and wash hands thoroughly after handling[7][8]. Eye Protection: Safety glasses with side-shields or chemical safety goggles[3][4]. Skin/Body Protection: A fully fastened laboratory coat is mandatory. Ensure no skin is exposed[4][9]. Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If aerosolization or dust generation is possible, a NIOSH-approved respirator is required[4][10]. | Standard PPE requirements for handling potentially hazardous solid organic chemicals. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[3][6][11]. | Contact with these materials can lead to vigorous, potentially hazardous reactions or degradation into unknown byproducts. |
| Environmental Hazards | Do not allow the product to enter drains, waterways, or soil[8]. | Halogenated organic compounds can be persistent environmental pollutants. |
Core Principles of Compliant Chemical Disposal
The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management[12][13]. This means the generator of the waste is responsible for it from creation to final, safe disposal. The following principles are foundational.
-
Classification: All waste must be correctly identified. As a brominated organic molecule, this compound is classified as a halogenated organic hazardous waste [14][15]. This classification is critical as it dictates the disposal pathway, which for halogenated waste is typically high-temperature incineration[14].
-
Segregation: Never mix incompatible waste streams. Halogenated organic waste must be collected separately from non-halogenated organic waste[14][16]. The reason for this is twofold: it is a regulatory requirement, and the disposal cost for halogenated waste is significantly higher[16]. Mixing a small amount of halogenated waste into a large container of non-halogenated solvent forces the entire volume to be treated as the more expensive halogenated waste[15][16].
-
Containment: Waste must be stored in appropriate, secure containers to prevent leaks and environmental contamination. The container must be compatible with the chemical, be kept closed at all times except when adding waste, and be stored in a designated, safe location[15][17].
Step-by-Step Disposal Protocol
Follow this procedure for the collection and disposal of waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, contaminated silica gel).
Step 1: Designate as Halogenated Organic Waste
-
Treat all waste containing this compound—whether solid, in solution, or as residue on labware—as halogenated hazardous waste.
Step 2: Select a Compatible Waste Container
-
Use a dedicated, leak-proof container with a secure, threaded cap that is in good condition[15][17].
-
The container material must be compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is stored within secondary containment (such as a larger, shatter-proof tub) to mitigate spills[4][12].
Step 3: Label the Container Correctly and Immediately
-
Proper labeling is a strict regulatory requirement. The label must be affixed to the container before the first drop of waste is added[15].
-
The label must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[17][18][19].
-
The SAA should be a well-ventilated, secure area away from general lab traffic and incompatible materials[12][17].
-
Keep the waste container securely capped at all times, only opening it to add more waste[15][16][17]. This prevents the release of vapors and protects against spills.
Step 5: Arrange for Final Disposal
-
Once the waste container is full (do not fill beyond 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 90-180 days depending on generator status), contact your institution's EHS department[12][18].
-
EHS will arrange for a pickup by a licensed hazardous waste disposal contractor, who will transport the waste to a certified treatment, storage, and disposal facility (TSDF) for proper destruction, typically via incineration[13][14].
-
NEVER dispose of this chemical down the sink or in the regular trash[10][16].
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action.
Spill Response Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill site[10].
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.
-
Don PPE: Wear the appropriate PPE as described in Section 1, including a respirator if the compound is a powder[4][8].
-
Contain & Absorb: For solid spills, carefully sweep or gently vacuum the material to avoid generating dust[10]. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow[8][10].
-
Collect Waste: Carefully place all contaminated absorbent material, brooms, and PPE into a new, empty hazardous waste container. Label it as described in Step 3 and manage it for disposal[8][10].
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[10].
First Aid for Exposure
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][8]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][6]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[6][8]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[8]. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- Emedco's Blog. (2014). Four Tips for Dealing with Carcinogenic Chemicals. [Link]
- Occupational Safety and Health Administration (OSHA). Carcinogens - Overview. [Link]
- Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
- Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION, PART 729, SECTION 729.
- Electronic Code of Federal Regulations (eCFR).
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- U.S. Environmental Protection Agency (EPA).
- Bucknell University.
- U.S. Environmental Protection Agency (EPA).
- Braun Research Group, University of Illinois Urbana-Champaign.
- Regulations.gov. Guidelines for the laboratory use of chemical carcinogens. [Link]
- CP Lab Safety. This compound, 98% Purity, C12H13BrN2O2, 1 gram. [Link]
- National Center for Biotechnology Information (NCBI).
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- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Safe Handling of tert-Butyl 7-bromo-1H-indazole-1-carboxylate
In the landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are daily endeavors. Among these, heterocyclic compounds such as indazole derivatives are of significant interest due to their diverse biological activities.[1] Tert-Butyl 7-bromo-1H-indazole-1-carboxylate, a BOC-protected brominated indazole, is a valuable intermediate in the synthesis of various bioactive molecules. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Understanding the Risks: A Hazard Profile
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][4]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4][5]
-
Harmful if Swallowed: Ingestion can lead to gastrointestinal discomfort and other adverse health effects.[2][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator if not in a fume hood |
| Running reactions and work-up | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or fume hood |
| Handling dry powder | Chemical safety goggles | Nitrile gloves | Laboratory coat | N95 or higher-rated respirator is strongly recommended |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on chemical safety goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing PPE:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container. Remove the inner pair using the same technique.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove your safety goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][5][6]
Operational Workflow for Safe Handling
The following diagram illustrates the recommended workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing paper should be collected in a designated, labeled hazardous waste bag.
-
Liquid Waste: All reaction mixtures, solvents from extractions, and eluent from chromatography should be collected in a properly labeled, sealed hazardous waste container. Do not pour any chemical waste down the drain.[3][5]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[3]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Remove contaminated clothing. Seek medical attention if irritation persists.[2][4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][4][7]
-
Inhalation: Move the affected person to fresh air.[2][5] If breathing is difficult, administer oxygen. Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth with water. Seek immediate medical attention.[2][4][7]
-
Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
- Patel, H., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(32), 4082–4085.
- University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry.
- Environmental Health & Safety Services, University of Florida. (n.d.). Personal Protective Equipment.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Chemistry LibreTexts. (2021-08-15). Proper Protective Equipment.
- ResearchGate. (2025-08-06). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
Sources
- 1. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
